molecular formula C8H5N3O B1425934 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190321-76-6

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1425934
CAS No.: 1190321-76-6
M. Wt: 159.14 g/mol
InChI Key: JYTNXNRPQFUGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C8H5N3O and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-3-5-1-6-2-7(12)11-8(6)10-4-5/h1,4H,2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTNXNRPQFUGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735267
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-76-6
Record name 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed workflow for unambiguous structure verification using modern spectroscopic techniques.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole framework is a bioisostere of indole and has garnered substantial attention in pharmaceutical research due to its ability to modulate the activity of various biological targets.[4][5] The introduction of an oxo-group at the 2-position and a carbonitrile at the 5-position, as in the title compound, creates a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.[6] The precise and unequivocal determination of its structure is paramount for understanding its chemical reactivity, structure-activity relationships (SAR), and potential as a drug candidate.

A Multi-pronged Approach to Structure Elucidation

The definitive structural assignment of this compound necessitates a synergistic application of several analytical techniques. This guide will focus on the integrated interpretation of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments, including 1D (¹H and ¹³C) and 2D (HSQC and HMBC) spectroscopy.

Figure 1: Structure of this compound with Atom Numbering

Caption: Numbering scheme for this compound.

Mass Spectrometry: The First Clue to Molecular Identity

Mass spectrometry provides the initial and crucial confirmation of the molecular weight of the synthesized compound.

Experimental Protocol (General): A high-resolution mass spectrum (HRMS) is typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of protonated molecules ([M+H]⁺) in positive ion mode.

  • Detection: Analyze the ions in the mass analyzer to determine their mass-to-charge ratio (m/z) with high accuracy.

Expected Results and Interpretation: For this compound (C₈H₅N₃O), the expected exact mass of the neutral molecule is 159.0433 g/mol . In positive ion mode ESI-HRMS, the most prominent ion observed would be the protonated molecule [M+H]⁺ with an m/z of 160.0511. The high resolution of the measurement allows for the confirmation of the elemental composition, providing strong evidence for the chemical formula.

IonCalculated m/z
[M+H]⁺160.0511
[M+Na]⁺182.0330

Table 1: Predicted m/z values for the primary ions in ESI-HRMS.

Infrared Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol (General): An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Results and Interpretation: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Lactam)3200-3100A broad absorption band indicative of the N-H bond in the lactam ring.
C-H Stretch (Aromatic)3100-3000Sharp, weaker bands corresponding to the C-H bonds on the pyridine ring.
C≡N Stretch (Nitrile)2240-2220A sharp, intense absorption characteristic of the nitrile functional group.[5]
C=O Stretch (Lactam)1700-1680A strong, sharp absorption due to the carbonyl group of the five-membered lactam ring.
C=C & C=N Stretches1620-1450A series of bands corresponding to the stretching vibrations of the aromatic pyridine ring.

Table 2: Predicted characteristic IR absorption bands.

The presence of a strong band around 1700-1680 cm⁻¹ is a clear indication of the lactam carbonyl, while the sharp peak around 2230 cm⁻¹ confirms the existence of the nitrile group. The broad N-H stretch further supports the proposed structure.

Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

Experimental Protocol (General): NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, typically DMSO-d₆, which can solubilize the compound and has a high boiling point.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

  • 1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR: Perform Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish one-bond and multiple-bond correlations between protons and carbons, respectively.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their coupling relationships.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H1 (N-H)~11.0br s1H
H3~3.6s2H
H4~8.0d1H
H6~8.5d1H

Table 3: Predicted ¹H NMR chemical shifts and multiplicities.

Interpretation:

  • H1 (N-H): The lactam N-H proton is expected to be significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift.

  • H3: The two protons at the C3 position are aliphatic and adjacent to a carbonyl group and an aromatic system. They are expected to appear as a singlet around 3.6 ppm.

  • H4 and H6: These two protons are part of the pyridine ring and are expected to be in the aromatic region. Due to the electron-withdrawing effect of the nitrile group and the fused ring system, they will be deshielded. They will likely appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C=O)~175
C3~35
C3a~125
C4~120
C5~105
C6~150
C7a~155
C≡N~118

Table 4: Predicted ¹³C NMR chemical shifts.

Interpretation:

  • C2 (C=O): The carbonyl carbon of the lactam is expected to be the most downfield signal.

  • C3: The aliphatic carbon at position 3 will be the most upfield signal.

  • C4, C5, C6, C3a, C7a: These are the sp² hybridized carbons of the bicyclic system and will appear in the aromatic region. The carbon bearing the nitrile group (C5) is expected to be relatively upfield for an aromatic carbon.

  • C≡N: The nitrile carbon will also appear in the aromatic region.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

Expected HSQC Correlations:

  • The proton signal at ~3.6 ppm (H3) will show a correlation to the carbon signal at ~35 ppm (C3).

  • The proton signal at ~8.0 ppm (H4) will correlate with the carbon signal at ~120 ppm (C4).

  • The proton signal at ~8.5 ppm (H6) will correlate with the carbon signal at ~150 ppm (C6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework.

Figure 2: Key Predicted HMBC Correlations

Caption: Predicted HMBC correlations for structure elucidation.

Key HMBC Correlations for Structure Confirmation:

  • H3 (CH₂): Correlations to C2 (carbonyl), C3a, and C4 will confirm the position of the methylene group within the five-membered ring and its connection to the pyridine ring.

  • H4: Correlations to C3a, C5, and C6 will establish the connectivity of the pyridine ring. The correlation to C5 is particularly important for placing the nitrile group.

  • H6: Correlations to C4, C5, and C7a will further confirm the pyridine ring structure.

  • H1 (NH): Correlations to C2, C3, and C7a will definitively place the lactam N-H and confirm the fusion of the two rings.

Conclusion: A Self-Validating System for Structural Integrity

By systematically acquiring and interpreting data from HRMS, IR, ¹H NMR, ¹³C NMR, HSQC, and HMBC experiments, a self-validating and unambiguous structural elucidation of this compound can be achieved. Each piece of spectroscopic evidence corroborates the others, leading to a high degree of confidence in the final structural assignment. This rigorous approach is fundamental to advancing the development of novel 7-azaindole-based compounds in medicinal chemistry and ensuring the integrity of subsequent biological and pharmacological studies.

References

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 7-10. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [Link]

  • Lead Sciences. (n.d.). 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. Retrieved from [Link]

  • Juniper Publishers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]

  • Zhang, M., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(11), 1473. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1,2,4-triazolo[4,3-a]pyridine derivatives and their potential as apoptosis inducers for colorectal cancer cells. RSC Advances, 13(17), 10440-10458. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Dragan, C. A., et al. (2015). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 20(8), 13856-13871. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 966-972. [Link]

  • Ke, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(2), 176-182. [Link]

  • PubChem. (n.d.). 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

  • Štarha, P., et al. (2012). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. [Link]

  • Afonin, A. V., et al. (2003). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. Russian Journal of Organic Chemistry, 39(11), 1637-1644.
  • de Oliveira, A. A., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Bioactive Diterpene. Preprints.org.
  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

physicochemical properties of 2-oxo-7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxo-7-Azaindole Derivatives

Authored by a Senior Application Scientist

Abstract

The 2-oxo-7-azaindole scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors. Its unique electronic and structural characteristics, derived from the fusion of a pyrrole and a pyridine ring with an oxindole-like functionality, impart a distinct set of physicochemical properties that are critical for biological activity and pharmacokinetic performance. This guide provides a comprehensive exploration of these properties, including solubility, lipophilicity, ionization (pKa), and solid-state characteristics. By synthesizing theoretical principles with practical, field-proven experimental methodologies, this document serves as an essential resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing therapeutics based on this potent scaffold.

The 2-Oxo-7-Azaindole Scaffold: A Structural and Electronic Overview

The 7-azaindole core, a bioisostere of the natural indole ring, offers significant advantages in drug design. The replacement of a carbon atom with a nitrogen atom in the six-membered ring enhances aqueous solubility and introduces a hydrogen bond acceptor site, which can be crucial for target engagement.[1][2] The addition of a 2-oxo group further modulates the electronic profile, creating a lactam function that influences the acidity of the adjacent pyrrole N-H group and introduces another potential hydrogen bonding site.

Understanding the interplay of these features is fundamental to predicting and optimizing the behavior of drug candidates. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor. This dual capability is a key reason for the scaffold's success in targeting ATP-binding sites in kinases, where it can mimic the hydrogen bonding pattern of the adenine moiety.[2][3]

Lipophilicity_Workflow cluster_analysis start Start: Compound in 1-Octanol step1 Add equal volume of buffer (pH 7.4) start->step1 step2 Shake vigorously to reach partition equilibrium step1->step2 step3 Centrifuge to separate phases step2->step3 step4_aq Analyze Aqueous Phase Concentration [C]aq step4_org Analyze Octanol Phase Concentration [C]org calc Calculate: LogD = log([C]org / [C]aq) step4_aq->calc step4_org->calc

Caption: Experimental workflow for LogD determination using the shake-flask method.

Experimental Protocol: Lipophilicity Determination (LogD at pH 7.4)

Objective: To measure the distribution coefficient of a 2-oxo-7-azaindole derivative between 1-octanol and a pH 7.4 buffer.

Materials:

  • Test compound

  • 1-Octanol (HPLC grade, pre-saturated with pH 7.4 buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Methodology:

  • Solvent Pre-saturation: Vigorously mix equal volumes of 1-octanol and pH 7.4 buffer for at least 24 hours. Allow the layers to separate completely before use. This step is critical to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated 1-octanol phase (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the octanol stock solution (e.g., 1 mL) with an equal volume of the pre-saturated buffer (1 mL).

  • Equilibration: Shake the vial vigorously for 1-3 hours to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3,000 rpm for 10 minutes) to achieve a clean separation of the two phases.

  • Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Dilute each sample appropriately and determine the compound concentration in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogD is calculated using the formula: LogD7.4 = log10 (Concentration in Octanol / Concentration in Aqueous Buffer).

Trustworthiness Check: The sum of the mass of the compound recovered from both phases should be close (e.g., >90%) to the initial mass added, ensuring that no significant material was lost to adsorption or degradation.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa values of a drug molecule dictate its charge state at different pH values, which in turn influences solubility, permeability, and target binding. The 2-oxo-7-azaindole scaffold is amphoteric, possessing at least two key ionizable sites:

  • The Pyridine Nitrogen: This site is basic, and its pKa is typically in the range of 4-5, similar to 2-aminopyridine. [4]It will be protonated and positively charged in the acidic environment of the stomach.

  • The Pyrrole N-H: This proton is weakly acidic due to the electron-withdrawing effect of the adjacent lactam carbonyl and the aromatic system. Its pKa is generally in the range of 8-10. It will be predominantly neutral at physiological pH but can be deprotonated under basic conditions.

Substituents on the ring system can significantly alter these pKa values through inductive and resonance effects.

Table 2: Predicted pKa and Resulting Species at Physiological pH
Ionizable CenterTypical pKa RangePredominant Species at pH 7.4Significance
Pyridine Nitrogen4.0 - 5.5NeutralPrimarily uncharged in blood/intestine, facilitating membrane passage. Protonated in the stomach, aiding dissolution.
Pyrrole N-H8.0 - 10.0NeutralActs as a hydrogen bond donor in its neutral form, which is critical for many kinase hinge-binding interactions.
Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa values of a 2-oxo-7-azaindole derivative.

Materials:

  • Test compound (~1-5 mg)

  • Degassed 0.15 M KCl solution (or other ionic strength adjuster)

  • Standardized 0.1 M HCl and 0.1 M KOH titrants

  • Methanol or other co-solvent for poorly soluble compounds

  • Calibrated pH electrode and auto-titrator system.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of the KCl solution. If solubility is low, a percentage of co-solvent (e.g., methanol) can be added, and the results can be extrapolated back to 0% co-solvent using a Yasuda-Shedlovsky plot.

  • Titration - Acidic pKa: Titrate the solution with standardized 0.1 M KOH, recording the pH after each incremental addition of titrant.

  • Titration - Basic pKa: In a separate experiment, titrate the solution with standardized 0.1 M HCl.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the ionizable group has been titrated). For more accurate results, use specialized software to analyze the first derivative of the titration curve, where the equivalence point appears as a maximum.

Synthesis: The Interplay of Physicochemical Properties and ADME

The ultimate goal of characterizing physicochemical properties is to understand and predict a compound's pharmacokinetic profile—its Absorption, Distribution, Metabolism, and Excretion (ADME). [5][6]Each property is intricately linked to one or more aspects of ADME.

ADME_Relationship cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) Sol Aqueous Solubility (pH-dependent) Abs Absorption Sol->Abs Dissolution Rate Exc Excretion Sol->Exc Renal Clearance Lip Lipophilicity (LogD) Lip->Abs Membrane Permeability Dist Distribution Lip->Dist Plasma Protein Binding, Volume of Distribution Met Metabolism Lip->Met Access to CYP Enzymes pKa Ionization (pKa) pKa->Sol pKa->Lip pKa->Exc Active Transport Xtal Solid State (Crystal Form) Xtal->Sol

Caption: Relationship between core physicochemical properties and ADME outcomes.

  • Absorption: Governed by a balance between solubility (for dissolution) and lipophilicity (for membrane permeation). The pKa dictates where in the GI tract the compound is most likely to be in the optimal state for absorption. [7]* Distribution: Highly lipophilic compounds tend to have higher plasma protein binding and larger volumes of distribution, potentially leading to lower free drug concentrations at the target site.

  • Metabolism: Lipophilicity is a key driver for metabolism by cytochrome P450 enzymes. Highly lipophilic compounds are more likely to be substrates for these enzymes, leading to faster clearance.

  • Excretion: Water-soluble compounds are more readily eliminated by the kidneys. The charge state (governed by pKa) can influence active tubular secretion or reabsorption.

Conclusion

The 2-oxo-7-azaindole scaffold is a powerful tool in drug discovery, but its successful application hinges on a deep and quantitative understanding of its physicochemical properties. By systematically evaluating solubility, lipophilicity, and pKa, and understanding their collective impact on the ADME profile, drug development teams can make more informed decisions. The experimental protocols and conceptual frameworks presented in this guide provide a robust system for characterizing these critical parameters, enabling the rational design and optimization of novel therapeutics with a higher probability of clinical success.

References

  • Mushtaq, N., Saify, Z.S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K.M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Chen, G., Jiang, L., Dong, L., Wang, Z., Xu, F., Ding, T., Fu, L., Fang, Q., Liu, Z., Shan, X., & Liang, G. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1675–1686. [Link]

  • Chen, G., Jiang, L., Dong, L., Wang, Z., Xu, F., Ding, T., Fu, L., Fang, Q., Liu, Z., Shan, X., & Liang, G. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1675–1686. [Link]

  • Hryn, M.O., & Zarychta, B. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6546. [Link]

  • Shayan, M.A., & Al-Kassas, R. (2024). ADME Properties and Their Dependence on Physicochemical Properties. In Methods in Molecular Biology (Vol. 2791, pp. 29–38). [Link]

  • Hryn, M.O., & Zarychta, B. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6546. [Link]

  • Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M.-C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]

  • Merour, J.Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506. [Link]

  • ResearchGate. (n.d.). Physicochemical Descriptors Related to ADME Properties. [Link]

  • ResearchGate. (n.d.). Physicochemical, Pharmacokinetic/ADME and Drug Likeness properties of compounds 7a-c, 7e and 7f. [Link]

  • Hryn, M.O., & Zarychta, B. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19). [Link]

  • Khan, H., Ullah, H., Aschner, M., & Gigli, G. (2023). Physicochemical properties, drug likeness, ADMET, DFT studies, and in vitro antioxidant activity of oxindole derivatives. Computational Biology and Chemistry, 104, 107861. [Link]

  • Kumar, D., Kumar, N., & Akram, M. (2020). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 20(2), 85–101. [Link]

  • Fakhree, M.A.A., & Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. [Link]

  • Jing, X., & Chow, A.T. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advances in Experimental Medicine and Biology, 1148, 115–129. [Link]

  • Zhang, C., Shi, M., Zhao, H., Wang, Y., Zhang, C., & Hao, H. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(8), 4153–4165. [Link]

  • Marcoux, D., & Charette, A.B. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(5), 768. [Link]

  • Al-Said, N.H. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Wipf Group. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. [Link]

Sources

An In-depth Technical Guide to 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a heterocyclic compound of significant interest in contemporary drug discovery. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile. The guide covers its chemical identity, potential synthetic routes, expected analytical characteristics, and its emerging role as a crucial building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). Safety and handling protocols based on related pyridine structures are also detailed to ensure its responsible use in a research setting.

Core Compound Identification

Chemical Name: this compound

CAS Number: 1190321-76-6[1]

Molecular Formula: C₈H₅N₃O[1]

Molecular Weight: 159.15 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)
PropertyValueSource
XLogP3-0.4PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem
Exact Mass159.04326 g/mol PubChem
Topological Polar Surface Area79.2 ŲPubChem

Strategic Importance in Medicinal Chemistry: The Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a valuable core for the development of various kinase inhibitors. Research has demonstrated the potent activity of substituted pyrrolo[2,3-b]pyridines against a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and Traf2- and NCK-interacting kinase (TNIK).[2][3][4][5][6][7] This has led to their investigation in therapeutic areas such as oncology and inflammatory diseases. The introduction of an oxo group and a carbonitrile moiety to this scaffold, as seen in the topic compound, offers unique electronic and steric properties that can be exploited for targeted drug design.

Synthesis and Mechanistic Considerations

A potential retrosynthetic analysis suggests that the target molecule could be assembled from a diaminopyridine precursor. The workflow would likely involve the formation of the pyrrolone ring onto the pyridine core.

G precursor Substituted Aminopyridine intermediate Cyclization Precursor precursor->intermediate Functional Group Manipulation target This compound intermediate->target Intramolecular Cyclization

Caption: A generalized synthetic workflow for the formation of the target compound.

One could envision a multi-step synthesis beginning with a commercially available substituted pyridine. The introduction of amino and cyano groups, followed by the construction of the fused lactam ring, would be key transformations. The specific reagents and conditions would need to be optimized to achieve good yields and purity. For instance, the cyclization step could potentially be achieved through the reaction of an aminopyridine derivative with a suitable three-carbon synthon, followed by oxidation or other functional group interconversions.[2][8]

Analytical Characterization: An Inferential Approach

The definitive characterization of this compound would rely on a combination of spectroscopic techniques. Although experimental spectra for this specific compound are not available in the searched literature, we can predict the expected features based on the analysis of closely related analogs.[2][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the pyrrolone ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the nitrile group and the fused lactam. The methylene protons would likely appear as a singlet or a multiplet in the aliphatic region. The NH protons of the pyrrole and lactam moieties would be expected to appear as broad singlets, and their chemical shifts could be solvent-dependent.[10][11][12]

  • ¹³C NMR: The carbon NMR spectrum would be characterized by signals for the aromatic carbons, the carbonyl carbon of the lactam, the nitrile carbon, and the methylene carbon. The carbonyl carbon signal would be expected in the downfield region (around 160-180 ppm). The nitrile carbon would also have a characteristic chemical shift (around 115-125 ppm). The remaining aromatic and aliphatic carbons would appear at chemical shifts consistent with their electronic environment.[13][14]

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound (159.15 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, which would be indicative of the lactam and nitrile functionalities.[15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:[15][18]

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the pyrrole and lactam.

  • C≡N stretching: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

  • C=O stretching: A strong, sharp band in the region of 1650-1700 cm⁻¹ for the lactam carbonyl group.

  • C=C and C=N stretching: Multiple bands in the aromatic region (1400-1600 cm⁻¹).

Applications in Drug Discovery: A Key Building Block for PROTACs

A significant application of this compound is its use as a Protein Degrader Building Block .[1] This positions the molecule at the forefront of a revolutionary therapeutic modality known as Targeted Protein Degradation (TPD).

The Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific disease-causing proteins.[5][19][20] A PROTAC molecule consists of three key components:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ubiquitin ligase-recruiting ligand.

  • A linker that connects the two ligands.

G POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome PROTAC->Proteasome Recruits POI to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: The mechanism of action of a PROTAC molecule.

This compound serves as a versatile scaffold or intermediate in the synthesis of these complex molecules. Its functional groups (the lactam, nitrile, and aromatic ring) provide multiple points for chemical modification and attachment of linkers and warhead ligands. The rigid, bicyclic core of the pyrrolo[2,3-b]pyridine system can also impart favorable conformational properties to the final PROTAC molecule, which is crucial for the formation of a stable ternary complex between the target protein and the E3 ligase.

Safety and Handling

As with any chemical compound in a laboratory setting, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines for handling related pyridine-containing compounds should be followed.[21][22][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule of considerable potential in modern medicinal chemistry. Its structural heritage as a pyrrolo[2,3-b]pyridine suggests a predisposition for kinase inhibition, while its contemporary application as a building block for PROTACs places it at the cutting edge of drug discovery. Although a comprehensive experimental characterization is yet to be widely published, this guide provides a foundational understanding of its properties and applications based on sound chemical principles and data from analogous structures. As the field of targeted protein degradation continues to expand, the importance of versatile and strategically designed building blocks like this compound will undoubtedly grow.

References

  • MedchemExpress. (2025). Safety Data Sheet.
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Angene Chemical. (2025). Safety Data Sheet.
  • H.NMR-Spectrum of Compound{2} | Download Scientific Diagram. (n.d.).
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1 - RSC Publishing. (2023). RSC Advances.
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC - NIH. (n.d.).
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.).
  • Hilmy, K. M. H., et al. (n.d.).
  • 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile - Lead Sciences. (n.d.).
  • 2-OXO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE-6-CARBONITRILE, 95% Purity, C8H5N3O, 250 mg - CP Lab Safety. (n.d.).
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Advances.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. (n.d.).
  • 2-oxo-1H, 2H, 3H-pyrrolo[2, 3-b]pyridine-5-carbonitrile, min 97%, 500 mg. (n.d.).
  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. (n.d.). Retrieved from the National Institute of Standards and Technology.
  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. (n.d.). Retrieved from the National Institute of Standards and Technology.
  • 13 C NMR spectra of 2,3‐dihydro‐1H‐pyrrolo[1,2‐c]imidazol‐1,3‐dione and its thione analogues - Sci-Hub. (n.d.).
  • 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).
  • 2-oxo-2,3-dihydro-1h-pyrrolo[3,2-b]pyridine-5-carbonitrile. (2025).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (2021).
  • Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. (n.d.).
  • Strategies for the discovery of oral PROTAC degraders aimed at cancer therapy. (2025).
  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central. (n.d.).
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (n.d.).
  • 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles | Request PDF - ResearchGate. (2025).
  • 1h-pyrrolo[2,3-b]pyridine, 2-methyl-(23612-48-8) 1 h nmr - ChemicalBook. (n.d.).
  • 2-oxo-1H, 2H, 3H-pyrrolo[2, 3-b]pyridine-5-carbonitrile, min 97%, 500 mg. (n.d.).
  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. (n.d.). Retrieved from the National Institute of Standards and Technology.
  • H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers - RSC Publishing. (2023). RSC Advances.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). RSC Advances.
  • 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC - NIH. (n.d.).

Sources

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Framework for Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a class of nitrogen-containing heterocyclic molecules that has garnered immense interest from both synthetic and medicinal chemists.[1] Its structure, which features a pyrrole ring fused to a pyridine ring, serves as a bioisostere of indole and, more critically, functions as a purine analogue. This structural mimicry of endogenous purines like adenine allows derivatives of this scaffold to effectively compete for and occupy the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[2][3] This inherent ability to target ATP-dependent enzymes has established the pyrrolo[2,3-b]pyridine as a "privileged scaffold" in drug discovery—a molecular framework that is capable of binding to multiple, distinct biological targets, thereby offering a versatile platform for developing therapeutics across a wide spectrum of diseases.

This guide provides a detailed exploration of the diverse biological activities of substituted pyrrolo[2,3-b]pyridines, grounded in mechanistic insights and field-proven experimental approaches. We will delve into their primary applications in oncology, their emerging roles in combating microbial and viral infections, and their potential in modulating inflammatory and central nervous system (CNS) pathways.

Anticancer Activity: The Forefront of Pyrrolo[2,3-b]pyridine Research

The broadest and most successful application of the pyrrolo[2,3-b]pyridine scaffold has been in the development of anticancer agents. These compounds exert their antiproliferative effects through several distinct mechanisms, with protein kinase inhibition being the most prominent.

Mechanism I: Competitive Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The structural resemblance of the pyrrolo[2,3-b]pyridine core to the adenine portion of ATP makes it an ideal starting point for designing ATP-competitive kinase inhibitors. These inhibitors bind to the kinase's active site, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling cascades that drive tumor growth and survival.

G cluster_0 ATP-Competitive Kinase Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Active Site Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Signal Propagation Pyrrolo_Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_Inhibitor->Kinase Competitively Binds, Blocks ATP

Caption: General mechanism of ATP-competitive kinase inhibition.

Key Kinase Targets and Pathways:

  • CDK8, TNIK, and the WNT/β-catenin Pathway: The WNT signaling pathway is fundamental in embryonic development and tissue homeostasis, but its aberrant activation is a key driver in many cancers, particularly colorectal cancer (CRC).[4] Cyclin-dependent kinase 8 (CDK8) and Traf2 and Nck-interacting kinase (TNIK) are two critical regulators of this pathway.[4] Substituted pyrrolo[2,3-b]pyridines have been developed as highly potent inhibitors of both kinases. For instance, compound 22 , a potent type II CDK8 inhibitor, was found to downregulate the WNT/β-catenin signal, inducing cell cycle arrest and significantly inhibiting tumor growth in CRC xenograft models.[4][5] Similarly, other derivatives have demonstrated potent TNIK inhibition with IC50 values below 1 nM, highlighting their therapeutic potential in WNT-driven cancers.[6]

G WNT_Signal WNT_Signal TNIK_CDK8 TNIK / CDK8 WNT_Signal->TNIK_CDK8 Beta_Catenin β-catenin TNIK_CDK8->Beta_Catenin TCF TCF Beta_Catenin->TCF Gene_Transcription Oncogene Transcription (c-Myc, Cyclin D1) TCF->Gene_Transcription Nucleus Nucleus Proliferation Tumor Proliferation Gene_Transcription->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->TNIK_CDK8 INHIBITS

Caption: Simplified WNT/β-catenin pathway and the inhibitory action point.

  • Glycogen Synthase Kinase 3β (GSK-3β): While heavily implicated in Alzheimer's disease through the hyperphosphorylation of tau protein, GSK-3β is also involved in cancer cell survival and proliferation.[7] A novel pyrrolo[2,3-b]pyridine derivative, S01 , was designed as a potent GSK-3β inhibitor, exhibiting an exceptionally low IC50 of 0.35 nM.[7] This compound effectively increased the inhibitory phosphorylation of GSK-3β at the Ser9 site and decreased tau phosphorylation, demonstrating its potential for both neurodegenerative disorders and oncology.[7][8]

  • Other Oncogenic Kinases: The versatility of the scaffold is further demonstrated by its activity against other cancer-relevant kinases. Derivatives have been successfully designed to inhibit:

    • B-RAFV600E: A common mutation in melanoma. Potent inhibitors with IC50 values as low as 80 nM have been synthesized.[9]

    • Cell division cycle 7 (Cdc7) kinase: Essential for initiating DNA replication. A derivative showed potent, ATP-mimetic inhibition with an IC50 of 7 nM.[10]

Table 1: Potency of Representative Pyrrolo[2,3-b]pyridine Derivatives Against Oncogenic Kinases

Compound Class/Example Target Kinase IC50 Value Disease Context Reference(s)
Compound 22 CDK8 48.6 nM Colorectal Cancer [4][5]
1H-pyrrolo[2,3-b]pyridine series TNIK < 1 nM Colorectal Cancer [6]
Compound S01 GSK-3β 0.35 nM Alzheimer's/Cancer [7]
Thiazol-4(5H)-one derivative Cdc7 7 nM General Cancer [10]

| Compound 35 | B-RAFV600E | 80 nM | Melanoma |[9] |

Mechanism II: DNA Intercalation and Replication Blockade

Beyond enzyme inhibition, certain substituted pyrrolo[2,3-b]pyridines exert their anticancer effects through direct interaction with nucleic acids. Some analogues have been shown to efficiently intercalate into the base pairs of calf thymus DNA.[11][12] This physical insertion into the DNA helix distorts its structure, forming a stable compound-DNA complex that can physically obstruct the action of DNA and RNA polymerases. This blockade of DNA replication and transcription ultimately halts cell division and induces cell death, representing an alternative and powerful antiproliferative strategy.[12]

Antimicrobial and Antiviral Applications

While oncology remains the primary focus, the pyrrolo[2,3-b]pyridine scaffold has shown significant promise as a template for developing novel antimicrobial and antiviral agents.

Antibacterial and Antifungal Activity

The search for new antibiotics is critical in the face of rising antimicrobial resistance. Pyrrolo[2,3-b]pyridine derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[13][14] Notably, one series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives (a closely related isomer) was identified as a novel class of antibacterial agents, with the most active molecule showing a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL against E. coli.[15] Other studies have reported potent activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida species, with some compounds showing efficacy comparable to the standard antifungal drug ketoconazole.[14]

Table 2: Antimicrobial Activity of Selected Pyrrolo[2,3-b]pyridine and Related Derivatives

Organism Type Activity Metric Result Reference(s)
Escherichia coli Gram-negative Bacteria MIC 3.35 µg/mL [15]
Staphylococcus aureus Gram-positive Bacteria Inhibition Zone Active [13]
Bacillus spizizenii Gram-positive Bacteria Inhibition Zone Active [13]

| Candida sp. | Fungus | Antifungal Activity | Comparable to Ketoconazole |[14] |

Antiviral Potential

Derivatives of the closely related pyrrolo[2,3-d]pyrimidine and imidazo[1,2-a]pyrrolo[2,3-c]pyridine scaffolds have been evaluated for their antiviral properties, particularly against the Bovine Viral Diarrhea Virus (BVDV).[16][17] BVDV is a widely used surrogate model for the Hepatitis C Virus (HCV) due to similarities in their replication machinery. Several compounds from these series exhibited significant anti-BVDV activity in cell-based assays, indicating that the core pyrrolopyridine framework is a viable starting point for the development of novel antiviral therapeutics.[17][18]

Modulating Inflammatory and CNS Pathways

PDE4B Inhibition for Anti-inflammatory Effects

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP), and its inhibition leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses. Specifically, the PDE4B isoform is a key regulator of pro-inflammatory cytokine production. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective inhibitors of PDE4B.[19] The lead compound from this series, 11h , not only showed high potency for PDE4B but also significantly inhibited the release of Tumor Necrosis Factor-alpha (TNF-α) from macrophages, demonstrating clear anti-inflammatory effects at the cellular level. This activity, combined with favorable pharmacokinetic profiles, positions these compounds as excellent leads for treating inflammatory and CNS disorders.[19]

Experimental Design and Protocols

The translation of a promising scaffold into a viable drug candidate relies on robust synthetic chemistry and reliable biological assays. The versatility of the pyrrolo[2,3-b]pyridine core allows for substitution at multiple positions, enabling fine-tuning of its pharmacological properties.

Rationale for Synthetic Strategy

A common and effective strategy for synthesizing libraries of substituted pyrrolo[2,3-b]pyridines for SAR studies involves a multi-step sequence that builds complexity from a common core. A logical workflow, as demonstrated in the synthesis of PDE4B inhibitors, involves first establishing the core heterocyclic system, followed by diversification of a key substituent via amide coupling.[19] This approach is efficient for exploring how different chemical groups at a specific position impact biological activity.

G A Common Intermediate (e.g., Ester 8) B Chan-Lam Coupling (Adds Aryl Group) A->B C Saponification (Ester to Acid) B->C D Amide Coupling (Introduce R-group diversity) C->D E Final Compound Library D->E

Caption: General synthetic workflow for pyrrolo[2,3-b]pyridine analogues.

Protocol: General Synthesis of 4-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides

This protocol is a representative example adapted from the literature for synthesizing derivatives for SAR studies, particularly for targets like PDE4B.[19]

Step 1: Chan-Lam Coupling to Install the Aryl Moiety

  • To a solution of the starting pyrrolo[2,3-b]pyridine ester (1.0 eq) in a suitable solvent like dichloromethane (CH2Cl2), add the desired arylboronic acid (1.5 eq).

  • Add copper(II) acetate (Cu(OAc)2, 1.2 eq) and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with CH2Cl2 and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-aryl-substituted ester intermediate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the purified ester from Step 1 in a mixture of methanol (MeOH) and water.

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LC-MS).

  • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step 3: Amide Coupling to Generate Final Compounds

  • Dissolve the carboxylic acid from Step 2 (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Add a coupling agent, such as T3P (propanephosphonic acid anhydride, 1.5 eq).

  • Stir the reaction at room temperature for 30 minutes to 4 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate and brine.

  • Dry, filter, and concentrate the organic layer. Purify the final compound via flash chromatography or preparative HPLC.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a compound against a target kinase.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and test compound serial dilutions in DMSO.

  • Reaction Setup: In a 384-well plate, add 5 µL of the test compound dilution to each well.

  • Kinase Addition: Add 10 µL of the target kinase solution to each well and incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of the substrate/ATP solution to each well to start the kinase reaction. Incubate for 1 hour at room temperature.

  • Detection: Add 25 µL of a luminescence-based detection reagent (e.g., ADP-Glo™) which quantifies the amount of ADP produced (correlating with kinase activity). Incubate for 40 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally proven its value in modern drug discovery. Its success is rooted in its structural ability to mimic endogenous purines, granting it access to the active sites of numerous high-value therapeutic targets, particularly protein kinases. The extensive research in oncology has yielded multiple potent inhibitors for validated targets like CDK8, TNIK, and B-RAF, with promising preclinical and in vivo data.[5][6][9]

Beyond cancer, the scaffold's demonstrated anti-inflammatory, antimicrobial, and antiviral potential suggests that its full therapeutic utility is yet to be realized. Future research should focus on leveraging the vast synthetic knowledge base to design next-generation derivatives with improved selectivity and pharmacokinetic properties. Exploring novel targets and expanding into new therapeutic areas, such as metabolic and cardiovascular diseases, will undoubtedly unlock further potential for this remarkable heterocyclic system. The continued optimization of the 7-azaindole core promises to deliver new and effective medicines for a range of challenging human diseases.

References

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]

  • Salameh, B. A., Al-Hushki, E. H., Talib, W. H., Ghanem, R., Delmani, F.-A., & Mahmod, A. I. (2024). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities. Zeitschrift für Naturforschung B, 79(5), 261-270. [Link]

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]

  • Bolas, N., D'Souza, S., De Geyter, E., Kus, K., Spetea, M., & Bert, L. (2010). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 20(11), 3335-3339. [Link]

  • Request PDF. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • Zhang, X. X., Xiao, Y., Yan, Y. Y., Wang, Y. M., Jiang, H., Wu, L., ... & Liu, X. H. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12243. [Link]

  • Abdel-Aziz, N. A., Bakeer, R. M., & Abdel-Gawad, A. A. (2019). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3-b]pyridine and Pyrrolo[2,3-b]pyrano[2,3-d]pyridine Derivatives. Journal of Heterocyclic Chemistry, 56(2), 406-417. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Abdel-Maksoud, M. S., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1189-1198. [Link]

  • El Mernissi, N., Aouad, M. R., Al-Ghorbani, M., Assouag, M., & El-Mernissi, N. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(10), 101159. [Link]

  • Request PDF. (n.d.). A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound. ResearchGate. [Link]

  • Sharma, P. C., Kumar, A., & Kumar, R. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Mosslemin, M. H., & Zarei, M. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Su, Y., Chapnick, D. A., He, Y., Liu, X., & Gan, H. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1435-1442. [Link]

  • Sun, Z., Li, T., He, Y., Liu, H., Yang, L., Wu, Z., ... & Yang, S. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 15(3), 635-655. [Link]

  • Wikipedia. (2024). Janus kinase inhibitor. [Link]

  • Request PDF. (n.d.). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). ResearchGate. [Link]

  • Veselov, M. S., Sergiev, P. V., Osterman, I. A., Komarova, E. S., Laptev, I. G., Valuev-Elliston, V. T., ... & Dontsova, O. A. (2019). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Biology, 53(2), 296-303. [Link]

  • Sun, Z., Li, T., He, Y., Liu, H., Yang, L., Wu, Z., ... & Yang, S. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 15(3), 635-655. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Organic and Pharmaceutical Chemistry Journal, 22(1), 31-50. [Link]

  • Wójcicka, A., & Staszewska-Krajewska, O. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]

  • Zhang, X. X., Xiao, Y., Yan, Y. Y., Wang, Y. M., Jiang, H., Wu, L., ... & Liu, X. H. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12243. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Organic and Pharmaceutical Chemistry Journal, 22(1), 31-50. [Link]

  • Request PDF. (n.d.). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. ResearchGate. [Link]

  • Leyssen, P., de Clercq, E., & Neyts, J. (2010). Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus. European Journal of Medicinal Chemistry, 45(11), 5122-5129. [Link]

  • Rodríguez-Lozano, A., & Yáñez, M. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(21), 7247. [Link]

  • Dawidowski, M., Kalel, V. C., Schor, M., Krol, K., Perrakis, A., & Chrobak, E. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 301-324. [Link]

  • Song, M., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Sun, X. (2024). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Acta Pharmaceutica Sinica B, 14(2), 701-714. [Link]

  • Yang, B., Wu, Q., Huan, X., Wang, Y., Sun, Y., Yang, Y., ... & Chen, D. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Request PDF. (n.d.). Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ResearchGate. [Link]

  • Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., & Sun, X. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qudah, M. A. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Archiv der Pharmazie, 353(6), 2000030. [Link]

  • Request PDF. (n.d.). Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus. ResearchGate. [Link]

  • Request PDF. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link]

Sources

The 7-Azaindole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a preeminent example of such a "privileged scaffold." Its structural resemblance to endogenous purines and the biologically significant indole nucleus has positioned it as a versatile and highly sought-after building block in drug discovery. The strategic replacement of a single carbon atom in the indole ring with a nitrogen atom at the 7-position introduces profound changes in the molecule's electronic and hydrogen-bonding properties, offering medicinal chemists a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles.[1][2]

This technical guide provides a comprehensive exploration of the 7-azaindole core, delving into its fundamental bioisosteric principles, key therapeutic applications, synthetic strategies, and the experimental protocols used for its evaluation.

The 7-Azaindole Core as a Bioisostere

The success of the 7-azaindole scaffold is deeply rooted in the principle of bioisosterism, where a substituent or group is replaced by another with similar physical and chemical properties to produce a compound with comparable or enhanced biological activity. 7-Azaindole serves as a bioisostere for both indole and the purine system of adenine.[3][4]

  • Enhanced Hydrogen Bonding: The defining feature of the 7-azaindole core is its ability to act as both a hydrogen bond donor (via the pyrrole N-H) and a hydrogen bond acceptor (via the pyridine N7). This dual functionality allows it to form a bidentate (two-point) hydrogen bond interaction with the hinge region of many protein kinases, mimicking the binding of the adenine portion of ATP.[5] This interaction provides a strong anchor for the inhibitor, forming a stable foundation for further optimization.[3][5]

  • Modulation of Physicochemical Properties: The introduction of the nitrogen atom increases the polarity and can improve the aqueous solubility of drug candidates compared to their indole counterparts.[6] This modification can be critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Dominance in Kinase Inhibition: A Paradigm of Rational Drug Design

The most profound impact of the 7-azaindole core has been in the development of protein kinase inhibitors. The human kinome, comprising over 500 kinases, plays a central role in cellular signaling, and its dysregulation is a hallmark of numerous diseases, particularly cancer.[2][4]

Mechanism of Action: The Bidentate Hinge-Binding Motif

The ATP-binding site of protein kinases contains a flexible "hinge" region that connects the N- and C-terminal lobes of the kinase domain. The adenine base of ATP forms key hydrogen bonds with the backbone of this hinge. The 7-azaindole scaffold is an exceptional mimic of this interaction.[5][7] The pyrrole N-H donates a hydrogen bond to a backbone carbonyl oxygen of the hinge, while the pyridine N7 atom accepts a hydrogen bond from a backbone N-H of the hinge.[5] This bidentate interaction is a cornerstone of the high affinity and selectivity of many 7-azaindole-based inhibitors.

Below is a conceptual diagram illustrating this critical interaction.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Inhibitor Hinge_NH Hinge Residue Backbone N-H Hinge_CO Hinge Residue Backbone C=O Azaindole 7-Azaindole Core Azaindole->Hinge_NH H-bond Acceptor (Pyridine N7) Azaindole->Hinge_CO H-bond Donor (Pyrrole N-H)

Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge.

Case Study: Vemurafenib (Zelboraf®) and the BRAF V600E Pathway

Vemurafenib is a landmark example of a successful 7-azaindole-based drug, approved for the treatment of metastatic melanoma harboring the BRAF V600E mutation.[5] This mutation leads to constitutive activation of the BRAF kinase and downstream signaling through the MEK/ERK pathway, promoting uncontrolled cell proliferation.[8][9] Vemurafenib selectively inhibits the mutated BRAF V600E kinase, blocking the aberrant signaling cascade.[10]

The discovery of Vemurafenib was a triumph of fragment-based drug discovery, where the 7-azaindole scaffold was identified as a key hinge-binding fragment.[11]

BRAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK Constitutive Phosphorylation ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Vemurafenib Vemurafenib (7-Azaindole Inhibitor) Vemurafenib->BRAF Inhibition

Caption: The BRAF V600E signaling pathway and the inhibitory action of Vemurafenib.

Beyond BRAF: Targeting a Spectrum of Kinases

The versatility of the 7-azaindole scaffold has led to the development of inhibitors targeting a wide array of kinases implicated in cancer and other diseases.

Compound/Derivative Class Primary Kinase Target(s) Therapeutic Area Reported IC₅₀ (nM)
Vemurafenib (PLX4032)BRAF V600EMelanoma31[11]
PLX4720BRAF V600EMelanoma13[11]
PexidartinibCSF1RTenosynovial Giant Cell Tumor13[11]
7-azaindole derivative 97JAK2Myeloproliferative Disorders1[12]
7-azaindole derivative 164CDK1, CDK2Cancer7 (CDK1), 3 (CDK2)[3][12]
C-3 Aryl-7-azaindole 94JAK2Myeloproliferative Disorders260[12]
7-azaindole isoindolinone 13PI3KγImmuno-oncology7[6]
GSK1070916Aurora B/CCancer5.7 (Aurora B)[3]

Note: IC₅₀ values are highly dependent on assay conditions and should be considered as representative examples.

Applications in Other Therapeutic Areas

While kinase inhibition remains the most prominent application, the unique properties of the 7-azaindole core have been leveraged in other therapeutic contexts.

Neurodegenerative Diseases

The aggregation of amyloid-β (Aβ) peptides is a key pathological event in Alzheimer's disease.[13] Several studies have reported the design of 7-azaindole derivatives that can inhibit the self-assembly of Aβ into toxic oligomers and fibrils.[13][14] The rationale often involves creating molecules that can interfere with the protein-protein interactions that drive aggregation.

Inflammatory and Autoimmune Diseases

Store-operated calcium entry (SOCE) through Orai calcium channels is crucial for the activation of immune cells, such as T-cells and mast cells.[15] Dysregulation of this process is implicated in asthma and autoimmune disorders.[16] 7-Azaindole derivatives have been developed as potent inhibitors of the Orai1 channel, thereby suppressing the release of pro-inflammatory mediators.[16][17] One study reported a 7-azaindole derivative (compound 14d) that showed efficacy in a preclinical model of asthma by inhibiting the number of eosinophils in bronchoalveolar lavage fluid.[16]

Synthetic Methodologies: Building the Core

The synthesis of the 7-azaindole scaffold requires specialized methods, as many classic indole syntheses are not efficient due to the electron-deficient nature of the pyridine ring.[18]

The Bartoli Indole Synthesis

The Bartoli reaction is a powerful and widely used method for constructing substituted 7-azaindoles. It involves the reaction of an ortho-substituted nitropyridine with at least three equivalents of a vinyl Grignard reagent.[8][19] The steric bulk of the ortho-substituent is crucial for facilitating the key[20][20]-sigmatropic rearrangement in the reaction mechanism.[8]

General Experimental Protocol: Bartoli Synthesis of a 7-Azaindole

  • Reaction Setup: Dissolve the starting ortho-substituted nitropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the vinylmagnesium bromide or chloride solution (typically 1.0 M in THF, 3.0-3.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to warm slowly to -20 °C and stir at this temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to -78 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of THF).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-azaindole.[19]

Sources

discovery of novel 2-oxo-pyrrolo[2,3-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 2-Oxo-Pyrrolo[2,3-b]Pyridine Compounds

Introduction: The Emergence of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, an isostere of purine, allows it to mimic endogenous molecules and interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[1][2] The introduction of an oxo group at the C2 position further enhances its hydrogen bonding capabilities, making the 2-oxo-pyrrolo[2,3-b]pyridine core a highly attractive starting point for the design of potent and selective inhibitors.[1] This guide delves into the discovery process for novel compounds based on this scaffold, from synthetic strategy and structure-activity relationship (SAR) analysis to biological evaluation and mechanistic elucidation. These compounds have shown significant promise in oncology, neurodegenerative diseases, and inflammatory conditions, targeting key enzymes that drive disease progression.[3][4][5][6][7]

Part 1: Medicinal Chemistry and Synthetic Strategies

The foundation of discovering novel therapeutics lies in the ability to synthesize and systematically modify a core scaffold. The 2-oxo-pyrrolo[2,3-b]pyridine framework is accessible through several robust synthetic routes, allowing for extensive chemical exploration.

Core Synthesis: The Cyclocondensation Approach

A prevalent and effective method for constructing the pyrrolo[2,3-b]pyridine core is through a cyclocondensation reaction. This typically involves the reaction of a substituted 2-amino-1H-pyrrole-3-carbonitrile with an active methylene compound, such as a β-diketone or a cyanoacetate derivative.[5][8] The reaction is often catalyzed by acid and proceeds via an initial condensation followed by an intramolecular cyclization to form the fused pyridine ring. This approach is highly versatile, as variations in both the starting pyrrole and the active methylene partner allow for the introduction of diverse substituents around the core.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Scaffold Formation cluster_modification Further Derivatization A 2-Amino-1H-pyrrole-3-carbonitrile Derivatives C Cyclocondensation Reaction A->C B Active Methylene Compounds (e.g., Acetylacetone, Malononitrile) B->C D Substituted 1H-Pyrrolo[2,3-b]pyridine Core C->D Formation of Fused Pyridine Ring E Functionalization at N1, C3, C5, etc. (e.g., Alkylation, Coupling Reactions) D->E SAR Exploration F Library of Novel 2-Oxo-Pyrrolo[2,3-b]pyridine Compounds E->F

Caption: Generalized workflow for the synthesis of 2-oxo-pyrrolo[2,3-b]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights

Once a synthetic route is established, the next critical step is to understand how modifying the chemical structure impacts biological activity. SAR studies for pyrrolo[2,3-b]pyridine derivatives have yielded key insights:

  • Influence of Substituents: The placement and electronic nature of substituents are paramount. For instance, in a series of antiproliferative agents, compounds with electron-withdrawing groups like trifluoromethyl (CF₃) or nitro (NO₂) at the para-position of a phenyl ring attached to the scaffold showed enhanced activity against lung cancer cell lines.[9]

  • Halogenation: The introduction of halogens (F, Cl, Br, I) can significantly modulate potency and pharmacokinetic properties. In one study, an ortho-chloro substitution resulted in potent activity against the A549 lung cancer cell line, while an ortho-iodo substitution was favorable for activity against the MDA-MB-231 breast cancer cell line.[9]

  • Hydrogen Bonding: The 2-oxo moiety itself is a key hydrogen bond donor and acceptor, which facilitates strong interactions within the ATP-binding pockets of kinases.[1] Modifications that preserve or enhance these interactions are often beneficial.

Detailed Protocol: Synthesis of 1,2,3-Triazole-Substituted Pyrrolo[2,3-b]pyridine Analogues

This protocol is adapted from the synthesis of antiproliferative pyrrolo[2,3-b]pyridine analogues and demonstrates a multi-step synthesis involving the modification of the core scaffold.[9]

Step 1: Formylation of 1H-pyrrolo[2,3-b]pyridine

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) in 33% acetic acid, add hexamethylenetetramine (HMTA).

  • Reflux the mixture for 12-15 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: N-Alkylation with Propargyl Bromide

  • Dissolve the product from Step 1 in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) and propargyl bromide to the solution.

  • Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

  • Quench the reaction with water and extract the product, 1-(prop-2-ynyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • Dissolve the N-alkynylated product from Step 2 in a 1:1 mixture of t-BuOH and water.

  • Add the desired aromatic azide, followed by sodium ascorbate and copper (II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • After completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic phase. The final 1,2,3-triazole-containing pyrrolo[2,3-b]pyridine product is purified by column chromatography.

Part 2: Biological Evaluation and Target Validation

With a library of novel compounds in hand, the focus shifts to assessing their biological activity and identifying their molecular targets. This process is a tiered approach, starting with broad screening and moving toward specific mechanistic studies.

Primary Screening: Identifying Active Compounds
  • Antiproliferative Assays: For oncology applications, the initial screen often involves evaluating the compounds' ability to inhibit the growth of cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[9] It measures cell density by staining total cellular protein. Compounds are typically tested against a panel of cell lines from different tissues (e.g., lung, breast, cervical) to identify patterns of activity.[9]

  • Kinase Inhibition Assays: Since the scaffold is known to target kinases, direct enzymatic assays are crucial. These assays measure the ability of a compound to inhibit the activity of a purified kinase, such as Glycogen Synthase Kinase-3β (GSK-3β) or Cyclin-Dependent Kinase 8 (CDK8).[3][4][6] The output is typically the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound IDTarget KinaseIC₅₀ (nM)Disease ContextReference
Compound 41 GSK-3β0.22Alzheimer's Disease[3]
Compound 46 GSK-3β0.26Alzheimer's Disease[3]
Compound 54 GSK-3β0.24Alzheimer's Disease[3]
Compound 22 CDK848.6Colorectal Cancer[4]
Compound 46 CDK857Psoriasis[6]
Compound S01 GSK-3β0.35Alzheimer's Disease[7]

Table 1: Potency of lead 2-oxo-pyrrolo[2,3-b]pyridine compounds against target kinases.

Mechanism of Action (MoA) Elucidation

Once a compound shows promising activity, it is essential to confirm that it works through the intended mechanism in a cellular context.

  • Target Engagement in Cells: Western blotting is a cornerstone technique to verify target engagement. For a kinase inhibitor, this involves measuring the phosphorylation status of the kinase's downstream substrates. For example, potent GSK-3β inhibitors were shown to increase the phosphorylation of GSK-3β at its inhibitory Ser9 site and subsequently decrease the hyperphosphorylation of the tau protein, a key pathological event in Alzheimer's disease.[3][7]

  • Cellular Phenotypes: The desired molecular action should translate into a measurable cellular effect.

    • Cell Cycle Arrest: CDK8 inhibitors have been shown to cause cell cycle arrest in the G2/M and S phases in colorectal cancer cells.[4]

    • Apoptosis Induction: Effective anticancer agents often induce programmed cell death (apoptosis). This can be measured by observing the cleavage of proteins like PARP or the increased expression of pro-apoptotic proteins like Bax.[10]

    • Neurite Outgrowth: In the context of neurodegenerative disease, inhibitors of GSK-3β have been shown to promote the outgrowth of neurites in neuronal cell lines like SH-SY5Y, indicating a potential for neuro-restorative effects.[3][7]

G cluster_intervention Therapeutic Intervention Inhibitor Novel 2-Oxo-Pyrrolo[2,3-b]pyridine Inhibitor (e.g., Compound 41) GSK3b GSK3b Inhibitor->GSK3b Direct Inhibition

Caption: Inhibition of the GSK-3β pathway by novel 2-oxo-pyrrolo[2,3-b]pyridine compounds.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

This protocol is designed to assess the effect of a GSK-3β inhibitor on Tau phosphorylation in SH-SY5Y cells.

  • Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere. Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Normalize protein amounts for all samples. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p-tau (Ser396), total tau, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Imaging: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to quantify changes in protein phosphorylation.

Part 3: Preclinical Validation and Future Outlook

Promising compounds must be evaluated in more complex biological systems to assess their potential as drug candidates.

In Vivo Efficacy and Safety
  • Disease Models: The therapeutic effect of lead compounds is tested in animal models. For Alzheimer's disease, AlCl₃-induced zebrafish models have been used to show that potent GSK-3β inhibitors can effectively ameliorate dyskinesia.[3][7] For oncology, compounds are often tested in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice to assess the compound's ability to inhibit tumor growth.[4]

  • Pharmacokinetics and Toxicity: Initial assessment of a compound's drug-like properties is critical. This includes measuring its bioavailability (F%), which indicates how much of the drug reaches systemic circulation.[4] Preliminary acute toxicity studies in mice are also conducted to ensure the compound has an acceptable safety profile at therapeutic doses.[3]

Conclusion and Future Directions

The 2-oxo-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile and potent platform for the discovery of novel kinase inhibitors. Through rational, structure-based design, chemists have developed compounds with nanomolar potency against critical targets in cancer and neurodegeneration.[3][4] The successful progression of these molecules from chemical synthesis to in vivo proof-of-concept highlights the power of this discovery engine.

The future for this class of compounds is bright. Further optimization will focus on improving selectivity to minimize off-target effects, enhancing pharmacokinetic properties to ensure effective drug exposure, and exploring their potential against a wider range of kinase-driven diseases. As our understanding of cell signaling pathways continues to grow, the 2-oxo-pyrrolo[2,3-b]pyridine scaffold will undoubtedly remain a cornerstone of modern drug discovery.

References

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers.
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry
  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.
  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,...
  • Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for tre
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile core, a derivative of the well-established 7-azaindole scaffold, represents a promising starting point for the development of novel kinase inhibitors. The 7-azaindole motif is recognized as a "privileged fragment" in medicinal chemistry, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[1][2][3] This guide provides a comprehensive, in-depth technical framework for the in silico modeling of this compound, intended for researchers, scientists, and drug development professionals. We will explore a logical, field-proven workflow, from target identification and preparation to advanced molecular simulations, providing not just the "how" but the critical "why" behind each methodological choice.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is arduous and expensive.[4] Computational methods, collectively known as computer-aided drug design (CADD), have become indispensable in streamlining this process, offering a cost-effective and rapid means to identify and optimize lead compounds.[4][5][6] For a scaffold like this compound, which has a strong theoretical basis for kinase inhibition, in silico modeling is particularly potent. It allows us to:

  • Predict and prioritize potential kinase targets.

  • Elucidate the molecular basis of inhibitor binding and selectivity.

  • Guide the rational design of more potent and specific derivatives.

  • Assess potential liabilities such as off-target effects and toxicity early in the discovery pipeline.

This guide will focus on a structure-based drug design (SBDD) approach, which leverages the three-dimensional structure of the target protein to design and predict the binding of small molecules.[7][8]

Foundational Knowledge: The 7-Azaindole Scaffold

The core of our molecule of interest is 7-azaindole. Its significance in kinase inhibitor design cannot be overstated. The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen bond with the kinase hinge region.[1][2] This interaction mimics the binding of the adenine moiety of ATP, making 7-azaindole derivatives potent ATP-competitive inhibitors.[1] The versatility of this scaffold is demonstrated by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment.[1][3]

The In Silico Modeling Workflow: A Step-by-Step Guide

Our computational investigation will follow a multi-stage process, beginning with target selection and culminating in detailed simulations of the protein-ligand complex.

Step 1: Target Identification and Prioritization

Given that the 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), and Phosphodiesterase 4B (PDE4B), these represent excellent starting points for our investigation.[9][10][11][12]

Protocol: Target Selection using Public Databases

  • Protein Data Bank (PDB) Search:

    • Navigate to the .

    • Perform searches for human kinases, specifically "FGFR," "JAK3," and other kinases of interest.

    • Prioritize crystal structures with high resolution (ideally < 2.5 Å), bound to a ligand (preferably a 7-azaindole derivative), and with minimal missing residues.

  • Literature Review:

    • Utilize scientific search engines like PubMed and Google Scholar to find recent research on 1H-pyrrolo[2,3-b]pyridine derivatives and their targets. This can reveal novel or less-obvious kinase targets.

Step 2: Ligand and Protein Preparation

Before any simulation can be performed, both the ligand (our molecule of interest) and the target protein must be prepared to ensure they are in a chemically correct and energetically favorable state.

Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or the open-source MarvinSketch.

    • Convert the 2D structure to a 3D conformation using a program like Open Babel or the functionalities within molecular modeling suites.

  • Ligand Energy Minimization:

    • Perform an energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step relieves any steric clashes and finds a low-energy conformation.

Protocol: Protein Preparation

  • PDB File Cleanup:

    • Download the selected PDB file.

    • Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.

    • Inspect the protein for missing atoms, residues, or loops. Use tools like Modeller or the protein preparation wizards in Schrödinger or MOE to rebuild and refine these regions.

  • Protonation and Tautomeric State Assignment:

    • Correctly assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). Tools like H++ or PropKa are invaluable for this.

  • Energy Minimization:

    • Perform a constrained energy minimization on the protein structure to relax any strain introduced during the preparation steps. It is crucial to constrain the backbone atoms to preserve the experimentally determined conformation.

Step 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[8][13] It is a powerful tool for virtual screening and for generating initial binding poses for further analysis.[5][14]

Protocol: Molecular Docking using AutoDock Vina

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the ATP-binding site of the kinase. This is typically centered on the co-crystallized ligand if one is present. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina, which is widely used and freely available.

    • The program will generate multiple binding poses for the ligand, each with a corresponding binding affinity score.

  • Pose Analysis:

    • Visualize the top-scoring docking poses in a molecular visualization program like PyMOL or VMD.

    • Analyze the interactions between the ligand and the protein, paying close attention to the hydrogen bonds formed with the hinge region. The expected bidentate hydrogen bond from the 7-azaindole core is a key validation criterion.

Data Presentation: Docking Results

Kinase TargetPDB IDTop Docking Score (kcal/mol)Key Hinge Interactions (Residue)
FGFR1XXXX-9.5MetXXX, GlyXXX
JAK3YYYY-8.9LeuXXX, AlaXXX
User-definedZZZZ-X.X...
Step 4: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[7][13] This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose and calculate binding free energies.

Protocol: MD Simulation using GROMACS

  • System Setup:

    • Place the docked protein-ligand complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any bad contacts.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a constant pressure equilibration to ensure the correct density of the system.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without restraints.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the persistence of key hydrogen bonds.

Visualization: In Silico Modeling Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Design Phase Target_ID Target Identification (PDB, Literature) Protein_Prep Protein Preparation (Cleanup, Protonation, Minimization) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Minimization) Docking Molecular Docking (Virtual Screening, Pose Generation) Ligand_Prep->Docking Protein_Prep->Docking MD_Sim Molecular Dynamics (Stability, Free Energy) Docking->MD_Sim Pose_Analysis Binding Pose Analysis (Interaction Fingerprinting) Docking->Pose_Analysis Free_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Sim->Free_Energy Rational_Design Rational Drug Design (Lead Optimization) Pose_Analysis->Rational_Design Free_Energy->Rational_Design

Caption: A generalized workflow for the in silico modeling of kinase inhibitors.

Advanced Topics and Future Directions

The workflow described above provides a solid foundation for the in silico modeling of this compound. More advanced techniques can provide even deeper insights:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] This can be used to predict the activity of novel derivatives.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features required for biological activity.[13][14] It can be used for virtual screening of large compound libraries.

  • Machine Learning and AI: The use of artificial intelligence and machine learning is rapidly transforming drug discovery, from predicting protein structures to de novo drug design.[15]

Conclusion

The in silico modeling of this compound offers a powerful and efficient approach to accelerate the discovery of novel kinase inhibitors. By combining techniques such as molecular docking and molecular dynamics simulations, researchers can gain a detailed understanding of the molecular interactions driving inhibitor binding and use this knowledge to rationally design more potent and selective drug candidates. The methodologies outlined in this guide provide a robust framework for initiating and conducting such computational studies, ultimately contributing to the development of the next generation of targeted therapeutics.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. PMC.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
  • Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers.
  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. MDPI.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • Computational Landscape in Drug Discovery: From AI/ML Models to Translational Applic
  • Updates on Drug Designing Approach Through Computational Str
  • A Review on Computational Drug Designing.and Discovery. TSI Journals.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.

Sources

The 7-Azaindole Core: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" offer a unique combination of features—ideal geometry, versatile synthetic handles, and favorable interactions with biological targets. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has firmly established itself as one such entity.[1][2] As a bioisostere of the ubiquitous indole ring, it retains the core structure while introducing a nitrogen atom into the six-membered ring. This seemingly minor substitution has profound consequences, altering the scaffold's electronic properties, hydrogen bonding capabilities, and metabolic stability, thereby providing chemists with a powerful tool for optimizing drug candidates.[1][3]

The strategic advantage of the 7-azaindole core lies in its ability to mimic the purine base adenine, a key component of adenosine triphosphate (ATP).[4][5] The nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrolic N-H group serves as a hydrogen bond donor. This arrangement allows 7-azaindole derivatives to form two crucial hydrogen bonds with the "hinge region" of many protein kinases, effectively blocking the ATP-binding site and inhibiting enzyme activity.[6][7] This fundamental interaction is the cornerstone of its widespread success in the development of kinase inhibitors for oncology and other diseases.[4][8] This guide provides an in-depth exploration of the synthesis of the 7-azaindole nucleus and its diverse applications, offering field-proven insights for researchers in drug development.

Part 1: Synthesis of the 7-Azaindole Core

The construction of the 7-azaindole ring system has been a subject of extensive research, leading to a variety of synthetic strategies. These can be broadly categorized into classical cyclization methods and modern, metal-catalyzed approaches that offer greater efficiency and functional group tolerance.[9][10]

Classical Synthetic Strategies

Classical methods typically involve the construction of the pyrrole ring onto a pre-existing pyridine precursor. While sometimes limited by harsh conditions or substrate scope, they remain valuable for their reliability and access to specific substitution patterns.[11][12]

One of the most venerable methods for indole synthesis, the Fischer synthesis, is also applicable to 7-azaindoles.[13][14] The reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, typically formed from the condensation of a pyridylhydrazine with an appropriate ketone or aldehyde.

The causality behind this reaction's success lies in the[15][15]-sigmatropic rearrangement of the tautomerized ene-hydrazine intermediate, which forms the crucial C-C bond, followed by cyclization and elimination of ammonia to furnish the aromatic core.[14]

Protocol: Fischer Synthesis of 2,3-Disubstituted 5-Chloro-7-Azaindoles [13]

  • Hydrazone Formation: A suitable arylhydrazine (e.g., 4-chloro-2-hydrazinopyridine) is condensed with a ketone (e.g., propiophenone) in a suitable solvent like ethanol with acid catalysis (e.g., acetic acid) to form the corresponding hydrazone.

  • Cyclization: The isolated hydrazone is heated in a strong acid catalyst, such as polyphosphoric acid (PPA), to induce cyclization.

  • Work-up: The reaction mixture is cooled, quenched with ice water, and neutralized with a base (e.g., NaOH solution) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the final 7-azaindole.

This method provides access to 7-azaindole-2-carboxylates via the thermal decomposition of an α-azido-β-pyridylacrylic ester.[16] The reaction proceeds through a vinyl nitrene intermediate which then undergoes cyclization onto the pyridine ring.[16] Higher temperatures and shorter reaction times are often required compared to the analogous indole synthesis.

Protocol: Hemetsberger-Knittel Synthesis of Ethyl 7-Azaindole-2-carboxylate [17]

  • Precursor Synthesis: A 2-pyridylacetaldehyde is condensed with ethyl azidoacetate in the presence of a base (e.g., sodium ethoxide in ethanol) to form the ethyl 2-azido-3-(pyridin-2-yl)acrylate precursor.

  • Thermolysis: The purified azidoacrylate is heated in a high-boiling inert solvent, such as xylene or toluene, typically at reflux temperatures (120-140 °C).[17]

  • Cyclization: The thermal conditions promote the extrusion of dinitrogen gas (N₂) to form a nitrene intermediate, which rapidly undergoes intramolecular cyclization and subsequent tautomerization.

  • Isolation: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to afford the target ester.

Modern Metal-Catalyzed Strategies

Advances in organometallic chemistry have revolutionized the synthesis of heterocyclic compounds, and 7-azaindole is no exception. Palladium- and Rhodium-catalyzed reactions, in particular, offer mild conditions, broad substrate scope, and the ability to construct highly functionalized derivatives.[18][19]

Palladium catalysts are workhorses for C-C and C-N bond formation. Reactions like the Suzuki, Sonogashira, and Heck couplings are routinely used to build and functionalize the 7-azaindole scaffold.[20][21][22] A common strategy involves using a halogenated aminopyridine as a starting point.[21]

For instance, a one-pot synthesis can involve an initial Sonogashira coupling of an amino-iodopyridine with a terminal alkyne, followed by an acid-catalyzed intramolecular cyclization to form the pyrrole ring.[21]

// Nodes Start [label="3-Iodo-7-azaindole\n(Halogenated Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Arylboronic Acid\n(Coupling Partner)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd Catalyst (e.g., Pd₂(dba)₃)\n+ Ligand (e.g., SPhos)\n+ Base (e.g., Cs₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Suzuki-Miyaura\nCross-Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="3-Aryl-7-azaindole\n(Functionalized Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label=" Substrate"]; Reagents -> Reaction [label=" Reagent"]; Catalyst -> Reaction [label=" Conditions"]; Reaction -> Product [label=" Forms C-C bond"]; } caption [label="Suzuki Coupling for C3-Arylation of 7-Azaindole.", shape=plaintext, fontsize=10];

Protocol: Suzuki Coupling for C3-Arylation of 1-Acetyl-7-azaindole [20][23]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 3-iodo-1-acetyl-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).[20]

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1:1 toluene/ethanol). Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.), and a suitable phosphine ligand, like SPhos (0.05 equiv.).[20][23]

  • Reaction Execution: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography to isolate the 3-aryl-7-azaindole product.

More recent advancements include rhodium(III)-catalyzed C-H activation and annulation reactions.[11][15] This powerful strategy allows for the direct coupling of aminopyridines with alkynes to construct the 7-azaindole ring in a highly regioselective and atom-economical fashion.[11][12] The directing group on the aminopyridine is crucial for activating the C-H bond ortho to the amino group, and a silver salt is often used as an oxidant to regenerate the active Rh(III) catalyst.[15][24]

// Nodes Start [label="Aminopyridine + Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="[RhCp*Cl₂]₂\nAgSbF₆ (Oxidant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="C-H Activation\n(Directed)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Alkyne Insertion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Reductive Elimination\n(C-N bond formation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted\n7-Azaindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Catalyst -> Step1 [label=" Catalyst System"]; Step1 -> Step2; Step2 -> Step3; Step3 -> Product; } caption [label="Key Steps in Rh(III)-Catalyzed C-H Annulation.", shape=plaintext, fontsize=10];

Part 2: Applications in Drug Discovery and Beyond

The unique properties of the 7-azaindole scaffold have led to its incorporation into a multitude of biologically active molecules, particularly as kinase inhibitors in oncology.[5][8][25]

Kinase Inhibition in Oncology

The ability of the 7-azaindole core to act as an exceptional "hinge-binder" is the primary driver of its success in kinase inhibitor design.[4][6] By mimicking the hydrogen bonding pattern of adenine, it anchors inhibitors into the ATP-binding pocket of kinases, leading to potent inhibition.[7]

Vemurafenib (Zelboraf®): A Case Study Vemurafenib is a landmark drug and a prime example of the power of the 7-azaindole scaffold.[4][8] It is a potent inhibitor of the BRAF V600E mutant kinase, a driver mutation in many cases of metastatic melanoma.[8] The discovery of Vemurafenib began with fragment-based screening, where the simple 7-azaindole fragment was identified as a hit that binds to the ATP site of kinases.[5] Through structure-based drug design, this initial fragment was elaborated into a highly potent and selective drug.[4][5] The 7-azaindole core of Vemurafenib forms the critical bidentate hydrogen bond with the hinge region of BRAF kinase.[5]

Table 1: Examples of 7-Azaindole-Based Kinase Inhibitors

Compound NamePrimary Kinase Target(s)Therapeutic AreaFDA Approval Status
Vemurafenib BRAFV600EMelanomaApproved[4][8]
Pexidartinib CSF-1RTenosynovial Giant Cell TumorApproved[8][26]
Pemigatinib FGFR1-3CholangiocarcinomaApproved[26]
Fostemsavir HIV-1 gp120 (Attachment Inhibitor)HIV/AIDSApproved[8]
AZD6738 ATROncologyClinical Trials[7]
Compound 30 FGFR4 (covalent)Hepatocellular CarcinomaPreclinical[27]
Structure-Activity Relationship (SAR) Insights

Medicinal chemists leverage the 7-azaindole scaffold's multiple functionalization sites to fine-tune potency, selectivity, and pharmacokinetic properties.[18][26]

  • N1 Position: Substitution on the pyrrole nitrogen can modulate solubility and cell permeability. Often protected with groups like tosyl or BOC during synthesis, which can be removed or replaced.

  • C3 Position: This is a common site for introducing substituents that can pick up additional interactions in the active site or modulate the electronic properties of the ring. Suzuki and other cross-coupling reactions are frequently employed here.[28][29]

  • Pyridine Ring (C4, C5, C6): Modifications on the pyridine ring can significantly impact selectivity and physical properties like solubility.[30]

Analysis of co-crystal structures has revealed that 7-azaindole inhibitors can adopt different binding modes within the kinase hinge region, often referred to as "normal," "flipped" (rotated 180°), or "non-hinge" binding.[7][31] Small structural modifications can induce a switch between these modes, a critical consideration for rational drug design that underscores the importance of obtaining X-ray structural data during lead optimization.[31]

Beyond Kinase Inhibition

While its role in kinase inhibition is prominent, the applications of 7-azaindole are expanding into other areas:

  • PI3K Inhibitors: The scaffold has been successfully used to develop potent inhibitors of phosphoinositide 3-kinases (PI3Ks), another important class of enzymes in cancer signaling pathways.[32][33]

  • Neuroscience: Derivatives have been explored as inhibitors of Rho kinase (ROCK) for potential therapeutic use in hypertension and glaucoma.[28][30]

  • Photophysics and Materials Science: The 7-azaindole core is inherently fluorescent.[3][34] This property has been exploited to create biological probes and imaging agents. Its derivatives have also been investigated as blue-emitting materials for organic light-emitting diodes (OLEDs).[35]

Future Outlook

The 7-azaindole scaffold continues to be a fertile ground for innovation in drug discovery and materials science. The development of novel, more efficient synthetic methods, particularly those involving C-H activation and photocatalysis, will undoubtedly expand the accessible chemical space for this versatile core.[18] As our understanding of complex biological pathways deepens, the rational design of new 7-azaindole derivatives targeting novel protein classes is an exciting frontier. Its proven track record as a privileged structure ensures that the 7-azaindole core will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 57(68), 8443-8463. [Link]

  • Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(56), 11306-11309. [Link]

  • Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. RSC Publishing. [Link]

  • Ghosh, S., Shokri, A., & Head-Gordon, M. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(23), 8863-8871. [Link]

  • Tesfom, M., & Singh, M. P. (2021). Azaindole Therapeutic Agents. Molecules, 26(16), 4983. [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications. [Link]

  • Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]

  • Un-nam, C. (2019). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato, Università degli Studi di Napoli Federico II. [Link]

  • Sharma, V., & Kumar, V. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Current Organic Synthesis, 15(7), 924-952. [Link]

  • Immadi, S. S., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Medical Sciences, 7(4), 53. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. [Link]

  • Bandarage, U. K., et al. (2018). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. ResearchGate. [Link]

  • Sharma, K., et al. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 21(1), 45-62. [Link]

  • Tesfom, M., & Singh, M. P. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(15), 4213-4233. [Link]

  • Roy, P., et al. (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2005(16), 2751-2757. [Link]

  • Zhao, S. B., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39(8), 3142-3156. [Link]

  • Liu, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 723-728. [Link]

  • Mérour, J. Y., Buron, F., Plé, K., & Routier, S. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(11), 1968. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Sharma, V., & Kumar, V. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Bentham Science. [Link]

  • Roy, P., et al. (2005). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. ResearchGate. [Link]

  • SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]

  • Uspenskii, A. B., et al. (2020). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Russian Chemical Bulletin, 69(8), 1582-1587. [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [Link]

  • Immadi, S. S., et al. (2018). Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. ResearchGate. [Link]

  • Dekeyser, M. A. (2007). Fast Functionalization of (7-Aza)indoles Using Continuous Flow Processes. ResearchGate. [Link]

  • Roy, K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8565-8576. [Link]

  • ResearchGate. (2016). New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. ResearchGate. [Link]

  • Amssoms, K., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1407-1414. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. [Link]

  • Liu, K., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7802-7823. [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Selected Articles in Physical and Materials Chemistry from India. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Journal of Biomolecular Structure & Dynamics, 40(16), 7245-7256. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: The 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, or 7-azaindolin-2-one, scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Its rigid, bicyclic framework serves as a versatile template for designing inhibitors of various enzymes and receptors. Functionalization of this core, particularly at the 5-position, is a key strategy for modulating pharmacological activity and physicochemical properties.[2] This document provides a comprehensive, two-part protocol for the synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a valuable intermediate for library development. The protocol first details the robust synthesis of a key precursor, 5-bromo-7-azaindolin-2-one, followed by a well-established palladium-catalyzed cyanation to yield the target compound. The rationale behind key experimental choices and mechanistic considerations are discussed to ensure reproducibility and facilitate adaptation.

Part 1: Strategic Overview & Mechanistic Rationale

The synthesis of substituted 7-azaindolin-2-ones is a non-trivial challenge that typically involves the construction of the pyrrolidone ring onto a pre-functionalized pyridine starting material. Direct synthesis of the 5-cyano derivative is complex; therefore, a more robust and widely validated strategy is employed. This involves the synthesis of the corresponding 5-bromo analog, which serves as a stable and versatile precursor for late-stage functionalization via cross-coupling reactions.

The chosen synthetic pathway proceeds in two main stages:

  • Synthesis of 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (Intermediate 2): This stage involves a Knorr-type condensation and cyclization reaction. This classic approach is reliable for constructing the oxindole ring system. The reaction between an appropriately substituted aminopyridine and a diethyl oxalate derivative, followed by intramolecular cyclization, provides the core scaffold.

  • Palladium-Catalyzed Cyanation: The conversion of the aryl bromide (Intermediate 2) to the target aryl nitrile (Compound 3) is achieved via a palladium-catalyzed cross-coupling reaction. This method is a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and predictable outcomes. Zinc cyanide is chosen as the cyanide source due to its lower toxicity and high reactivity in the presence of a suitable palladium catalyst.

The overall workflow is depicted below.

G cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: Functionalization A 2-Amino-5-bromopyridine C Intermediate 1 (Oxamic ester) A->C K-t-BuO, THF B Diethyl Oxalate B->C D Intermediate 2 (5-Bromo-7-azaindolin-2-one) C->D 1) H2, Pd/C 2) Acidic Workup E Intermediate 2 F Target Compound (3) (2-Oxo...5-carbonitrile) E->F Zn(CN)2, Pd(dppf)Cl2 DMF, 120 °C

Figure 1: Overall synthetic workflow.

Part 2: Detailed Experimental Protocols

Safety Precaution: These procedures should be performed by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents, especially zinc cyanide, with extreme care.

Stage 1: Synthesis of 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (Intermediate 2)

This procedure is adapted from methodologies used in the synthesis of related pharmacophores.[3][4]

Step 1a: Synthesis of Ethyl (5-bromo-pyridin-2-ylamino)-oxo-acetate (Intermediate 1)

  • Rationale: This step involves the N-acylation of 2-amino-5-bromopyridine with one of the ester groups of diethyl oxalate. Potassium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the aminopyridine, increasing its nucleophilicity towards the oxalate ester. THF is an excellent solvent for this type of reaction due to its ability to solvate the potassium cation and its appropriate boiling point.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Amino-5-bromopyridine172.9910.0 g57.81.0
Potassium tert-butoxide112.217.1 g63.61.1
Diethyl oxalate146.1412.7 g86.71.5
Tetrahydrofuran (THF)-200 mL--

Procedure:

  • To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) and anhydrous THF (200 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add potassium tert-butoxide (7.1 g, 63.6 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The solution will turn into a thick slurry.

  • After stirring for 30 minutes at 0 °C, add diethyl oxalate (12.7 g, 86.7 mmol) dropwise via syringe over 20 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). Upon completion, quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography or recrystallization from ethanol to yield the oxamic ester intermediate as a pale yellow solid.

Step 1b: Reductive Cyclization to 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (Intermediate 2)

  • Rationale: This step is a tandem reaction. First, the pyridine ring is hydrogenated using palladium on carbon (Pd/C) as a catalyst. The resulting piperidine intermediate is unstable and, upon acidic workup, undergoes intramolecular cyclization via attack of the secondary amine onto the proximal ester, eliminating ethanol. The subsequent aromatization/oxidation re-forms the pyridine ring, yielding the stable 7-azaindolin-2-one core.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Intermediate 1273.0910.0 g36.61.0
10% Palladium on Carbon-1.0 g-10% w/w
Ethanol-150 mL--
Acetic Acid-50 mL--
Hydrogen (H₂)-50 psi--

Procedure:

  • To a hydrogenation vessel, add Intermediate 1 (10.0 g, 36.6 mmol), ethanol (150 mL), and acetic acid (50 mL).

  • Carefully add 10% Pd/C (1.0 g) under a stream of nitrogen.

  • Seal the vessel, purge with nitrogen three times, and then pressurize with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (3 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Triturate the solid with diethyl ether (50 mL), filter, and wash the solid with additional diethyl ether (2 x 20 mL) to afford Intermediate 2 as an off-white to light brown solid. The product is often of sufficient purity for the next step.

Stage 2: Synthesis of this compound (Compound 3)
  • Rationale: This is a Negishi-type or related palladium-catalyzed cyanation. The mechanism involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by transmetalation with the zinc cyanide complex, and finally reductive elimination to form the C-CN bond and regenerate the Pd(0) catalyst. Dppf is a bulky electron-rich ligand that promotes the reductive elimination step. DMF is a polar aprotic solvent suitable for high-temperature reactions.

G pd0 Pd(0)L2 pd2 Ar-Pd(II)L2-Br pd0->pd2 Oxidative Addition arb Ar-Br arb->pd2 pd2cn Ar-Pd(II)L2-CN pd2->pd2cn Transmetalation zncn Zn(CN)2 zncn->pd2cn pd2cn->pd0 Reductive Elimination arcn Ar-CN pd2cn->arcn

Figure 2: Catalytic cycle for Pd-catalyzed cyanation.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Intermediate 2212.995.0 g23.51.0
Zinc Cyanide (Zn(CN)₂)117.432.07 g17.60.75
Pd(dppf)Cl₂731.74860 mg1.170.05
Dimethylformamide (DMF)-100 mL--

Procedure:

  • To a dry 250 mL Schlenk flask, add Intermediate 2 (5.0 g, 23.5 mmol), zinc cyanide (2.07 g, 17.6 mmol), and Pd(dppf)Cl₂ (860 mg, 1.17 mmol).

  • Seal the flask with a septum. Evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous, degassed DMF (100 mL) via cannula or syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction by LC-MS or TLC (1:1 Hexanes:Ethyl Acetate). Upon completion, cool the mixture to room temperature.

  • Pour the dark mixture into a beaker containing 300 mL of water and 100 mL of ethyl acetate. Stir vigorously for 30 minutes.

  • Filter the mixture through Celite® to remove insoluble palladium and zinc salts. Wash the pad with ethyl acetate (50 mL).

  • Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine all organic layers, wash with brine (3 x 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the final product, This compound , as a solid.

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine).Current Organic Chemistry, 2001. A comprehensive review of synthetic methodologies for the 7-azaindole core. [URL: https://www.researchgate.net/publication/237072487_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine]
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives.Molecules, 2016. Details the synthesis of sunitinib analogs, providing a basis for the synthesis of the 5-bromo intermediate. [URL: https://www.mdpi.com/1420-3049/21/12/1674]
  • 5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells.PubMed, 2016. Highlights the pharmaceutical importance of the 7-azaindolin-2-one scaffold. [URL: https://pubmed.ncbi.nlm.nih.gov/27271881/]
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.EPO Patent EP1633750B1, 2010. Discusses the importance of functionalization at the 5-position of the azaindole system. [URL: https://data.epo.org/publication-server/document?i=EP1633750B1.20101201&pn=EP1633750&ki=B1&cc=EP]

Sources

Application Note & Protocols: One-Pot Synthesis of 7-Azaindole Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous targeted therapeutics, particularly kinase inhibitors.[1][2] Its structural resemblance to both indole and the adenine fragment of ATP allows it to interact favorably with a wide range of biological targets.[3] However, the electron-deficient nature of the integrated pyridine ring often renders classical indole syntheses ineffective, necessitating the development of more robust and efficient synthetic strategies.[3][4] This guide provides an in-depth exploration of modern one-pot synthetic methodologies that streamline the construction of diverse 7-azaindole derivatives. By minimizing intermediate isolation steps, these approaches enhance operational efficiency, reduce waste, and provide rapid access to complex molecular architectures, making them invaluable for researchers in drug discovery and development. We will detail field-proven protocols for multi-component condensations, sequential palladium-catalyzed cross-couplings, and base-controlled domino reactions, explaining the causality behind key experimental choices.

The Imperative for One-Pot Methodologies

In pharmaceutical research, the rapid generation of chemical diversity around a core scaffold is paramount for lead discovery and optimization. Traditional multi-step syntheses, which involve the isolation and purification of each intermediate, are often time-consuming, resource-intensive, and can lead to significant yield losses at each stage. One-pot reactions circumvent these issues by telescoping multiple transformations into a single, uninterrupted sequence within the same reaction vessel. This approach not only accelerates the synthetic process but also aligns with the principles of green chemistry by reducing solvent usage and waste generation.

G cluster_0 Traditional Multi-Step Synthesis cluster_1 One-Pot Synthesis A Reactants A + B I1 Isolate & Purify Intermediate 1 A->I1 Step 1 I2 Isolate & Purify Intermediate 2 I1->I2 Step 2 P Final Product I2->P Step 3 R Reactants A + B + C OP Final Product R->OP Single Operation

Figure 1: Comparison of traditional multi-step vs. one-pot synthesis workflows.

Multi-Component Cyclocondensation for Highly Substituted 7-Azaindoles

One of the most powerful strategies for building molecular complexity is through multi-component reactions (MCRs). An efficient one-pot, three-component synthesis has been developed for the 7-azaindole framework utilizing N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds.[5][6] This method is exceptionally valuable for diversity-oriented synthesis (DOS) as the choice of the active methylene compound directly dictates the final structure, leading to either highly substituted or carbocyclic-fused 7-azaindoles.[5][7]

Causality of Component Choice: The reaction proceeds through a cascade of condensation and cyclization events. The initial Knoevenagel condensation between the aldehyde and the active methylene compound forms a reactive intermediate. The aminopyrrole then acts as a nucleophile, attacking this intermediate, which is followed by an intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to yield the stable 7-azaindole core. The choice of solvent, such as ethanol or acetic acid, is critical as it must facilitate all steps of the cascade without promoting undesirable side reactions.[6]

G Start Starting Materials Step1 Mix Pyrrole, Aldehyde, & Active Methylene Compound Start->Step1 Step2 Reflux in Ethanol or Acetic Acid Step1->Step2 Step3 Reaction Monitoring (TLC/LC-MS) Step2->Step3 Step4 Cool to RT & Precipitate/Extract Step3->Step4 Step5 Purify via Crystallization/Chromatography Step4->Step5 End Final Product Step5->End

Figure 2: General workflow for the three-component synthesis of 7-azaindoles.

Protocol 1: Three-Component Synthesis of Substituted 7-Azaindoles

Materials:

  • N-substituted 2-amino-4-cyanopyrrole (1.0 mmol)

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, benzoylacetonitrile) (1.0 mmol)[5]

  • Ethanol or Acetic Acid (10 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To the round-bottom flask, add the N-substituted 2-amino-4-cyanopyrrole, the aldehyde, and the active methylene compound.

  • Add the solvent (ethanol or acetic acid) and stir the mixture to ensure homogeneity.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. If a precipitate forms, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary:

Aldehyde (R-CHO)Active Methylene CompoundProduct TypeReported Yield (%)[5][6]
BenzaldehydeMalononitrileHighly Substituted~85-95%
4-ChlorobenzaldehydeBenzoylacetonitrileHighly Substituted~80-90%
BenzaldehydeIndane-1,3-dioneCarbocyclic Fused~75-85%
BenzaldehydeDimedoneCarbocyclic Fused~70-80%

Palladium-Catalyzed Sequential Cross-Coupling

For constructing specifically functionalized derivatives, such as diaryl 7-azaindoles, one-pot sequential catalysis is a highly effective strategy. An efficient chemo-selective method has been developed for the synthesis of C3,C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles.[8]

Causality of Reaction Conditions: This protocol leverages the differential reactivity of C-I and C-Cl bonds in palladium-catalyzed Suzuki-Miyaura cross-coupling. The C-I bond is significantly more reactive and undergoes coupling at a lower temperature (60 °C). After the first coupling is complete, the temperature is raised (110 °C) and a second charge of catalyst and ligand is added to facilitate the more challenging coupling at the C-Cl position.[8] This sequential, temperature-controlled approach within a single pot is critical for achieving high yields of the desired diarylated product and avoiding a mixture of mono- and di-substituted compounds.[8]

G Start 6-chloro-3-iodo-7-azaindole + Ar¹-B(OH)₂ Step1 Add Pd₂(dba)₃/SPhos Cs₂CO₃, Toluene/Ethanol Start->Step1 React1 Heat to 60 °C (Selective C-I Coupling) Step1->React1 Step2 Add Ar²-B(OH)₂ + More Pd₂(dba)₃/SPhos React1->Step2 React2 Heat to 110 °C (C-Cl Coupling) Step2->React2 End C3,C6-Diaryl 7-Azaindole React2->End

Figure 3: Workflow for one-pot sequential Suzuki-Miyaura diarylation.

Protocol 2: One-Pot Synthesis of C3,C6-Diaryl 7-Azaindoles

Materials:

  • 6-chloro-3-iodo-N-protected 7-azaindole (1.0 mmol)

  • Aryl boronic acid 1 (Ar¹-B(OH)₂) (1.1 equiv)

  • Aryl boronic acid 2 (Ar²-B(OH)₂) (1.1 equiv)

  • Pd₂(dba)₃ (5 mol % initially, then 10 mol %)

  • SPhos (5 mol % initially, then 20 mol %)[8]

  • Cs₂CO₃ (2.0 equiv)

  • Toluene/Ethanol (1:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, add the 6-chloro-3-iodo-7-azaindole, aryl boronic acid 1, Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), and Cs₂CO₃.

  • Add the degassed toluene/ethanol solvent mixture.

  • Heat the reaction to 60 °C and stir until TLC/LC-MS analysis confirms complete consumption of the starting material and formation of the C3-arylated intermediate.

  • Cool the mixture slightly and add aryl boronic acid 2, followed by the second charge of Pd₂(dba)₃ (10 mol %) and SPhos (20 mol %).[8]

  • Increase the reaction temperature to 110 °C and maintain until the second coupling is complete.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Base-Controlled Domino Reaction for Selective Synthesis

A remarkable example of causality in one-pot synthesis is the alkali-amide controlled selective synthesis of either 7-azaindoles or their reduced 7-azaindoline counterparts from the same starting materials: 2-fluoro-3-methylpyridine and an arylaldehyde.[9] The choice between two distinct product outcomes is governed solely by the counterion of the base used (Li⁺ vs. K⁺).[9]

Causality of Base Selection: The reaction proceeds through a domino sequence involving deprotonation, nucleophilic attack, cyclization, and elimination/reduction.

  • KN(SiMe₃)₂: The potassium counterion is less coordinating. This is believed to facilitate the final elimination step of the reaction cascade, leading to the aromatic 7-azaindole product.

  • LiN(SiMe₃)₂: The smaller, more Lewis acidic lithium counterion can coordinate more strongly to intermediates. This is hypothesized to alter the reaction pathway, favoring a reductive cyclization or preventing the final elimination, thus yielding the saturated 7-azaindoline ring system.[9]

This method provides a powerful tool for selectively accessing two important and distinct scaffolds from a common set of precursors in a single step.

G Start 2-Fluoro-3-methylpyridine + Arylaldehyde Base Choice of Base Start->Base KHMDS KN(SiMe₃)₂ (Potassium Base) Base->KHMDS K⁺ Counterion LiHMDS LiN(SiMe₃)₂ (Lithium Base) Base->LiHMDS Li⁺ Counterion Indole 7-Azaindole (Aromatic Product) KHMDS->Indole Favors Elimination Indoline 7-Azaindoline (Reduced Product) LiHMDS->Indoline Favors Reduction

Figure 4: Base-controlled selective synthesis of 7-azaindoles vs. 7-azaindolines.

Protocol 3: Selective Synthesis of 2-Aryl-7-azaindoles

Materials:

  • 2-fluoro-3-methylpyridine (1.0 equiv)

  • Arylaldehyde (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) (3.0 equiv)

  • Anhydrous THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, add 2-fluoro-3-methylpyridine and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add KN(SiMe₃)₂ and stir for 30 minutes.

  • Add a solution of the arylaldehyde in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

References

  • Iaroshenko, V. O., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link][5][6]

  • Gour, J., et al. (2016). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. Available at: [Link][1]

  • Bocan, T. (2026). The Role of 7-Azaindole Intermediates in Modern Drug Discovery. Tejano Drug Discovery. Available at: [Link][10]

  • Guthula, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link][8]

  • Iaroshenko, V. O., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ResearchGate. Available at: [Link][7]

  • Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link][4]

  • Wang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link][9]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to indole allows it to act as a bioisostere, leading to a wide range of biological activities. This guide provides an in-depth exploration of modern palladium-catalyzed methods for the synthesis of this important nucleus, offering both theoretical understanding and practical, field-proven protocols.

I. The Strategic Importance of Palladium Catalysis in 7-Azaindole Synthesis

The construction of the pyrrolo[2,3-b]pyridine core can be challenging due to the inherent electronic properties of the pyridine ring. Classical methods often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of 7-azaindoles, enabling milder conditions, broader applicability, and the construction of highly functionalized derivatives.[1]

The versatility of palladium catalysis stems from its ability to mediate a variety of bond-forming reactions, including C-N, C-C, and C-H bond functionalization, which are pivotal for the construction and elaboration of the 7-azaindole skeleton. This guide will focus on the most impactful of these strategies.

II. Key Palladium-Catalyzed Strategies for Pyrrolo[2,3-b]pyridine Synthesis

Several powerful palladium-catalyzed methods have emerged for the synthesis of pyrrolo[2,3-b]pyridines. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

A. Sonogashira Coupling followed by Cyclization: A Workhorse Approach

One of the most robust and widely employed methods for the synthesis of 2-substituted 7-azaindoles involves a two-step sequence: a Sonogashira coupling followed by an intramolecular cyclization.[2] This strategy is highly convergent and allows for significant diversity in the final product.

Mechanism and Rationale:

The synthesis commences with a palladium- and copper-cocatalyzed Sonogashira coupling of a 2-amino-3-halopyridine (typically 2-amino-3-iodopyridine) with a terminal alkyne.[3] This reaction efficiently forms a C-C bond, furnishing a 2-amino-3-(alkynyl)pyridine intermediate. The subsequent intramolecular cyclization, often referred to as a 5-endo-dig cyclization, forms the pyrrole ring. This step can be catalyzed by various transition metals, but palladium catalysis is also effective. The choice of base and solvent is critical for the success of the cyclization step. For instance, the use of a strong base like potassium tert-butoxide in the presence of a phase-transfer catalyst such as 18-crown-6 can significantly promote the reaction.[2]

Workflow Diagram:

Sonogashira_Cyclization cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization Start 2-Amino-3-iodopyridine + Terminal Alkyne Reagents1 Pd Catalyst (e.g., Pd(PPh3)4) CuI (co-catalyst) Base (e.g., Et3N) Start->Reagents1 Intermediate 2-Amino-3-(alkynyl)pyridine Reagents1->Intermediate Reagents2 Base (e.g., t-BuOK) Solvent (e.g., Toluene) (Optional: 18-crown-6) Intermediate->Reagents2 Product 2-Substituted Pyrrolo[2,3-b]pyridine Reagents2->Product

Caption: General workflow for the two-step synthesis of 2-substituted pyrrolo[2,3-b]pyridines.

B. Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[4][5] In the context of pyrrolo[2,3-b]pyridines, it is primarily used for the functionalization of a pre-formed halo-azaindole core or in intramolecular cyclizations to construct the pyrrole ring.

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[4] The choice of ligand is paramount for the success of this reaction, with bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, being particularly effective.[6][7] These ligands promote both the oxidative addition and the reductive elimination steps.

Application in Pyrrolo[2,3-b]pyridine Synthesis:

A key application is the intramolecular cyclization of a suitably functionalized pyridine derivative. For example, a 3-amino-2-(2-haloaryl)pyridine can undergo an intramolecular Buchwald-Hartwig amination to form the pyrrole ring of the 7-azaindole system.

Catalytic Cycle Diagram:

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Ar-X Amine R2NH LigandExch Ligand Exchange Base Base Deprot Deprotonation Product Ar-NR2 OxAdd->LigandExch [L_nPd(Ar)(X)] LigandExch->Deprot + R2NH RedElim Reductive Elimination Deprot->RedElim + Base RedElim->Pd0 [L_nPd(Ar)(NR2)] -> Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

C. Domino and Cascade Reactions: The Pursuit of Efficiency

Domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecules.[8] Palladium catalysis is exceptionally well-suited for initiating such cascades.

Example of a Domino Reaction:

A powerful example is the palladium-catalyzed domino C-N coupling/hydroamination/C-H arylation sequence.[9] This process can rapidly construct complex, polycyclic systems containing the pyrrolo[2,3-b]pyridine core. The reaction typically starts with a palladium-catalyzed C-N coupling, followed by an intramolecular hydroamination and a final C-H activation/arylation step to close the last ring.

Logical Flow Diagram:

Domino_Reaction Start Starting Materials (e.g., Alkynylated Benzothiophene + Aniline) Step1 Pd-Catalyzed C-N Coupling Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Hydroamination Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 C-H Arylation Intermediate2->Step3 Product Polycyclic Pyrrolo[2,3-b]pyridine Derivative Step3->Product

Caption: Logical flow of a domino reaction for polycyclic pyrrolo[2,3-b]pyridine synthesis.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and equipment used.

Protocol 1: Synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira Coupling and Cyclization

This two-step procedure is a reliable method for the synthesis of 2-aryl-7-azaindoles.[2]

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Phenylacetylene

Materials:

  • 2-Amino-3-iodopyridine

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-3-iodopyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous DMF and triethylamine (3.0 equiv).

  • Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-amino-3-(phenylethynyl)pyridine.

Step 2: Intramolecular Cyclization to 2-Phenyl-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 2-Amino-3-(phenylethynyl)pyridine (from Step 1)

  • Potassium tert-butoxide (t-BuOK)

  • 18-Crown-6

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-amino-3-(phenylethynyl)pyridine (1.0 equiv) and 18-crown-6 (0.1 equiv).

  • Add anhydrous toluene.

  • Add potassium tert-butoxide (2.0 equiv) portion-wise to the stirred solution.

  • Heat the reaction mixture to 65 °C and stir for 2-4 hours, monitoring by TLC.[2]

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Intramolecular Buchwald-Hartwig Amination for the Synthesis of a Substituted 1H-Pyrrolo[2,3-b]pyridine

This protocol outlines a general procedure for the cyclization of a pre-functionalized pyridine to form the 7-azaindole core.

Materials:

  • N-(2-bromobenzyl)-3-aminopyridine (or a similar substrate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar Buchwald ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (or dioxane).

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve N-(2-bromobenzyl)-3-aminopyridine (1.0 equiv) and sodium tert-butoxide (1.5 equiv) in anhydrous toluene (or dioxane).

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired pyrrolo[2,3-b]pyridine derivative.

IV. Data Presentation: Optimizing Reaction Conditions

The efficiency of palladium-catalyzed reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for the heteroannulation of 2-amino-3-iodopyridine with internal alkynes.[10]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)-K₂CO₃ (2)DMF10075
2PdCl₂(PPh₃)₂ (5)-K₂CO₃ (2)DMF10068
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF10082
4Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF10085
5Pd(OAc)₂ (5)-Cs₂CO₃ (2)DMF10078
6Pd(OAc)₂ (5)-KOAc (2)DMF110Moderate to High

Note: Yields are representative and will vary with specific substrates.

V. Concluding Remarks for the Practicing Scientist

Palladium-catalyzed reactions have become indispensable tools for the synthesis of pyrrolo[2,3-b]pyridines. The methods outlined in this guide—Sonogashira coupling/cyclization, Buchwald-Hartwig amination, and domino reactions—provide a powerful and versatile toolkit for accessing a wide array of 7-azaindole derivatives. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are crucial for achieving high yields and purity. The protocols provided herein serve as a robust starting point for further exploration and adaptation in your research and development endeavors.

VI. References

  • Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-catalyzed Heteroannulation. (URL: )

  • Novel Palladium-Catalyzed Domino Reactions Towards Highly Functionalized Heterocycles. (URL: )

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. (URL: )

  • Synthesis of Pyrrolo[2,3-b]pyrazines Through Sonogashira Coupling Reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with Hydrazine, Phenylacetylene and Various Aldehydes. Sci-Hub. (URL: )

  • Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-catalyzed Heteroannulation. (URL: )

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. (URL: )

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (URL: )

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus de l'Académie des Sciences. (URL: )

  • Buchwald–Hartwig amination. Wikipedia. (URL: )

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. (URL: )

  • ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. Request PDF. (URL: )

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. (URL: )

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). (URL: )

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. (URL: )

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: )

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. (URL: )

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. (URL: )

  • Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics - ACS Publications. (URL: )

  • Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters - ACS Publications. (URL: )

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: )

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. (URL: )

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. (URL: )

  • Palladium(0)-catalyzed Domino C−N Coupling/Hydroamination/C−H Arylation: Efficient Synthesis of Benzothieno[2′,3′:4,5]pyrrolo[1,2-f]phenanthridines. Semantic Scholar. (URL: )

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: )

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. (URL: )

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. NIH. (URL: )

  • Sonogashira coupling. Wikipedia. (URL: )

  • Synthesis of Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones through Domino Palladium-Catalyzed Reactions of Indol-2-y. I.R.I.S. (URL: )

  • Synthesis of Condensed Pyrroloindoles via Pd-Catalyzed Intramolecular C−H Bond Functionalization of Pyrroles. Journal of the American Chemical Society. (URL: )

  • Palladium(0)-catalyzed Domino C−N Coupling/Hydroamination/C−H Arylation: Efficient Synthesis of Benzothieno[2′,3′:4,5]pyrrolo[1,2-f]phenanthridines. ResearchGate. (URL: )

  • Palladium‐Catalyzed One‐Pot Sonogashira Coupling, exo‐dig Cyclization and Hydride Transfer Reaction: Synthesis of Pyridine‐Substituted Pyrroles. Sci-Hub. (URL: )

  • Microwave‐Assisted Synthesis of Substituted Pyrrolo[2,3‐d]pyrimidines. Sci-Hub. (URL: )

  • Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles. MDPI. (URL: )

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. (URL: )

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. (URL: )

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. (URL: )

  • Microwave‐assisted Synthesis of 5,6,7‐Trisubstituted Pyrrolo[2,3‐d]Pyrimidines via Palladium‐catalyzed Heteroannulation with Internal Alkynes. Request PDF. (URL: )

  • Microwave-assisted Synthesis of Pyrroles, Pyridines, Chromenes, Coumarins, and Betti Bases via Alcohol Dehydrogenation with Chroman-4-one Amino Ligands. Bentham Science Publishers. (URL: )

Sources

Application Notes & Protocols: Chichibabin Cyclization for 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif that has become a cornerstone in modern medicinal chemistry and drug development.[1][2] Its unique structure, acting as a bioisostere of both indole and the purine system, allows it to form critical hydrogen bonding interactions with biological targets, particularly the hinge region of kinases.[3][4] This has led to its incorporation into numerous approved therapeutics, including the BRAF kinase inhibitor vemurafenib (Zelboraf®) for melanoma and the BCL-2 inhibitor venetoclax (Venclexta®) for leukemia.[3][5] The synthesis of this valuable scaffold is therefore of paramount importance to researchers in oncology, immunology, and other therapeutic areas.[2][5]

Among the synthetic methodologies available, the Chichibabin cyclization offers a powerful and convergent approach to construct substituted 7-azaindoles. This application note provides an in-depth exploration of this reaction, from its mechanistic underpinnings to detailed, field-proven laboratory protocols, designed for researchers and drug development professionals seeking to leverage this chemistry in their work.

The Chichibabin Cyclization: Mechanistic Deep Dive

The application of the Chichibabin reaction for 7-azaindole synthesis is a specialized variant of the classic reaction, which traditionally involves the amination of a pyridine ring.[6][7] In this context, it describes the key intramolecular cyclization step within a one-pot condensation of a 3-picoline derivative and a nitrile.[8]

The process is initiated by the deprotonation of the methyl group of a 3-picoline substrate using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). The resulting benzyllithium-type nucleophile then attacks the electrophilic carbon of a nitrile. The crucial, namesake step is the subsequent intramolecular nucleophilic attack of the resulting nitrogen anion onto the C2 position of the pyridine ring, forming the five-membered pyrrole ring.[7][8] The final step involves the elimination of a leaving group to restore aromaticity to the pyridine system.

A key innovation in modern protocols is the use of a 2-fluoro-3-picoline substrate. The fluoride ion is a superior leaving group compared to the hydride ion in the classic Chichibabin reaction, which allows the rearomatization step to proceed without the need for an external oxidizing agent.[8]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanistic pathway for the LDA-mediated Chichibabin cyclization.

Chichibabin_Mechanism cluster_step2 Step 2: Nitrile Addition cluster_step3 Step 3: Chichibabin Cyclization Picoline 2-Fluoro-3-picoline Benzyllithium Lithiated Picoline (Benzyllithium Intermediate) Picoline->Benzyllithium Deprotonation LDA LDA LDA->Picoline Benzyllithium_ref Lithiated Picoline Nitrile Benzonitrile (R-C≡N) ImineAnion Intermediate Imine Anion Nitrile->ImineAnion ImineAnion_ref Imine Anion Benzyllithium_ref->ImineAnion Nucleophilic Attack CyclizedIntermediate Cyclized Dihydro-azaindole AzaindoleAnion Azaindole Anion CyclizedIntermediate->AzaindoleAnion Elimination of LiF CyclizedIntermediate->AzaindoleAnion ImineAnion_ref->CyclizedIntermediate Intramolecular Nucleophilic Attack FinalProduct 2-Phenyl-7-azaindole AzaindoleAnion->FinalProduct

Caption: Reaction mechanism of the Chichibabin cyclization for 7-azaindole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole

This protocol describes the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile, a reliable method yielding the target 2-phenyl-7-azaindole.[8][9]

Safety Precaution: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment (PPE).

Materials & Reagents
  • n-Butyllithium (n-BuLi), 1.6 M solution in hexanes

  • Diisopropylamine, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • 2-Fluoro-3-picoline

  • Benzonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum

  • Schlenk line or manifold for inert atmosphere

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure
  • Preparation of LDA Solution (in situ):

    • To a flame-dried three-neck flask under a positive pressure of argon, add anhydrous THF (20.0 mL).

    • Cool the flask to -40 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 2.66 mL, 4.2 mmol, 2.1 equiv) via syringe.

    • Add anhydrous diisopropylamine (0.62 mL, 4.2 mmol, 2.1 equiv) dropwise via syringe.

    • Stir the resulting solution at -40 °C for 15 minutes to ensure complete formation of LDA.

  • Picoline Metalation:

    • To the freshly prepared LDA solution, add 2-fluoro-3-picoline (0.20 mL, 2.0 mmol, 1.0 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -35 °C.

    • Stir the resulting blood-red solution at -40 °C for 60 minutes.[8]

  • Condensation and Cyclization:

    • Slowly add benzonitrile (0.25 mL, 2.4 mmol, 1.2 equiv) to the reaction mixture via syringe.

    • Maintain stirring at -40 °C for an additional 2 hours. The reaction progress can be monitored by TLC or LC-MS if desired.

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at -40 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-7-azaindole as an off-white solid.

Experimental Workflow Diagram

Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Sequence cluster_workup Workup & Purification Flask Flame-dried 3-neck flask under Argon LDA_Prep 1. Prepare LDA in THF (n-BuLi + Diisopropylamine) -40 °C, 15 min Flask->LDA_Prep Metalation 2. Add 2-Fluoro-3-picoline -40 °C, 60 min LDA_Prep->Metalation Condensation 3. Add Benzonitrile -40 °C, 2 h Metalation->Condensation Quench 4. Quench with aq. NH₄Cl Condensation->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Purify 6. Dry, Concentrate & Purify (Silica Gel Chromatography) Extract->Purify Product Pure 2-Phenyl-7-azaindole Purify->Product

Caption: Step-by-step experimental workflow for 7-azaindole synthesis.

Field-Proven Insights: Key Parameters and Troubleshooting

The success of the Chichibabin cyclization is highly dependent on careful control of reaction parameters. Understanding the causality behind these choices is critical for reproducibility and optimization.

  • Stoichiometry of the Base: Using at least two equivalents of LDA is crucial.[8] The first equivalent deprotonates the picoline, while the second may be required for a tautomerization step following the cyclization or to offset side reactions.[8] Using only one equivalent results in significantly lower yields.[8]

  • Temperature Control: Maintaining low temperatures (typically -40 °C or below) is essential. Higher temperatures can lead to uncontrolled side reactions and decomposition of the organolithium intermediates.

  • Order of Addition: While the protocol above describes adding the picoline to LDA followed by the nitrile, an inverse addition (adding picoline to a pre-mixed solution of LDA and nitrile) can also be effective and sometimes provides slightly higher yields.[8] This is possible because the side-adducts formed between LDA and the nitrile, or from picoline dimerization, can reversibly re-enter the main reaction pathway.[8][9]

  • Substrate Viability: The reaction is robust for various substituted benzonitriles. The use of 3-picoline without a 2-fluoro substituent is also possible but requires more forcing conditions (e.g., higher temperatures) and a greater excess of base.[8]

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive LDA (due to moisture or poor quality n-BuLi).2. Insufficient reaction time.3. Temperature too high, causing decomposition.1. Use freshly titrated n-BuLi and anhydrous solvent/reagents. Ensure glassware is scrupulously dried.2. Monitor reaction by TLC/LC-MS to confirm consumption of starting material.3. Maintain strict temperature control throughout the addition and reaction phases.
Formation of Picoline Dimer This is a known side reaction where the lithiated picoline adds to a neutral picoline molecule.[8][10]This side reaction is often reversible.[8] Ensure sufficient reaction time to allow the dimer to re-enter the main pathway. Maintaining dilute conditions can also help.
Formation of LDA-Nitrile Adduct LDA can add directly to the nitrile, forming a non-productive amidine.[8]This is also a reversible process.[8] The inverse addition protocol, where the picoline is added last, can sometimes mitigate this by ensuring the more reactive lithiated picoline is consumed quickly.

Representative Data Summary

The following table summarizes yields for the synthesis of 2-substituted 7-azaindoles based on the described methodology.

Picoline Substrate Nitrile Substrate Base (equiv.) Temp (°C) Time (h) Yield (%) Reference
2-Fluoro-3-picolineBenzonitrileLDA (2.1)-40280[8]
2-Fluoro-3-picolineBenzonitrile (Inverse Addition)LDA (2.1)-40282[8]
3-PicolineBenzonitrileLDA (3.3)0 to 40-90[8]

Conclusion

The Chichibabin cyclization represents a highly effective and strategically important method for the synthesis of 2-substituted 7-azaindoles. Its one-pot nature, starting from readily available picolines and nitriles, provides a convergent route to this medicinally vital scaffold. By understanding the underlying mechanism and maintaining rigorous control over key experimental parameters—particularly base stoichiometry and temperature—researchers can reliably access a diverse range of 7-azaindole derivatives for application in drug discovery and development programs.

References

  • Chichibabin reaction. (n.d.). Stanford University.
  • The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development. (2025). BenchChem.
  • The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026). Industry Article.
  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(2), 574-584. Retrieved from [Link]

  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Chichibabin reaction. (n.d.). Grokipedia.
  • 7-Azaindole: Uses and Synthesis. (2024). ChemicalBook.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020). Mini-Reviews in Medicinal Chemistry.
  • Chichibabin reaction. (n.d.). Wikipedia.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2011). The Journal of Organic Chemistry. Retrieved from [Link]

  • Optimization of reaction conditions for 7-Azaoxindole synthesis. (2025). BenchChem.

Sources

Application Notes and Protocols for the Synthesis of 7-Azaindole Scaffolds Using 2-Fluoro-3-picoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a multitude of clinically successful drugs and promising drug candidates.[1][2] The strategic replacement of a carbon atom in the indole ring with a nitrogen atom can significantly modulate a molecule's physicochemical properties, such as solubility and bioavailability, while also offering a vector for novel intellectual property.[2] Consequently, robust and versatile synthetic routes to functionalized 7-azaindoles are of paramount importance to researchers in drug development.

This technical guide provides an in-depth exploration of two powerful methods for the synthesis of 7-azaindoles, both leveraging the reactivity of 2-fluoro-3-picoline as a key starting material. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols, and showcasing the scope of these reactions.

Methodology 1: Chichibabin Cyclization for the Synthesis of 2-Aryl-7-Azaindoles

The Chichibabin reaction offers a direct and efficient route to 2-substituted 7-azaindoles through the condensation of a picoline derivative with a nitrile in the presence of a strong base. The use of 2-fluoro-3-picoline in this context is particularly advantageous as the fluorine atom acts as a leaving group in the final cyclization step, obviating the need for an oxidative aromatization step often required in traditional Chichibabin syntheses.[3]

Reaction Principle and Mechanistic Insights

The reaction is initiated by the deprotonation of the methyl group of 2-fluoro-3-picoline by a strong base, typically lithium diisopropylamide (LDA), to form a reactive benzyllithium intermediate. This nucleophile then adds to the electrophilic carbon of a nitrile (e.g., benzonitrile) to form an imine intermediate. An intramolecular cyclization follows, with the newly formed amide anion attacking the carbon bearing the fluorine atom in an SNAr fashion. Subsequent elimination of lithium fluoride yields the aromatic 2-aryl-7-azaindole. The reaction is often complicated by side reactions, such as the dimerization of the picoline starting material or the addition of LDA to the nitrile.[3] However, these side products can often re-enter the main reaction pathway, leading to high yields of the desired product under optimized conditions.[3]

Experimental Workflow: Chichibabin Cyclization

A Preparation of LDA Solution B Deprotonation of 2-Fluoro-3-picoline A->B Addition of Diisopropylamine to n-BuLi in THF at -78 °C C Addition of Nitrile B->C Addition of 2-Fluoro-3-picoline to LDA solution at -78 °C D Intramolecular Cyclization C->D Addition of Benzonitrile and warming to -40 °C E Aqueous Work-up D->E Quenching with saturated aqueous NH4Cl F Purification E->F Extraction with Ethyl Acetate and solvent removal G Characterization F->G Column Chromatography

Caption: Workflow for the Chichibabin synthesis of 2-aryl-7-azaindoles.

Detailed Protocol: Synthesis of 2-Phenyl-7-azaindole

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Fluoro-3-picoline

  • Benzonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of LDA solution: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (2.2 equivalents) followed by the slow, dropwise addition of n-BuLi in hexanes (2.1 equivalents). Stir the solution at -78 °C for 30 minutes.

  • Deprotonation: To the freshly prepared LDA solution, add 2-fluoro-3-picoline (1.0 equivalent) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting deep red solution at -78 °C for 1 hour.

  • Addition of Nitrile and Cyclization: Add benzonitrile (1.2 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to -40 °C and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -40 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-phenyl-7-azaindole as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Scope of the Chichibabin Cyclization
EntryNitrileProductYield (%)
1Benzonitrile2-Phenyl-7-azaindole80-90
24-Methoxybenzonitrile2-(4-Methoxyphenyl)-7-azaindole75
34-Chlorobenzonitrile2-(4-Chlorophenyl)-7-azaindole82
42-Naphthonitrile2-(Naphthalen-2-yl)-7-azaindole78

Yields are based on representative literature procedures and may vary depending on reaction scale and optimization.

Methodology 2: Alkali-Amide Controlled Domino Synthesis of 7-Azaindoles

A highly innovative and efficient one-pot method for the selective synthesis of 7-azaindoles involves a domino reaction between 2-fluoro-3-picoline and various aldehydes.[1][2] A key feature of this methodology is the ability to control the chemoselectivity of the reaction to produce either 7-azaindoles or their reduced 7-azaindoline counterparts by judicious choice of the alkali-amide base.[1][2]

Reaction Principle and Mechanistic Insights

This transformation is believed to proceed through a series of interconnected steps. First, the alkali amide deprotonates the methyl group of 2-fluoro-3-picoline to form the corresponding organometallic species. This nucleophile then adds to the aldehyde to form an alkoxide intermediate. An intramolecular SNAr reaction then occurs, where the alkoxide displaces the fluoride ion to form a dihydropyrrolopyridine intermediate. The choice of the alkali metal counterion in the base (Li⁺ vs. K⁺) plays a crucial role in the final step. With lithium-based amides like LiN(SiMe₃)₂, the reaction tends to favor the formation of the 7-azaindoline.[1][2] In contrast, the use of potassium-based amides such as KN(SiMe₃)₂ promotes an in-situ oxidation of the dihydropyrrolopyridine intermediate to the aromatic 7-azaindole.[1][2]

Reaction Pathway: Alkali-Amide Controlled Domino Synthesis

A Deprotonation of 2-Fluoro-3-picoline B Nucleophilic Addition to Aldehyde A->B Alkali Amide C Intramolecular SNAr Cyclization B->C D 7-Azaindoline (with LiN(SiMe3)2) C->D E In-situ Oxidation (with KN(SiMe3)2) C->E F 7-Azaindole E->F

Caption: Proposed reaction pathway for the selective synthesis of 7-azaindoles and 7-azaindolines.

Detailed Protocol: Synthesis of 2-Aryl-7-azaindoles via Domino Reaction

Materials:

  • 2-Fluoro-3-picoline

  • Aryl aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Diisopropyl ether (iPr₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-fluoro-3-picoline (1.0 equivalent) and the aryl aldehyde (1.0 equivalent).

  • Addition of Base and Solvent: Under an inert atmosphere, add anhydrous iPr₂O followed by KHMDS (3.0 equivalents).

  • Reaction: Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the desired 2-aryl-7-azaindole.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Substrate Scope of the Domino Synthesis of 7-Azaindoles
EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-7-azaindole86
24-Methylbenzaldehyde2-(p-Tolyl)-7-azaindole71
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-7-azaindole65
42-Naphthaldehyde2-(Naphthalen-2-yl)-7-azaindole79
53-Pyridinecarboxaldehyde2-(Pyridin-3-yl)-7-azaindole58

Yields are for isolated products as reported in the literature.[1]

Safety and Handling Precautions

  • Strong Bases: Lithium diisopropylamide (LDA) and potassium bis(trimethylsilyl)amide (KHMDS) are highly reactive, pyrophoric, and corrosive bases. They react violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[4][5][6][7]

  • 2-Fluoro-3-picoline: This reagent is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Solvents: Anhydrous solvents such as THF and diisopropyl ether can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly distilled or inhibitor-free solvents and test for the presence of peroxides before use.

Conclusion

The synthetic methodologies detailed in this application note provide researchers with powerful and versatile tools for the construction of the medicinally important 7-azaindole scaffold. The Chichibabin cyclization offers a classic and reliable route to 2-aryl-7-azaindoles, while the more recent alkali-amide controlled domino reaction presents a highly efficient and selective one-pot procedure with a broad substrate scope. The choice of method will depend on the specific target molecule and the availability of starting materials. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, scientists can confidently and efficiently synthesize a diverse range of 7-azaindole derivatives for their drug discovery and development programs.

References

  • Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(9), 2541–2548. [Link]

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 75(15), 5130–5139. [Link]

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2010). Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. The Journal of organic chemistry, 75(15), 5130–5139. [Link]

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry, 75(15), 5130-5139. [Link]

  • Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. [Link]

  • Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]

Sources

Harnessing the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition Assays: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. While specific data on the derivative 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is emerging, the foundational principles for its evaluation are derived from the extensive research on its parent scaffold. This guide provides a comprehensive overview of the mechanism, application, and detailed protocols for utilizing compounds based on the 1H-pyrrolo[2,3-b]pyridine core in robust, reliable in vitro kinase assays. We delve into the causality behind experimental design, ensuring that researchers can confidently screen, characterize, and validate novel inhibitors targeting a wide array of kinases implicated in oncology and inflammatory diseases.

Part 1: The Scientific Rationale - A Privileged Scaffold for Kinase Inhibition

The enduring success of the 1H-pyrrolo[2,3-b]pyridine scaffold stems from its structural mimicry of adenine, the nitrogenous base of ATP.[1] This bioisosteric relationship allows it to function as an effective "hinge-binder," a critical interaction for ATP-competitive kinase inhibition.[2]

Mechanism of Action: The ATP-Competitive Hinge-Binding Motif

Kinase inhibitors built on this scaffold operate by occupying the ATP-binding pocket of the kinase enzyme. The nitrogen atoms within the bicyclic ring system are perfectly positioned to form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge region," the flexible loop connecting the N- and C-lobes of the kinase domain.[2] This high-affinity interaction anchors the inhibitor, preventing the binding and subsequent hydrolysis of ATP, thereby shutting down the phosphotransferase activity of the kinase.

The versatility of the scaffold allows for chemical modifications at various positions, enabling the optimization of potency and selectivity. For instance, substitutions can be introduced to engage with hydrophobic pockets or form additional hydrogen bonds with specific amino acid residues, tailoring the inhibitor to a particular kinase.[3]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor hinge_region Hinge Region (e.g., A564, E562 in FGFR1) hydrophobic_pocket Hydrophobic Pocket d_residue Key Residue (e.g., D641 in FGFR1) scaffold Pyrrolopyridine Core (ATP Mimic) scaffold->hinge_region  2x Hydrogen Bonds (Primary Anchor) substituent Substituent Group substituent->hydrophobic_pocket van der Waals Interactions substituent->d_residue H-Bond

Caption: General binding mode of a 1H-pyrrolo[2,3-b]pyridine inhibitor.

Spectrum of Kinase Activity

The 1H-pyrrolo[2,3-b]pyridine scaffold and its close isosteres, like pyrrolo[2,3-d]pyrimidines, have yielded potent inhibitors against a diverse range of kinase families.[4] This demonstrates the scaffold's adaptability for targeting kinases involved in various signaling pathways critical to disease progression.

Target Kinase FamilySpecific KinaseReported Potency (IC₅₀)Therapeutic AreaReference
Fibroblast Growth Factor Receptor FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nMOncology[2]
Cell Division Cycle 7 Kinase Cdc77 nMOncology[5]
TRAF2 and NCK interacting kinase TNIK< 1 nMOncology, Inflammation[6]
FMS Kinase FMS (CSF-1R)30 nMOncology, Inflammation[7]
Focal Adhesion Kinase FAK19.1 nMOncology[8]

Part 2: Experimental Design for Robust Kinase Inhibition Assays

The primary goal of an in vitro kinase assay is to quantify the ability of a test compound to inhibit the enzymatic activity of a target kinase. A robust and widely adopted method is the luminescence-based ATP detection assay, which measures the amount of ATP remaining after the kinase reaction. A lower ATP level (and thus lower luminescence) corresponds to higher kinase activity, while a higher ATP level signifies inhibition.

Experimental Workflow Overview

A well-designed experiment incorporates systematic controls to ensure data integrity. The workflow is designed for clarity and reproducibility, typically in a 384-well plate format to accommodate multiple concentrations and replicates.[9]

prep 1. Reagent Preparation (Buffer, Kinase, Substrate, ATP, Test Compound) plate 2. Assay Plating (Add Compound, Kinase, Substrate to 384-well plate) prep->plate initiate 3. Reaction Initiation (Add ATP) plate->initiate incubate 4. Incubation (e.g., 60 min at 30°C) initiate->incubate detect 5. Signal Detection (Add Kinase-Glo® Reagent) incubate->detect read 6. Data Acquisition (Read Luminescence) detect->read analyze 7. Data Analysis (Calculate % Inhibition, Determine IC50) read->analyze

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

The "Why" Behind Key Experimental Parameters
  • ATP Concentration: For ATP-competitive inhibitors like those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, the assay is most sensitive when the ATP concentration is set at or near the Michaelis-Menten constant (Km) of the kinase.[9][10] At this concentration, there is a direct competition between the inhibitor and ATP for the binding site. Using an excessively high ATP concentration can overcome the competitive inhibition, leading to an artificially high (less potent) IC₅₀ value.

  • Compound Solubilization: Test compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of DMSO in the assay well is low (typically ≤1%) to prevent solvent effects that could inhibit or denature the kinase enzyme.

  • Controls for Self-Validation:

    • 0% Inhibition (High Signal): Contains kinase, substrate, ATP, and vehicle (DMSO) only. This represents the maximum kinase activity.

    • 100% Inhibition (Low Signal): Contains a known, potent inhibitor of the kinase (or no kinase) to define the baseline signal.

    • These controls are essential for normalizing the data and accurately calculating the percentage of inhibition for the test compound.

Part 3: Detailed Protocol - Luminescence-Based Kinase Assay

This protocol is a general template for a 384-well plate format and should be optimized for the specific kinase being investigated.

Preparation of Reagents
  • Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Test Compound: Prepare a serial dilution series of the this compound (or other derivative) in 100% DMSO. For an 11-point curve, a 3-fold dilution from 10 mM is common.

  • Kinase Solution: Dilute the recombinant kinase enzyme to 2X the final desired concentration in Kinase Buffer.

  • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP at 2X the final desired concentration in Kinase Buffer. (e.g., if final [ATP] is 10 µM, prepare a 20 µM solution).

Assay Procedure
  • Compound Plating: Add 1 µL of the serially diluted compound (or DMSO for controls) to the wells of a 384-well assay plate.

  • Kinase Addition: Add 10 µL of the 2X Kinase Solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP Mix to all wells to start the kinase reaction. The final volume is now 21 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[9] The optimal time may vary depending on the kinase's turnover rate.

  • Signal Detection: Equilibrate the plate and the Kinase-Glo® Luminescent Kinase Assay reagent (Promega) to room temperature. Add 20 µL of the Kinase-Glo® reagent to each well. This stops the kinase reaction and initiates the luminescent signal.

  • Signal Stabilization: Incubate the plate in the dark at room temperature for 10 minutes.[10]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Part 4: Data Analysis and Interpretation

The raw luminescence data is processed to determine the compound's inhibitory potency (IC₅₀).

raw Raw Luminescence Data (RLU) controls Define Controls High (0% Inh) Low (100% Inh) raw->controls normalize Normalize Data % Inhibition = 100 * (High - Sample) / (High - Low) controls->normalize plot Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) normalize->plot ic50 Calculate IC50 (Non-linear regression, four-parameter fit) plot->ic50

Caption: Logical flow for calculating IC50 from raw kinase assay data.

  • Calculate Percent Inhibition:

    • Average the signals from the 0% inhibition (High_Signal) and 100% inhibition (Low_Signal) control wells.

    • For each test compound well (Sample_Signal), calculate the percent inhibition using the formula: % Inhibition = 100 * (High_Signal - Sample_Signal) / (High_Signal - Low_Signal)

  • Generate IC₅₀ Curve:

    • Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) in graphing software like GraphPad Prism or R.

    • The IC₅₀ is the concentration of the inhibitor required to reduce kinase activity by 50%.

A potent inhibitor will have a low IC₅₀ value, typically in the nanomolar range for compounds based on this scaffold. The quality of the assay is often assessed by calculating the Z'-factor, which should be ≥ 0.5 for a robust assay.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors.
  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-90. Retrieved from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Li, G., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Retrieved from [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(27). Retrieved from [Link]

  • Raghav, N., & Singh, P. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. Retrieved from [Link]

  • Said, M. F. M., et al. (2022). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1801-1815. Retrieved from [Link]

  • Wang, T., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. European Journal of Medicinal Chemistry, 187, 111956. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for Screening Pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its aberrant activation through gene amplification, mutation, or translocation is a key oncogenic driver in a variety of solid tumors, including gastric, bladder, and lung cancers.[3][4][5] This makes the FGFR family an attractive target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising chemotype for developing potent and selective FGFR inhibitors.[6][7] This document provides a comprehensive, multi-tiered protocol for the screening and characterization of novel pyrrolo[2,3-b]pyridine-based compounds, guiding researchers from initial high-throughput biochemical screening to functional cellular validation.

The FGFR Signaling Pathway: A Key Oncogenic Driver

The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[8] Ligand binding by Fibroblast Growth Factors (FGFs), in conjunction with heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][2][9][10] This phosphorylation cascade creates docking sites for adaptor proteins, primarily FRS2, which subsequently recruit other signaling molecules to activate downstream pathways critical for cell growth and survival.[1][2][9]

Key downstream pathways include:

  • RAS-MAPK Pathway: Mediated by GRB2/SOS, this pathway activates RAS, leading to the phosphorylation of ERK1/2, which translocates to the nucleus to regulate transcription factors involved in cell proliferation.[1][9]

  • PI3K-AKT Pathway: This pathway is crucial for cell survival and is also activated downstream of FGFR.[1][9]

  • PLCγ Pathway: Activation of PLCγ leads to the generation of secondary messengers that influence cell motility and other processes.[9]

Dysregulation of this tightly controlled network is a validated oncogenic mechanism, making FGFR an important therapeutic target.

FGFR_Signaling cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 p-FRS2 FGFR->FRS2 Tyr Phos. PLCg p-PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT p-AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Figure 1: Simplified FGFR Signaling Pathway.

The Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is considered a "privileged scaffold" in kinase inhibitor design. Its structure is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. Recent studies have highlighted derivatives of this scaffold that exhibit potent inhibitory activity against FGFR1, 2, and 3, making it an excellent starting point for novel drug discovery campaigns.[6][7]

The Screening Cascade: A Funnel-Down Approach

An efficient screening campaign requires a multi-tiered approach to identify and validate promising compounds. This cascade progressively increases in biological complexity, ensuring that only the most viable candidates advance, saving time and resources.

Screening_Cascade Tier1 Tier 1: Biochemical Assay High-Throughput Screen (HTS) Determine direct enzymatic inhibition (IC50) Tier2 Tier 2: Cell-Based Assays Confirm target engagement in cells Assess functional effects (e.g., anti-proliferative, GI50) Tier1->Tier2 Hit Confirmation Tier3 Tier 3: Selectivity Profiling Assess off-target kinase activity Identify potential for side effects Tier2->Tier3 Lead Generation Tier4 Tier 4: In Vivo Models Evaluate efficacy in animal models Assess pharmacokinetics & pharmacodynamics Tier3->Tier4 Lead Optimization

Figure 2: The FGFR Inhibitor Screening Cascade.

Tier 1: Primary Biochemical Screening Protocol

Objective: To identify compounds from a library that directly inhibit the kinase activity of FGFR isoforms by quantifying the amount of ADP produced in an enzymatic reaction.

Methodology: The ADP-Glo™ Kinase Assay is a robust, luminescence-based high-throughput method.[11] It measures kinase activity by quantifying the amount of ADP produced, which is then converted to a light signal.[11][12]

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare recombinant human FGFR1, FGFR2, and FGFR3 enzymes in Kinase Buffer to a 2X final concentration.

    • Prepare a suitable poly-peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in Kinase Buffer.[13]

    • Prepare ATP in Kinase Buffer at a 2X final concentration (typically at the Km,app for each enzyme).

    • Serially dilute test compounds (from the pyrrolo[2,3-b]pyridine library) in DMSO, then dilute in Kinase Buffer to a 5X or 10X final concentration.

  • Kinase Reaction (384-well plate format):

    • Add 2.5 µL of test compound or DMSO vehicle control to appropriate wells.

    • Add 2.5 µL of 2X enzyme solution to all wells.

    • Initiate the reaction by adding 5 µL of a 2X ATP/Substrate mixture. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.[14]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP.[15]

    • Incubate for 40 minutes at room temperature.[11][12][15]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12][15]

    • Incubate for 30-60 minutes at room temperature.[15]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using high (DMSO vehicle) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log concentration of the compound.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).

Compound ID FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM)
Pyrrolo-0017925
Pyrrolo-002150220450
Pyrrolo-00351218

Table 1: Example Data from Primary Biochemical Screen.

Tier 2: Cell-Based Functional Assays

Objective: To confirm that biochemically active compounds can penetrate the cell membrane, engage the FGFR target, and exert a functional anti-proliferative effect in cancer cell lines with documented FGFR pathway dysregulation.

Recommended Cell Lines:

  • SNU-16, KATO III: Gastric cancer cell lines with FGFR2 amplification.[3][5]

  • RT-112: Bladder cancer cell line with FGFR3 fusion.

  • NCI-H1581: Lung squamous cell carcinoma line with FGFR1 amplification.[4]

Protocol 1: Target Engagement (Western Blot)

  • Cell Treatment:

    • Plate FGFR-dependent cells in 6-well plates and allow them to adhere overnight.

    • Serum starve the cells for 12-24 hours to reduce basal signaling.

    • Treat cells with a dose range of the test compound for 2-4 hours.

    • Stimulate with an appropriate FGF ligand (e.g., FGF2) for 15 minutes to induce receptor phosphorylation.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe with primary antibodies overnight at 4°C (e.g., anti-phospho-FGFR, anti-phospho-FRS2, anti-phospho-ERK).

    • Wash and probe with a corresponding HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate and imaging system. A reduction in the phosphorylated protein signal indicates successful target engagement.[16]

Protocol 2: Anti-Proliferative Assay (CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well white, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the test compound. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Signal Detection:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis: Normalize data to DMSO controls and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Compound ID SNU-16 GI₅₀ (nM) RT-112 GI₅₀ (nM) NCI-H1581 GI₅₀ (nM)
Pyrrolo-001254035
Pyrrolo-003183329

Table 2: Example Data from Cellular Anti-Proliferative Assay.

Tier 3: Kinase Selectivity Profiling

Objective: To assess the specificity of lead compounds. An ideal inhibitor is highly potent against its intended target (FGFRs) while showing minimal activity against other kinases, which can help predict potential off-target toxicities.

Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Reaction Biology, Promega).[17][18] Compounds are tested at a single high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >300).[17][18] The percent inhibition for each kinase is reported. "Hits" from this initial screen are then followed up with full IC₅₀ determinations.

Interpretation:

  • High Selectivity: Strong inhibition of FGFR1/2/3 with <50% inhibition of most other kinases.

  • Potential Liabilities: Significant inhibition of structurally related kinases (e.g., VEGFR2) or kinases known to cause toxicity (e.g., SRC) should be noted for future optimization. The goal is to understand the compound's broader activity profile to mitigate risks of adverse side effects.[18]

Tier 4: In Vivo Efficacy Models (Conceptual Framework)

Objective: To evaluate the anti-tumor efficacy of optimized lead compounds in a living system.

Methodology: Patient-Derived or Cell Line-Derived Xenografts (CDX)

  • Model Establishment:

    • Implant tumor fragments (PDX) or cultured cells (CDX) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Nu/Nu).[19]

    • Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[20]

  • Treatment and Monitoring:

    • Randomize mice into vehicle control and treatment groups.

    • Administer the compound via an appropriate route (e.g., oral gavage) daily.[20][21]

    • Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of general toxicity.[22]

  • Endpoint Analysis:

    • The primary endpoint is tumor growth inhibition (TGI).

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm in vivo target modulation.[22]

References

  • Title: Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review Source: Frontiers in Pharmacology URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Bioinformatics | Oxford Academic URL: [Link]

  • Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: Biochemical Journal | Portland Press URL: [Link]

  • Title: The Fibroblast Growth Factor signaling pathway Source: Science Signaling URL: [Link]

  • Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: Molecules URL: [Link]

  • Title: ADP Glo Protocol Source: SignalChem URL: [Link]

  • Title: Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer Source: Clinical Cancer Research | AACR Journals URL: [Link]

  • Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL: [Link]

  • Title: FGF Signaling Pathway Explained: Step-by-Step Process & Key Concepts Source: Assay Genie URL: [Link]

  • Title: ADP-Glo™ Assay Formats and Step-By-Step Protocol Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Advances URL: [Link]

  • Title: FGF/FGFR signaling pathways. Source: ResearchGate URL: [Link]

  • Title: Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma Source: PubMed URL: [Link]

  • Title: Targeted Kinase Selectivity from Kinase Profiling Data Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein Source: Oncotarget URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances URL: [Link]

  • Title: In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor Source: Cancers (Basel) URL: [Link]

  • Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: PubMed URL: [Link]

  • Title: Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer Source: Journal of Biological Chemistry URL: [Link]

  • Title: Xenograft mouse model shows FGFR inhibition efficacy in vivo. Source: ResearchGate URL: [Link]

  • Title: Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma Source: Molecular Cancer Therapeutics | AACR Journals URL: [Link]

  • Title: Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer Source: JCO Precision Oncology URL: [Link]

  • Title: Human FGFR3 Reporter Assay Kit Source: Indigo Biosciences URL: [Link]

  • Title: Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing Source: PubMed URL: [Link]

  • Title: FGFR2 Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Identification of Targetable FGFR Gene Fusions in Diverse Cancers Source: Cancer Discovery URL: [Link]

  • Title: Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach Source: MDPI URL: [Link]

  • Title: Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer Source: MDPI URL: [Link]

  • Title: High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial Source: Cancer Discovery URL: [Link]

  • Title: Effects of FGFR2 kinase activation loop dynamics on catalytic activity Source: PLOS Computational Biology URL: [Link]

  • Title: Amplification and overexpression of FGFR1 in STS cell lines. Source: ResearchGate URL: [Link]

Sources

Application Note & Protocols: A Multi-Parametric Approach to Assessing 2-Oxo-7-Azaindole Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold and the Imperative of Cytotoxicity Profiling

The 7-azaindole scaffold is recognized in medicinal chemistry as a "privileged structure," prized for its ability to mimic the purine system and serve as an effective hinge-binding motif for a multitude of protein kinases.[1][2][3][4][5] Its derivatives, including the 2-oxo-7-azaindole series, are frequently investigated as potent kinase inhibitors for therapeutic applications, particularly in oncology.[6][7][8] However, the journey from a potent inhibitor to a viable drug candidate is critically dependent on its cellular safety profile. Cytotoxicity, the degree to which a compound is toxic to cells, is a fundamental parameter that must be rigorously evaluated early in the drug discovery pipeline to de-risk candidates and understand their mechanism of action.[9]

This guide provides a comprehensive, multi-parametric strategy for assessing the cytotoxicity of 2-oxo-7-azaindole compounds. Relying on a single cell health assay can be misleading; a compound may inhibit metabolic activity without inducing cell death (a cytostatic effect), or it may trigger different death pathways depending on concentration and cell type. Therefore, we present an integrated workflow employing three distinct, yet complementary, cell-based assays to build a robust and reliable cytotoxicity profile. This approach allows researchers to not only quantify cell death but also to elucidate the primary mechanism by which the compound induces it.

The Rationale for a Multi-Parametric Assay Strategy

To gain a holistic understanding of a compound's cytotoxic effects, we must probe different aspects of cellular health simultaneously. This protocol integrates assays for metabolic activity, membrane integrity, and apoptotic pathway activation.

  • Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which convert the tetrazolium salt MTT into a purple formazan product.[10][11] The resulting color intensity is proportional to the number of metabolically active, and therefore viable, cells. A reduction in signal indicates a loss of viability or proliferation.

  • Cell Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[12][13] LDH is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.

  • Apoptosis Induction (Caspase-3/7 Assay): This assay measures the activity of caspase-3 and caspase-7, key "executioner" enzymes in the apoptotic cascade.[14][15][16] Their activation is a definitive marker of programmed cell death.

By combining these three readouts, we can effectively differentiate between cytostatic, apoptotic, and necrotic effects.

cluster_assays Multi-Parametric Cytotoxicity Assessment cluster_interpretation Data Interpretation MTT MTT Assay Viability Viability MTT->Viability Measures Mitochondrial Activity LDH LDH Assay Necrosis Necrosis LDH->Necrosis Measures Membrane Permeability Caspase Caspase-3/7 Assay Apoptosis Apoptosis Caspase->Apoptosis Measures Executioner Caspases Result Comprehensive Cytotoxicity Profile Viability->Result Necrosis->Result Apoptosis->Result cluster_assays Day 3-5: Perform Assays start Day 1: Seed Cells treat Day 2: Treat with Compound (Dose-Response) start->treat incubate Incubate (e.g., 24h, 48h, 72h) treat->incubate mtt_assay MTT Assay incubate->mtt_assay At each time point ldh_assay LDH Assay incubate->ldh_assay At each time point caspase_assay Caspase-3/7 Assay incubate->caspase_assay At each time point analyze Data Analysis: Calculate % Viability / Cytotoxicity Determine IC50 Values mtt_assay->analyze ldh_assay->analyze caspase_assay->analyze

Figure 2: General experimental workflow for cytotoxicity testing.

Detailed Experimental Protocols

The following protocols are optimized for a 96-well plate format. All steps should be performed in a sterile cell culture hood unless otherwise specified.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells. [17] Materials:

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light. [11][17]* Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol. [17]* 96-well clear, flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only to serve as a blank control. [17] * Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the 2-oxo-7-azaindole compound in complete medium at 2x the final concentration.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions. Alternatively, add a small volume (e.g., 1-10 µL) of a higher stock to achieve the final concentration. Ensure final DMSO concentration is consistent across all wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition (End of Incubation):

    • Add 20 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL). [18] * Incubate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals or the cell monolayer.

    • Add 150 µL of MTT Solubilization Solution to each well. [17] * Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. [10][17]5. Data Acquisition:

    • Read the absorbance at 590 nm using a microplate reader. A reference wavelength of 620-680 nm can be used to subtract background absorbance. [17]

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of LDH from cells with compromised membranes. [13] Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or similar). These kits typically include an Assay Buffer, Substrate Mix, and Stop Solution.

  • Lysis Buffer (10X): Often included in kits or can be prepared (e.g., 1% Triton X-100).

  • 96-well clear, flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

    • Crucially, set up additional control wells:

      • Vehicle Control: Cells treated with DMSO vehicle only.

      • No-Cell Control: Medium only, to measure background LDH in the medium. [13] * Maximum LDH Release Control: A set of vehicle-treated wells that will be lysed to determine 100% LDH release.

  • Assay Execution (End of Incubation):

    • To the "Maximum LDH Release Control" wells, add 10 µL of 10X Lysis Buffer. Incubate for 45 minutes at 37°C.

    • Centrifuge the entire plate at ~250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants. [19] * Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Add 50 µL of Stop Solution to each well. [19] * Measure the absorbance at 490 nm and 680 nm (background) within 1 hour. [19]

Protocol 3: Caspase-3/7 Apoptosis Assay

This is a homogeneous assay that measures the activity of executioner caspases. [15] Materials:

  • Commercially available homogeneous Caspase-3/7 Assay Kit (e.g., Promega Caspase-Glo® 3/7, Molecular Devices EarlyTox™). These kits provide a reagent containing a pro-luminescent or pro-fluorescent caspase substrate (e.g., containing the DEVD sequence), buffer, and cell lysis components. [14][15]* 96-well opaque-walled (white for luminescence, black for fluorescence) tissue culture plates.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, but use opaque-walled plates suitable for luminescence or fluorescence detection.

    • Include a "No-Cell Control" with medium only for background measurement.

  • Assay Execution (End of Incubation):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Prepare the Caspase-3/7 reagent according to the manufacturer's protocol.

  • "Add-Mix-Measure":

    • Add a volume of Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [15] * Mix the contents by placing the plate on an orbital shaker for 30-60 seconds at a low speed.

    • Incubate at room temperature for 1-3 hours, protected from light. The reagent lyses the cells and allows the activated caspase-3/7 to cleave the substrate, generating a signal.

  • Data Acquisition:

    • Measure the luminescence or fluorescence using a microplate reader.

      • Luminescence: Read total luminescence.

      • Fluorescence: Use appropriate excitation/emission wavelengths (e.g., ~490 nm Ex / ~520 nm Em). [20]

Data Analysis & Interpretation

A. Calculations

  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • LDH Assay (% Cytotoxicity):

    • Subtract the 680 nm background absorbance from the 490 nm absorbance for all wells.

    • % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_Max_LDH - Abs_Vehicle)] * 100

  • Caspase-3/7 Assay (Fold Change): Fold Change = (Signal_Sample - Signal_Blank) / (Signal_Vehicle - Signal_Blank)

B. IC50 Determination

For each assay, plot the calculated values (% Viability or % Cytotoxicity) against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that elicits a 50% response.

C. Integrated Data Interpretation

By comparing the results from the three assays, a clear picture of the compound's cytotoxic mechanism emerges.

Observed Outcome MTT (Viability ↓) LDH (Cytotoxicity ↑) Caspase-3/7 (Activity ↑) Likely Mechanism
Apoptosis YesLow/Delayed IncreaseYes (Early)The compound induces programmed cell death. The initial drop in viability is due to caspase activation, with membrane damage (LDH release) occurring only in late-stage apoptosis.
Necrosis YesYes (Early & Dose-Dependent)No/LowThe compound causes direct damage to the cell membrane, leading to rapid cell lysis.
Cytostatic Effect YesNoNoThe compound inhibits cell proliferation without killing the cells. The number of metabolically active cells does not increase, resulting in a lower relative MTT signal over time compared to the vehicle control.
Late Apoptosis YesYesYesThe cells have progressed through the apoptotic pathway to the point of secondary necrosis, resulting in compromised membrane integrity.

References

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Scribd. MTT Assay Protocol for Lab Use. [Link]

  • protocols.io. (2018). LDH cytotoxicity assay. [Link]

  • Cell Biologics, Inc. LDH Assay. [Link]

  • Weyermann, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • MilliporeSigma. Muse® Caspase-3/7 Kit. [Link]

  • Kim, H. S., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health. [Link]

  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health. [Link]

  • Proskurina, O. V., et al. (2021). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. National Institutes of Health. [Link]

  • Sutherland, J. J., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Khan, I., et al. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health. [Link]

  • Thota, S., et al. (2020). Azaindole Therapeutic Agents. National Institutes of Health. [Link]

  • Orth, P., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. National Institutes of Health. [Link]

  • Naaz, A., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]

  • Wang, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. [Link]

  • Kasparkova, J., et al. (2016). Platinum(II) carboxylato complexes containing 7-azaindoles as N-donor carrier ligands showed cytotoxicity against cancer cell lines. PubMed. [Link]

  • Li, Y., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. National Institutes of Health. [Link]

  • Shang, W., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Sharlow, E. R., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Zhang, C., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Nanjing Tech University. [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. [Link]

  • An, P., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. National Institutes of Health. [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structural similarity to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Derivatives of this core structure have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] The subject of this note, 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, is a functionalized derivative with significant potential as an intermediate or a final active pharmaceutical ingredient (API).

Given its role in drug discovery and development, the unambiguous structural confirmation, purity assessment, and consistent characterization of this molecule are paramount. This application note provides a comprehensive guide detailing an integrated workflow of orthogonal analytical techniques to ensure the identity, purity, and quality of the compound, meeting the rigorous standards of pharmaceutical research.

Molecular Structure and Analytical Considerations

The analytical strategy is directly informed by the molecule's key structural features:

  • 7-Azaindole Core: Aromatic system providing signals in the downfield region of the ¹H NMR spectrum.

  • Lactam (Oxo) Group: A cyclic amide with a characteristic carbonyl (C=O) stretch in the Infrared (IR) spectrum and a distinct ¹³C NMR signal.

  • Nitrile (Carbonitrile) Group: A C≡N functional group with a sharp, moderate-intensity absorption in the IR spectrum.

  • Chromophores: The conjugated system of the pyrrolopyridine ring makes the molecule suitable for detection by UV-Vis spectroscopy, a critical feature for HPLC analysis.

  • Protons: The molecule contains distinct proton environments—aromatic, NH, and aliphatic CH₂—which can be resolved and assigned using ¹H NMR spectroscopy.

Caption: Numbered structure of the target molecule.

Primary Identification and Structural Elucidation

The foundational step in characterization is the unequivocal confirmation of the molecular structure. This is best achieved by combining mass spectrometry with spectroscopic techniques like NMR and IR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight, which is a critical piece of identity information. High-Resolution Mass Spectrometry (HRMS) is preferred as it yields the elemental composition, offering a higher degree of confidence.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation for positive ion mode detection.

  • Instrumentation:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Acquisition Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 - 4.0 kV.

  • Data Interpretation:

    • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

    • Molecular Formula: C₈H₅N₃O.

    • Exact Mass: 159.0433.

    • Calculated [M+H]⁺: 160.0511.

    • Validation: The measured mass should be within ± 5 ppm of the calculated mass to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its residual water peak does not obscure key signals. The NH proton is also readily observable in this solvent.

  • Instrumentation:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Experiments: Standard ¹H, ¹³C{¹H} (proton-decoupled), and optionally 2D experiments like COSY and HSQC for definitive assignments.

  • Data Interpretation: The expected chemical shifts (δ) and multiplicities are summarized below. These predictions are based on the analysis of similar 7-azaindole and oxopyridine derivatives found in the literature.[3][4][5]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
N1-H ~11.0-12.0 ppm (broad singlet)-Exchangeable amide proton, deshielded by the adjacent carbonyl group.
C4-H ~8.3-8.6 ppm (doublet)~145-150 ppmAromatic proton on the pyridine ring, deshielded by the adjacent nitrogen (N7).
C6-H ~7.8-8.1 ppm (doublet)~130-135 ppmAromatic proton on the pyridine ring.
C3-H₂ ~3.5-3.8 ppm (singlet)~35-40 ppmAliphatic methylene protons adjacent to a carbonyl group.
C2 -~170-175 ppmLactam carbonyl carbon.
C5 -~100-105 ppmPyridine carbon attached to the nitrile group.
C≡N -~115-120 ppmNitrile carbon.[6]
C3a, C7a -~125-140 ppmQuaternary carbons at the ring junction.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing orthogonal validation to the NMR and MS data.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: The presence of characteristic absorption bands confirms the functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch 3200 - 3300Broad
C≡N Stretch 2220 - 2240Sharp, medium intensity[4][6]
C=O Stretch (Lactam) 1680 - 1720Strong, sharp[4]
C=C / C=N Stretch 1550 - 1650Medium to strong

Purity Assessment and Quantitative Analysis

Once the structure is confirmed, its purity must be determined. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for this purpose.

Protocol: RP-HPLC for Purity Analysis

  • System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., 0.1 mg/mL) five or six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a suitable diluent, such as a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 20 minA gradient ensures elution of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 254 nm and 280 nmWavelengths where the aromatic system is expected to absorb strongly.
  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[7][8]

Start Synthesized Product Identity Preliminary Identity Check (TLC, Crude MS/NMR) Start->Identity Purification Purification (e.g., Column Chromatography) Identity->Purification Purity Purity Assessment (RP-HPLC >95%) Purification->Purity Structure Full Structural Elucidation (HRMS, ¹H/¹³C NMR, FTIR) Purity->Structure Purity OK FailPurity Further Purification Required Purity->FailPurity Purity Fail Final Characterized Compound (Certificate of Analysis) Structure->Final FailPurity->Purification

Caption: Integrated workflow for compound characterization.

Conclusion

The successful characterization of this compound relies on the strategic application of a suite of orthogonal analytical techniques. This guide outlines a robust workflow, beginning with mass spectrometry and NMR for unambiguous structural identification, supported by FTIR for functional group confirmation. RP-HPLC serves as the definitive tool for purity assessment. By following these protocols, researchers and drug development professionals can ensure the quality and integrity of this valuable heterocyclic compound, providing a solid foundation for its application in further research and development.

References

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). RSC Advances, 13, 10440–10458. [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1 - RSC Publishing. (2023). RSC Advances. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). ResearchGate. [Link]

  • 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. (n.d.). PubMed Central. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (n.d.). Bulletin of the Chemical Society of Ethiopia. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). Juniper Publishers. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). ResearchGate. [Link]

  • 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. (n.d.). Lead Sciences. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Semantic Scholar. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]

Sources

Application Note: Structural Elucidation of Substituted 7-Azaindoles using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. As a bioisostere of indole, it often confers improved pharmacological properties, such as enhanced metabolic stability, increased solubility, and novel hydrogen bonding capabilities.[1] These advantages have led to the incorporation of 7-azaindoles into numerous clinically significant molecules, including kinase inhibitors and antiviral agents.[2][3]

Given their structural complexity and the subtle electronic effects of the fused pyridine and pyrrole rings, unambiguous characterization of substituted 7-azaindoles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose.[4] While MS provides precise molecular weight information and clues to the molecular formula and fragmentation, NMR offers an unparalleled, atom-level map of the molecular structure.[5] This guide provides a detailed overview of the application and interpretation of MS and NMR data for the structural confirmation of novel 7-azaindole derivatives, grounded in field-proven methodologies.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for rapidly confirming the molecular weight of a synthesized 7-azaindole and providing structural insights through fragmentation analysis. The choice of ionization technique is critical and depends on the desired information.

Expertise & Experience: Choosing the Right Ionization Method

The two most common ionization techniques for compounds like 7-azaindoles are Electrospray Ionization (ESI) and Electron Impact (EI).

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that imparts minimal excess energy to the molecule.[6] The primary benefit is the strong signal for the protonated molecular ion ([M+H]⁺), which gives an accurate molecular weight.[7] Because 7-azaindoles contain basic nitrogen atoms, they ionize exceptionally well in positive-ion mode ESI. This is the preferred method for initial confirmation of a successful synthesis via Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Electron Impact (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons.[9] This process induces significant fragmentation, providing a detailed fingerprint of the molecule.[10] While the molecular ion (M⁺·) may be weak or absent, the resulting fragmentation pattern is highly reproducible and invaluable for distinguishing between isomers and confirming the core structure.[11] EI is typically used with Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and thermally stable derivatives.[8]

Trustworthiness: Common Fragmentation Patterns

The fragmentation of the 7-azaindole core is influenced by the stability of the aromatic system. The molecular ion, once formed, will break apart in predictable ways to yield more stable fragment ions.

A common fragmentation pathway involves the cleavage of the pyrrole ring. The loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole moiety is a characteristic fragmentation for indole-like systems. Another key fragmentation is the cleavage of bonds alpha to the nitrogen atoms or the aromatic rings, particularly the loss of substituents.

Table 1: Representative Fragmentation Data for a Hypothetical 2-Aryl-7-Azaindole

m/z ValueInterpretationIonization Method
221.09[M+H]⁺ (Protonated Molecular Ion)ESI
220.08M⁺· (Molecular Ion)EI
193.07[M - HCN]⁺· (Loss of hydrogen cyanide from pyrrole ring)EI
117.06[C₇H₅N₂]⁺ (7-Azaindole core fragment after loss of aryl group)EI
77.04[C₆H₅]⁺ (Aryl substituent fragment)EI
Experimental Protocol: LC-MS Analysis of a Substituted 7-Azaindole

This protocol outlines a standard method for obtaining a high-resolution mass spectrum using LC-MS with ESI.

  • Sample Preparation:

    • Dissolve ~0.1 mg of the purified 7-azaindole derivative in 1 mL of a 50:50 mixture of acetonitrile and water. The use of HPLC-grade solvents is critical to avoid extraneous peaks.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • LC-MS System Configuration:

    • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to promote protonation of the analyte for efficient ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV. This voltage is necessary to create the Taylor cone and generate charged droplets.

    • Gas Temperature: 300 °C. This helps in the desolvation of the droplets.

    • Drying Gas Flow: 8 L/min.

    • Mass Range: 50 - 500 m/z. This range should be wide enough to include the expected molecular ion and potential fragments or dimers.

    • Data Acquisition: Acquire data in centroid mode for accurate mass measurement.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to your compound.

    • Identify the [M+H]⁺ peak and confirm that its measured mass is within 5 ppm of the calculated theoretical mass for the expected molecular formula.

Visualization: Mass Spectrometry Workflow

ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Processing dissolve Dissolve in ACN/H₂O filter Filter (0.22 µm) dissolve->filter lc HPLC Separation (C18 Column) filter->lc esi ESI Source (+3.5 kV) lc->esi ms Mass Analyzer (e.g., Q-TOF) esi->ms spectrum Extract Mass Spectrum ms->spectrum confirm Confirm [M+H]⁺ (High Resolution) spectrum->confirm

Caption: Workflow for LC-MS analysis of 7-azaindoles.

Part 2: NMR Spectroscopy Analysis

NMR spectroscopy provides the definitive structural proof for substituted 7-azaindoles by mapping the connectivity of all proton and carbon atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete and trustworthy assignment.[12]

Expertise & Experience: Understanding the 7-Azaindole NMR Spectrum

The chemical shifts in 7-azaindole are dictated by the electron-withdrawing nature of the pyridine nitrogen (N7) and the electron-donating nature of the pyrrole nitrogen (N1). This creates a unique electronic environment for each position on the bicyclic core.

  • ¹H NMR: Protons on the pyridine ring (H4, H5, H6) are typically found further downfield than those on the pyrrole ring (H2, H3) due to the deshielding effect of N7. The N1-H proton is often a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon atoms adjacent to the nitrogen atoms (C2, C6, C8) show characteristic shifts. The chemical shift dispersion in ¹³C NMR is much greater than in ¹H NMR, making it easier to resolve all carbon signals.[13]

Substituents can cause significant changes in the chemical shifts. Electron-withdrawing groups will generally shift nearby proton and carbon signals downfield, while electron-donating groups will shift them upfield.

Table 2: Typical NMR Chemical Shift Ranges for the Unsubstituted 7-Azaindole Core (in DMSO-d₆)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1 (N-H)11.6 - 12.0 (broad)-
27.4 - 7.6126 - 128
36.4 - 6.6100 - 102
3a (C)-148 - 150
47.9 - 8.1115 - 117
57.0 - 7.2128 - 130
68.1 - 8.3142 - 144
7a (C)-120 - 122

Note: These are approximate ranges. Actual values are highly dependent on substituents and solvent.[14][15]

Trustworthiness: Self-Validating Protocols with 2D NMR

While 1D NMR provides initial data, 2D NMR experiments are essential for creating a self-validating structural assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is crucial for tracing the connectivity of protons within the pyridine (H4-H5-H6) and pyrrole (H2-H3) rings.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This provides an unambiguous link between the ¹H and ¹³C spectra.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for piecing the entire structure together, connecting substituents to the core and linking the two rings.

Experimental Protocol: Full NMR Characterization
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it solubilizes many polar compounds and keeps the N-H proton signal sharp and observable.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

  • Spectrometer Setup and Data Acquisition:

    • Acquire all spectra on a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.

    • ¹H NMR: Acquire with 16-32 scans. Ensure the spectral width covers the range from -1 to 13 ppm.

    • ¹³C{¹H} NMR: Acquire with broadband proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[5]

    • COSY: Acquire with standard parameters.

    • HSQC: Use a gradient-selected HSQC pulse sequence for optimal sensitivity and artifact suppression.

    • HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations from couplings of ~8 Hz) to observe key 2- and 3-bond correlations.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Step 1: Assign the easily identifiable protons from the ¹H NMR spectrum based on their chemical shift, integration, and multiplicity.[12]

    • Step 2: Use the COSY spectrum to establish proton-proton spin systems (e.g., the H4-H5-H6 network).

    • Step 3: Use the HSQC spectrum to assign the carbons directly attached to the already assigned protons.

    • Step 4: Use the HMBC spectrum to assign quaternary carbons and to connect the different fragments of the molecule. For example, the H2 proton should show a correlation to C3a and C7a, linking the pyrrole and pyridine rings.

Visualization: NMR Structure Elucidation Workflow

nmr_workflow cluster_acq Data Acquisition cluster_int Interpretation & Assignment H1 1D ¹H NMR assign_H Assign ¹H Spin Systems (using ¹H & COSY) H1->assign_H C13 1D ¹³C NMR assign_C_direct Assign Protonated Carbons (using HSQC) C13->assign_C_direct COSY 2D COSY COSY->assign_H HSQC 2D HSQC HSQC->assign_C_direct HMBC 2D HMBC assign_C_quat Assign Quaternary Carbons & Connect Fragments (using HMBC) HMBC->assign_C_quat assign_H->assign_C_direct assign_C_direct->assign_C_quat structure Final Structure Confirmation assign_C_quat->structure

Caption: A systematic workflow for NMR-based structure elucidation.

Conclusion

The combination of high-resolution mass spectrometry and comprehensive NMR spectroscopy provides a robust, self-validating system for the unambiguous characterization of substituted 7-azaindoles. ESI-MS serves as a rapid and accurate method for molecular weight confirmation, while detailed fragmentation analysis from EI-MS can help differentiate isomers. A full suite of 1D and 2D NMR experiments is essential for the definitive assignment of the complete molecular structure. The protocols and insights described herein offer a reliable framework for researchers in drug discovery and chemical synthesis to confidently characterize these vital heterocyclic compounds.

References

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.National Institutes of Health.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.The Royal Society of Chemistry.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.PubMed Central.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Available at: [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

  • Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. PubMed Central. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. Available at: [Link]

  • Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Ionization Methods in Mass Spectrometry. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (a 7-azaoxindole derivative). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide field-proven insights to help you optimize your synthetic route and improve yields. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively.

Section 1: General Synthetic Strategies & Mechanistic Considerations

The synthesis of the 2-oxo-7-azaindole scaffold is a non-trivial process often plagued by competing side reactions and challenging cyclization steps. The introduction of a carbonitrile group at the C-5 position adds another layer of complexity. A successful synthesis hinges on careful control of reaction conditions, particularly the choice of base, solvent, and temperature.

Most synthetic routes can be broadly categorized into two phases:

  • Formation of the 7-Azaoxindole Core : This typically involves the construction of the bicyclic pyrrolopyridine system. Methods often employ strong bases and substituted pyridine precursors.

  • Cyanation : The nitrile group can be introduced either by starting with a pre-cyanated pyridine ring or by functionalizing the 7-azaoxindole scaffold post-cyclization.

A common and effective strategy involves a domino reaction, where a suitably substituted pyridine undergoes base-mediated condensation and cyclization. However, the choice of base is critical, as it can dictate the final product. For instance, in related syntheses, lithium-based amides like LiN(SiMe3)2 have been shown to favor the formation of the reduced azaindoline ring, whereas potassium bases like KN(SiMe3)2 can promote the desired oxidized azaindole product[1][2]. Understanding the role of the counter-ion and the base's nucleophilicity versus its basicity is key to controlling this selectivity.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is extremely low (<20%). Where should I start my investigation?

A1: Low yield is a common issue stemming from several potential root causes. A systematic approach is essential.

  • Purity of Starting Materials: Ensure all reagents, especially the pyridine precursor and the nitrile source, are pure and anhydrous. Solvents must be rigorously dried, as trace water can quench the strong bases used.

  • Base Stoichiometry and Integrity: Strong bases like Lithium Diisopropylamide (LDA) are highly sensitive to air and moisture. Use freshly prepared or recently titrated LDA. Insufficient base is a frequent cause of failure; often, more than two equivalents are needed to drive the reaction to completion, as the base is consumed in multiple deprotonation and cyclization steps[3].

  • Temperature Control: These reactions are highly exothermic and temperature-sensitive. Maintain strict temperature control, especially during the addition of the base. A deviation of even 5-10°C can dramatically favor side-product formation.

Q2: The reaction stalls, and I recover a significant amount of my starting materials. What's happening?

A2: This strongly suggests an issue with the initial deprotonation steps.

  • Insufficient Base: This is the most likely culprit. Using only a slight excess of a strong base (e.g., 1.05 equivalents of LDA) has been shown to result in yields as low as 15-20% in similar cyclizations[3]. The base is required for initial deprotonation and to facilitate the subsequent cyclization and tautomerization.

    • Solution: Increase the amount of base to at least 2.1 equivalents to ensure all proton transfers are completed efficiently[3].

  • Incorrect Base Choice: The pKa of your starting material's most acidic proton must be considered. If the base is not strong enough to achieve complete deprotonation, the reaction will not proceed.

  • Poor Solubility: If your starting materials are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete. Evaluate alternative solvent systems if solubility is an issue.

Q3: My crude product is a complex mixture of many spots on TLC. What are the most probable side reactions?

A3: A complex product profile points towards a lack of selectivity and the occurrence of competing reaction pathways.

  • Dimerization/Self-Condensation: Strong bases can deprotonate the methyl group of picoline-type precursors, which can then attack another molecule of the same precursor, leading to dimerization[3].

    • Troubleshooting: This can often be mitigated by reversing the order of addition. Instead of adding the base to the mixture of reagents, try adding your pyridine precursor slowly to a solution of the base and the other coupling partner. This keeps the concentration of the highly reactive lithiated intermediate low, minimizing self-condensation[3].

  • Base Addition to the Nitrile: Strong, nucleophilic bases like LDA can directly attack the carbon of the nitrile group, forming an amidine intermediate that is unproductive for the desired cyclization[3].

    • Troubleshooting: Avoid a large excess of the base. Use the minimum amount required for full conversion (typically 2.1-2.5 equivalents). Also, maintaining a very low temperature (-78°C) during base addition can favor deprotonation over nucleophilic attack.

The diagram below illustrates the desired reaction pathway versus common off-target reactions.

cluster_0 Troubleshooting Common Side Reactions reagents Pyridine Precursor + Nitrile Reagent + Strong Base (e.g., LDA) desired_path Desired Deprotonation & Cyclization reagents->desired_path Correct Stoichiometry & Temperature dimer_path Self-Condensation (Dimerization) reagents->dimer_path High Concentration of Lithiated Precursor nitrile_attack_path Base Attack on Nitrile (Amidine Formation) reagents->nitrile_attack_path Excess Base or Higher Temperature incomplete_path Incomplete Reaction (Starting Material) reagents->incomplete_path Insufficient Base product Target Product: 2-Oxo-7-azaindole-5-carbonitrile desired_path->product byproduct1 Dimer Byproducts dimer_path->byproduct1 byproduct2 Amidine Adduct nitrile_attack_path->byproduct2 sm_recovered Starting Material Recovered incomplete_path->sm_recovered

Caption: Troubleshooting workflow for common synthesis issues.

Q4: The 7-azaoxindole ring forms, but the subsequent cyanation step is low-yielding. How can I optimize this?

A4: Direct cyanation of the heterocyclic core can be challenging. Success depends on the chosen methodology and the electronic nature of the substrate.

  • Method 1: Palladium-Catalyzed Cyanation: If you have a halogenated precursor (e.g., 5-bromo-7-azaoxindole), traditional palladium-catalyzed cyanation using sources like Zn(CN)₂ or KCN is a viable route. However, these reactions often require high temperatures and can be sensitive to functional groups.

  • Method 2: Ruthenium-Catalyzed C-H Cyanation: For a more direct approach on an unfunctionalized C-5 position, modern methods are superior. An efficient, regioselective ruthenium-catalyzed C-H cyanation of N-aryl-7-azaindoles has been developed[4][5]. This method uses N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a less toxic cyano source and can provide excellent yields under relatively mild conditions[6][7].

    • Optimization: Catalyst loading, choice of ligand, and solvent are critical parameters to screen for this transformation.

Section 3: Optimized Experimental Protocols & Data

Based on established methodologies for related structures, we provide a generalized, robust protocol for consideration. This protocol assumes a two-step approach: formation of a protected 7-azaoxindole followed by cyanation.

Table 1: Comparison of Reaction Conditions for Azaindole Synthesis
ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Optimization
Base 1.05 eq. LDA2.1 - 2.5 eq. LDAEnsures complete deprotonation and facilitates cyclization, overcoming the issue of insufficient base consuming the reaction[3].
Temperature -40°C to 0°C-78°C (maintained for 2h)Minimizes nucleophilic attack of the base on nitrile groups and reduces the rate of side reactions like dimerization[3].
Reagent Addition Base added to reagentsPrecursor added to baseKeeps the concentration of the reactive lithiated intermediate low, preventing self-condensation[3].
Solvent Anhydrous THFAnhydrous THFTHF is generally a good solvent, but ensuring it is absolutely dry is paramount.
Protocol 1: Suggested Synthesis via Cyclization and Cyanation

Step A: Synthesis of a Halogenated 7-Azaoxindole Precursor

This step would typically involve a cyclization reaction similar to those described in the literature, starting from a halogenated aminopyridine.

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF (10 volumes) and cool to -78°C.

  • Slowly add n-butyllithium to a solution of diisopropylamine (2.5 equivalents) in THF to generate LDA in situ.

  • In a separate flask, dissolve the halogenated 2-aminopyridine derivative and the coupling partner (e.g., an acetyl derivative).

  • Slowly add the solution from step 3 to the LDA solution at -78°C over 1 hour.

  • Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Warm to room temperature, extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the halogenated 7-azaoxindole.

Step B: Palladium-Catalyzed Cyanation

  • To a reaction vessel, add the halogenated 7-azaoxindole (1.0 eq.), Zinc Cyanide (Zn(CN)₂, 0.6 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq.).

  • Purge the vessel with nitrogen.

  • Add anhydrous DMF and heat the mixture to 120-140°C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the final product, this compound.

Section 4: Mechanistic Visualization

The following diagram illustrates a plausible mechanism for the base-mediated cyclization to form the 7-azaoxindole core.

start Substituted 2-Aminopyridine deprotonation1 N-Deprotonation by LDA start->deprotonation1 LDA (1 eq) anion1 Amide Anion deprotonation1->anion1 deprotonation2 α-Carbon Deprotonation anion1->deprotonation2 LDA (>1 eq) dianion Dilithiated Intermediate deprotonation2->dianion cyclization Intramolecular Cyclization dianion->cyclization SₙAr or Addition-Elimination intermediate Cyclized Intermediate (Alkoxide) cyclization->intermediate protonation Aqueous Workup (H+) intermediate->protonation product 7-Azaoxindole Core Product protonation->product

Caption: Plausible mechanism for 7-azaoxindole core formation.

Section 5: References

  • Mishra, A., Vats, T. K., & Deb, I. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N‑(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525-6534. ([Link])

  • Mishra, A., Vats, T. K., & Deb, I. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N‑(Hetero)aryl-7-azaindoles. Vertex AI Search. ()

  • Various Authors. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. ()

  • Guidechem. (n.d.). What is the synthesis method of 6-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE?. ()

  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. ()

  • Various Authors. (n.d.). Cyanation of aromatic halides. Chemical Reviews. ()

  • Various Authors. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. ()

  • Various Authors. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Preprints.org. (_)

  • Various Authors. (2025). RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate. ()

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. ([Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. ([Link])

  • BenchChem. (2025). Optimization of reaction conditions for 7-Azaoxindole synthesis. ()

Sources

Technical Support Center: Troubleshooting Palladium Cross-Coupling Reactions for 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions involving 7-azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this privileged heterocyclic scaffold. The unique electronic properties of the 7-azaindole ring system, particularly the pyridine nitrogen, present specific challenges that require careful consideration and optimization of reaction conditions. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve successful couplings.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of a halo-7-azaindole with a boronic acid is resulting in very low yield or only starting material recovery. What are the likely causes and how can I fix it?

Answer: This is a common issue stemming from the inherent properties of the 7-azaindole nucleus. The pyridine nitrogen (N7) can act as a coordinating ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Here’s a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand System:

  • The Problem: The N7 atom of the azaindole can chelate with the palladium center, especially with smaller, less sterically demanding ligands. This can hinder the catalytic cycle.[1]

  • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired oxidative addition and reductive elimination steps while sterically discouraging the inhibitory N7-palladium interaction. Ligands like SPhos and XPhos have shown success in these systems.[2][3] N-heterocyclic carbenes (NHCs) are also excellent alternatives due to their strong σ-donating ability and steric bulk, which can stabilize the active catalytic species.[4][5][6] A selectivity study found Pd(PPh₃)₄ to be highly chemoselective for mono-cross-coupling at the C-2 position of a dihalo-7-azaindole.[7]

2. N-Protection Strategy:

  • The Problem: The N-H of the pyrrole ring can also interact with the catalyst or base, leading to side reactions.

  • The Solution: Protecting the N1-position of the azaindole can be highly effective. An acetyl or Boc group can modulate the electronic properties of the ring and prevent unwanted side reactions.[8] However, some protocols have been developed for unprotected halo-7-azaindoles.[1]

3. Choice of Base and Solvent:

  • The Problem: The base is critical for the transmetalation step, but an inappropriate choice can lead to decomposition of starting materials or the catalyst.[9]

  • The Solution: A screening of bases is often necessary. While stronger bases like Cs₂CO₃ and K₃PO₄ are frequently effective, they can also promote side reactions.[2][9] Weaker bases like KF may be an option for sensitive substrates.[9] The solvent system also plays a crucial role. Aprotic polar solvents like dioxane or DMF are commonly used.[2][8] It's essential to use thoroughly degassed solvents to prevent catalyst oxidation.[9][10]

4. Reaction Temperature:

  • The Problem: Insufficient thermal energy can lead to a sluggish reaction, especially with less reactive aryl bromides or chlorides.[11][12]

  • The Solution: Gradually increase the reaction temperature. While room temperature couplings are possible with highly reactive substrates (e.g., aryl iodides), heating to 60-110 °C is often required for less reactive partners.[8][11][13]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black, and I observe a precipitate, leading to a stalled reaction. What is causing this, and how can I prevent it?

Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the Pd(0) catalyst into inactive palladium metal.[11] This is a common failure mode in cross-coupling reactions.

Causality and Prevention:

  • Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents is a primary cause of catalyst decomposition.

    • Protocol: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[10][11] Maintain a positive pressure of inert gas throughout the reaction setup.

  • Impure Reagents: Impurities in your starting materials or solvents can poison the catalyst.[9][11]

    • Protocol: Use high-purity, anhydrous solvents and reagents. If necessary, purify your halo-7-azaindole and coupling partner by recrystallization or chromatography before use.

  • Inappropriate Ligand Choice: Ligands that are not sufficiently robust under the reaction conditions can dissociate, leaving the palladium center exposed and prone to agglomeration.

    • Protocol: As mentioned previously, bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines or NHCs) form more stable complexes with palladium, preventing decomposition.[4][5][6]

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes encourage this decomposition.[14]

    • Protocol: If you consistently observe decomposition, consider switching to an alternative solvent like dioxane, toluene, or DMF.[2][8][13]

Issue 3: Poor Regioselectivity in Dihalo-7-azaindoles

Question: I am trying to perform a selective mono-coupling on a dihalo-7-azaindole, but I'm getting a mixture of products or the wrong regioisomer. How can I control the selectivity?

Answer: Achieving regioselectivity in dihalogenated N-heteroarenes is a significant challenge. The outcome is often dictated by a combination of electronic and steric factors, as well as the specific catalytic system employed.

Strategies for Controlling Regioselectivity:

  • Exploiting Inherent Reactivity: The reactivity of the C-X bond is a key determinant. Generally, the order of reactivity is C-I > C-OTf > C-Br > C-Cl.[11] For a substrate containing two different halogens (e.g., 3-iodo-6-chloro-7-azaindole), the coupling will preferentially occur at the more reactive C-I bond.[3]

  • Catalyst/Ligand Control: In some cases, the choice of ligand can override the inherent reactivity of the C-X bonds. Sterically hindered ligands can direct the coupling to the less sterically encumbered position.[15] For instance, hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4-position of 2,4-dihalopyridines, which is typically less reactive.[15]

  • Sequential One-Pot Reactions: It's possible to perform two different coupling reactions in a single pot by carefully controlling the reaction conditions. For a dihalo-7-azaindole, a first Suzuki coupling could be performed at a lower temperature to favor reaction at the more reactive site, followed by the addition of a second boronic acid and an increase in temperature to couple at the less reactive site.[3]

Frequently Asked Questions (FAQs)

Q1: Which palladium precatalyst is best for 7-azaindole couplings?

A1: While standard Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective, modern palladium(II) precatalysts often offer superior performance.[7][8] These precatalysts, such as those developed by the Buchwald group (e.g., SPhos Pd G3), are air-stable and provide a reliable and efficient in situ generation of the active Pd(0) catalyst. Using metallacyclic precatalysts has been shown to be advantageous for the cross-coupling of unprotected halo-7-azaindoles.[1]

Q2: Can I perform a Buchwald-Hartwig amination on an unprotected halo-7-azaindole?

A2: Yes, it is possible, but it presents challenges due to the potential for N-arylation of the azaindole itself and catalyst inhibition by the two nitrogen atoms.[1] Successful protocols have been developed using specific palladium precatalysts that allow for selective C-N bond formation at the halide position even with the unprotected N-H.[1] However, if you are encountering difficulties, protecting the N1-position is a reliable strategy to improve outcomes.[2]

Q3: My Sonogashira coupling of a halo-7-azaindole is failing. What are the key parameters to check?

A3: For Sonogashira couplings, in addition to the general points about catalyst, ligand, and solvent, the copper(I) co-catalyst is a critical component.[8][11][16]

  • Copper(I) Source: Ensure you are using a fresh, high-quality source of CuI. Old or oxidized CuI can be detrimental to the reaction.[11]

  • Amine Base: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically required to deprotonate the terminal alkyne.[11][16] Ensure the amine is dry and used in sufficient excess.[14]

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), you can opt for a copper-free Sonogashira protocol.[11] These reactions may require specific ligands and conditions to proceed efficiently.

Q4: What is the typical reactivity order for different positions on the 7-azaindole ring in cross-coupling reactions?

A4: The reactivity of different positions on the 7-azaindole nucleus is influenced by the electronic nature of the ring system.

  • C3-Position: This position is generally electron-rich and susceptible to electrophilic substitution, making it a common site for halogenation to create a coupling handle.[8]

  • Pyridine Ring (C4, C5, C6): Functionalization of the pyridine ring is often more challenging. The reactivity of a halogen at these positions will depend on its specific location and the overall electronic environment.

  • C2-Position: Direct C-H arylation at the C2 position has been achieved under specific palladium-catalyzed conditions.[17]

Visualizing the Troubleshooting Process

A logical approach is key to efficiently solving reaction issues. The following diagram outlines a decision-making workflow for troubleshooting common problems.

Troubleshooting_Workflow Troubleshooting Palladium Cross-Coupling of 7-Azaindoles Start Reaction Failure: Low/No Yield Check_Catalyst 1. Evaluate Catalyst System - Pd Source Active? - Ligand Appropriate? (Bulky, e-rich) Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions - Solvent Degassed? - Base Correct? - Temperature Optimal? Start->Check_Conditions Check_Reagents 3. Verify Reagent Quality - Starting Materials Pure? - N-H Protected? Start->Check_Reagents Decomposition Side Issue: Palladium Black Formation Start->Decomposition Solution_Catalyst Solution: - Use Bulky Ligand (SPhos, XPhos) - Try NHC Ligand - Use Precatalyst (e.g., G3) Check_Catalyst->Solution_Catalyst Solution_Conditions Solution: - Rigorously Degas Solvent - Screen Bases (Cs2CO3, K3PO4) - Increase Temperature Check_Conditions->Solution_Conditions Solution_Reagents Solution: - Purify Starting Materials - Protect N1 Position (Boc, Ac) Check_Reagents->Solution_Reagents Solution_Decomposition Solution: - Improve Degassing - Use High-Purity Reagents - Change Solvent (e.g., from THF) Decomposition->Solution_Decomposition Success Successful Coupling Solution_Catalyst->Success Solution_Conditions->Success Solution_Reagents->Success Solution_Decomposition->Success

Sources

Chichibabin Synthesis of 7-Azaindoles: A Technical Support Center for Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Chichibabin synthesis of 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet often challenging reaction. As a cornerstone in the synthesis of nitrogen-containing heterocycles, the Chichibabin reaction provides a direct route to valuable 2-amino-7-azaindole scaffolds. However, its success is frequently hampered by a variety of side reactions that can diminish yields and complicate purification.

This document provides in-depth, field-proven insights into the common pitfalls of this synthesis, offering not just protocols but the causal logic behind them. Our aim is to equip you with the expertise to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address the most pressing questions that arise during the Chichibabin synthesis of 7-azaindoles.

FAQ 1: My reaction is turning into a complex mixture, and I'm isolating a significant amount of a higher molecular weight byproduct. What is likely happening?

This is a classic sign of dimerization , one of the most common side reactions in Chichibabin synthesis. In the context of synthesizing a substituted 7-azaindole via a Chichibabin-type cyclization (e.g., from a substituted picoline), the lithiated intermediate can react with a molecule of the starting picoline. This facile dimerization proceeds via a 1,4-addition of the incipient benzyllithium to the picoline starting material.[1][2]

Even in the direct amination of a pre-formed 7-azaindole, dimerization can occur, especially at higher temperatures and concentrations.

FAQ 2: I'm observing a byproduct with a mass corresponding to the addition of an oxygen atom. How is a hydroxylation product forming in an anhydrous reaction?

Hydroxylation is a less common but possible side reaction that typically occurs during the workup phase. The intermediate σ-adduct is a potent nucleophile and can react with any available oxygen source. While the reaction itself is run under anhydrous conditions, trace amounts of water or oxygen introduced during the quench can lead to the formation of a 7-azaindol-2-one byproduct. This is particularly relevant if the reaction is quenched with water or non-deoxygenated solvents. Additionally, air oxidation of some intermediates can occur.[1]

FAQ 3: My desired 2-amino-7-azaindole is contaminated with a di-aminated product. How can I prevent this over-amination?

The formation of a di-amino-7-azaindole is a result of over-amination . The initial product, 2-amino-7-azaindole, is still an electron-deficient heterocycle and can undergo a second amination, typically at the C4 position, especially if an excess of sodium amide is used and the reaction is run for an extended period or at high temperatures.[3]

FAQ 4: I've isolated an isomeric amino-7-azaindole. Is it possible to get amination at a different position?

Yes, while amination at the C2 position is electronically favored due to the coordination of the sodium ion to the pyridine nitrogen, which increases the electrophilicity of the adjacent carbons, amination at the C4 position can occur.[4] The formation of 4-amino-7-azaindole is more likely if the C2 position is sterically hindered. However, even with an unhindered C2 position, the C4 isomer can form as a minor byproduct.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the Chichibabin synthesis of 7-azaindoles.

Problem 1: Low Yield of 2-Amino-7-Azaindole and Significant Dimer Formation

Root Cause Analysis: Dimerization is often a result of reaction conditions that favor the intermolecular reaction of the lithiated intermediate over the desired intramolecular cyclization or amination. High concentrations and elevated temperatures are the primary culprits. In the case of Chichibabin-type cyclizations, the rate of metallation followed by dimerization can outcompete the addition to the nitrile.[1][2]

Troubleshooting Workflow:

start Low Yield & Dimer Formation temp Lower Reaction Temperature (e.g., -40°C for cyclizations, or lowest effective temp for aminations) start->temp conc Decrease Reactant Concentration (High dilution) start->conc order Optimize Order of Addition (e.g., inverse addition) temp->order conc->order pressure Apply Nitrogen Pressure (If applicable) order->pressure success Improved Yield of Monomer pressure->success

Caption: Troubleshooting workflow for dimerization.

Mitigation Strategies:

StrategyRationaleRecommended Action
Temperature Control Dimerization is often faster at higher temperatures. Lowering the temperature can favor the desired reaction pathway.For Chichibabin cyclizations involving lithiated intermediates, maintain temperatures at or below -40°C.[1] For direct amination, run the reaction at the lowest temperature that allows for sufficient hydrogen evolution.[4]
Concentration Adjustment Dimerization is a bimolecular reaction, so its rate is highly dependent on concentration.Employ high-dilution conditions. This can be achieved by slowly adding the 7-azaindole to the sodium amide solution in a large volume of solvent.
Order of Addition In cyclization reactions, the order of reagent addition can significantly impact the outcome by controlling the concentration of reactive intermediates.For the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile, inverse addition (adding the picoline to a pre-mixed solution of LDA and benzonitrile) can give excellent yields.[1]
Increased Pressure For reactions prone to dimerization, running the reaction under pressure can favor the formation of the aminated product.For pyridine substrates, increasing nitrogen pressure to 350 psi has been shown to dramatically improve the yield of the aminated product over the dimer.[4]
Problem 2: Presence of Hydroxylated Byproducts

Root Cause Analysis: The formation of 7-azaindol-2-one derivatives is almost always due to the reaction of intermediates with water or oxygen during the reaction quench or workup.

Troubleshooting Workflow:

start Hydroxylated Byproduct quench Use Anhydrous/Deoxygenated Quenching Agent (e.g., NH4Cl in anhydrous MeOH) start->quench workup Perform Workup Under Inert Atmosphere quench->workup success Minimized Hydroxylation workup->success

Caption: Troubleshooting workflow for hydroxylation.

Mitigation Strategies:

StrategyRationaleRecommended Action
Careful Quenching The reaction mixture is highly basic and contains reactive intermediates. Quenching with water can lead to side reactions.Quench the reaction at low temperature with a non-aqueous proton source, such as ammonium chloride in anhydrous methanol or ethanol.
Inert Atmosphere Workup Exposure to air during workup can lead to oxidation of sensitive intermediates.Maintain an inert atmosphere (nitrogen or argon) throughout the workup process until the product is isolated and stable.
Use of Oxidants (in specific cases) In some low-temperature Chichibabin reactions, an oxidant is added to facilitate the removal of the hydride ion. This can also help to drive the reaction to completion and minimize the lifetime of the reactive intermediate.If applicable to your system, consider the use of an oxidant like KMnO₄ during the reaction (not the workup).[5]
Problem 3: Formation of Di-aminated and Isomeric Products

Root Cause Analysis: The formation of di-aminated products is a result of over-reaction, driven by excess sodium amide or prolonged reaction times. The formation of the 4-amino isomer is a matter of regioselectivity, which can be influenced by sterics and electronics.

Troubleshooting Workflow:

start Di-amination or 4-Amino Isomer stoich Control Stoichiometry of NaNH2 (Use 1.0-1.2 equivalents) start->stoich time Monitor Reaction Progress (TLC, LC-MS) and Quench at Completion stoich->time temp_control Maintain Lowest Effective Temperature time->temp_control success Improved Regioselectivity and Minimized Over-amination temp_control->success

Caption: Troubleshooting for over-amination and isomers.

Mitigation Strategies:

StrategyRationaleRecommended Action
Stoichiometry Control Using a large excess of sodium amide will drive the reaction towards di-amination.Carefully control the stoichiometry of sodium amide. Use between 1.0 and 1.2 equivalents for mono-amination.
Reaction Monitoring Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of byproducts.Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material has been consumed.
Temperature Management Higher temperatures can provide the activation energy needed for the less favored C4-amination to occur.Run the reaction at the lowest temperature that provides a reasonable reaction rate to maximize selectivity for the C2 position.

Experimental Protocols

Protocol 1: General Procedure for the Chichibabin Amination of 7-Azaindole

This protocol is a general guideline and may require optimization for specific substituted 7-azaindoles.

  • Preparation: Under an inert atmosphere of nitrogen or argon, add dry toluene (or xylene) to a flame-dried flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Add sodium amide (1.1 equivalents) to the solvent. Heat the suspension to reflux.

  • Substrate Addition: Dissolve 7-azaindole (1.0 equivalent) in a minimal amount of dry toluene and add it dropwise to the refluxing sodium amide suspension over 30-60 minutes.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours, signaled by the cessation of hydrogen gas evolution.

  • Quenching: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or by carefully adding isopropanol followed by water.

  • Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Low-Temperature Chichibabin-Type Cyclization for the Synthesis of 2-Phenyl-7-Azaindole[1]

This protocol is adapted from the work of Collum and coworkers and is specific to the synthesis from 2-fluoro-3-picoline.

  • LDA Preparation: In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) (2.1 equivalents) in dry THF at -40°C.

  • Inverse Addition: To the LDA solution, add benzonitrile (1.05 equivalents). Stir for 5 minutes.

  • Substrate Addition: Slowly add 2-fluoro-3-picoline (1.0 equivalent) to the reaction mixture at -40°C.

  • Reaction: Stir the reaction mixture at -40°C for 2 hours.

  • Quenching: Quench the reaction at -40°C with wet THF.

  • Workup: Allow the reaction to warm to room temperature and evaporate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the product by recrystallization or flash chromatography.

Mechanistic Overview of Side Reactions

cluster_main Main Reaction Pathway cluster_side Side Reactions Azaindole 7-Azaindole Adduct σ-Adduct Intermediate Azaindole->Adduct + NaNH2 Product 2-Amino-7-Azaindole Adduct->Product - H- Dimer Dimerization Product Adduct->Dimer + 7-Azaindole (High Temp/Conc) FourAmino 4-Amino Isomer Adduct->FourAmino Attack at C4 (Steric Hindrance at C2) Hydroxyl Hydroxylation Product Adduct->Hydroxyl + H2O/O2 (Workup) DiAmino 2,4-Diamino Product Product->DiAmino + NaNH2 (excess)

Caption: Competing reaction pathways in the Chichibabin synthesis of 7-azaindoles.

References

  • Chichibabin reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(15), 5824–5831. [Link]

  • Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Asian Journal of Organic Chemistry, 8(4), 459-462.
  • Guillaumet, G., & Coudert, P. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(8), 839-864.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997).
  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(15), 5824-5831. [Link]

  • Kim, D., & Lee, S. (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen.
  • Aher, N. G., et al. (2021). Aza-Michael Addition of 2-Amino Pyridine with 7-Aza-2-Indolone Chalconides: Synthesis of Functionalized α-Enaminones and One-Pot N-Alkenylation-Dearomatization of Pyridine Ring. ChemistrySelect, 6(46), 12877-12882.
  • Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. [Link]

  • Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. NTU Institutional Repository. [Link]

  • Prostakov, N. S., & Soldatenkov, A. T. (1979). Amination of 4-Azafluorene under Chichibabin Reaction Conditions. Some Chemical Transformations of 1-Amino-4-azafluorene. Chemistry of Heterocyclic Compounds, 15(1), 67-70.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115589.
  • ChemistRn. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. PubMed. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrrolo[2,3-b]pyridines are prevalent in medicinal chemistry, serving as core structures in numerous clinically approved drugs.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during their synthesis.

I. Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction to introduce an alkyne substituent is giving low yields and significant homocoupling of the alkyne. What are the likely causes and how can I optimize the reaction?

A1: Low yields and alkyne homocoupling (Glaser coupling) are common issues in Sonogashira reactions. The key is to balance the rates of the palladium-catalyzed cross-coupling and the copper-catalyzed homocoupling.

Causality and Optimization Strategies:

  • Catalyst System: The choice of palladium source, ligand, and copper co-catalyst is critical.[2][3]

    • Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands like SPhos or RuPhos can be beneficial.[4][5]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. However, it can also promote the undesired Glaser coupling. In cases of persistent homocoupling, a copper-free Sonogashira protocol may be advantageous.[3]

  • Base: The amine base not only neutralizes the HX formed but also acts as a solvent and ligand. Diisopropylamine (DIPEA) and triethylamine (TEA) are common choices. The purity of the base is crucial, as impurities can deactivate the catalyst.

  • Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions.[3] Dioxane, THF, and DMF are frequently used.

  • Temperature: While Sonogashira reactions can often be run at room temperature, gentle heating (40-60 °C) can sometimes improve the rate of the desired cross-coupling relative to homocoupling.[2]

Troubleshooting Workflow:

start Low Yield in Sonogashira Coupling check_reagents Verify Purity and Anhydrous Conditions of Reagents and Solvents start->check_reagents optimize_catalyst Screen Different Palladium Catalysts and Ligands (e.g., Pd(PPh3)4, PdCl2(PPh3)2, SPhos) check_reagents->optimize_catalyst vary_base Test Alternative Amine Bases (e.g., DIPEA, TEA) optimize_catalyst->vary_base adjust_temp Optimize Reaction Temperature (e.g., RT, 40°C, 60°C) vary_base->adjust_temp copper_free Consider a Copper-Free Protocol adjust_temp->copper_free success Improved Yield copper_free->success

Caption: Troubleshooting workflow for Sonogashira coupling.

Q2: I am attempting a Buchwald-Hartwig amination on a halogenated pyrrolo[2,3-b]pyridine, but the reaction is sluggish and incomplete. How can I improve the conversion?

A2: Incomplete conversion in Buchwald-Hartwig aminations of this scaffold often points to issues with catalyst activity, substrate reactivity, or reaction conditions.

Causality and Optimization Strategies:

  • Substrate Reactivity: The reactivity of the halogenated pyrrolo[2,3-b]pyridine is key. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[5]

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for efficient C-N bond formation.

    • Ligands: Bulky, electron-rich phosphine ligands such as RuPhos, XPhos, and BINAP are often effective for these transformations.[5][6]

    • Catalyst Precursors: Using pre-formed palladium G2 or G3 catalysts can sometimes improve reproducibility.[5]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices.[6] The choice of base can be critical and may need to be optimized for your specific substrate.

  • Solvent: Anhydrous, deoxygenated solvents like dioxane, toluene, or THF are necessary.

Troubleshooting Table:

Problem Potential Cause Recommended Solution
Low ConversionPoor catalyst activityScreen different ligands (e.g., RuPhos, XPhos) and palladium sources.
Inappropriate baseTest alternative bases (e.g., NaOtBu, LHMDS, Cs₂CO₃).
Low reaction temperatureGradually increase the reaction temperature (e.g., from 80°C to 110°C).
Side Product FormationCatalyst deactivationEnsure strictly anhydrous and anaerobic conditions.
Reaction with other functional groupsConsider protecting sensitive functional groups on the substrate.
Q3: My cyclization step to form the pyrrolo[2,3-b]pyridine ring is resulting in a low yield. What are some common pitfalls and how can I avoid them?

A3: Low yields in the cyclization step can arise from various factors depending on the specific synthetic route (e.g., Fischer indole synthesis, Madelung synthesis, or transition-metal-catalyzed cyclizations).

Causality and Optimization Strategies:

  • Fischer Indole Synthesis: This method can be inefficient for 7-azaindole synthesis due to the electron-deficient nature of the pyridine ring.

    • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids) are critical.

    • Temperature: High temperatures are often required, which can lead to decomposition. Careful optimization of the reaction temperature is necessary.

  • Palladium-Catalyzed Cyclizations: These are often high-yielding but sensitive to reaction parameters.

    • Catalyst/Ligand System: The choice of palladium source and ligand must be tailored to the specific transformation.

    • Base: The base plays a crucial role in the catalytic cycle. Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used.[5]

  • Protecting Groups: The presence or absence of a protecting group on the pyrrole nitrogen can significantly impact the reaction outcome. For instance, SEM (trimethylsilylethoxymethyl) protection has been used effectively in multi-step syntheses.[5]

Logical Relationship Diagram:

start Low Yield in Cyclization fischer Fischer Indole Synthesis start->fischer palladium Pd-Catalyzed Cyclization start->palladium fischer_acid Optimize Acid Catalyst and Concentration fischer->fischer_acid fischer_temp Carefully Control Reaction Temperature fischer->fischer_temp pd_catalyst Screen Pd Catalyst and Ligand palladium->pd_catalyst pd_base Optimize Base palladium->pd_base protecting_group Consider N-Protecting Group Strategy fischer_temp->protecting_group pd_base->protecting_group success Improved Yield protecting_group->success

Caption: Decision tree for troubleshooting cyclization reactions.

II. Troubleshooting Guides

Issue 1: Difficulty with Purification of Pyrrolo[2,3-b]pyridine Derivatives

Question: My final pyrrolo[2,3-b]pyridine product is difficult to purify by column chromatography. It either streaks on the column or co-elutes with impurities. What strategies can I employ for better purification?

Answer: The basic nitrogen atom in the pyridine ring of the pyrrolo[2,3-b]pyridine scaffold can interact strongly with the acidic silica gel, leading to poor chromatographic behavior.

Troubleshooting & Optimization:

  • Column Chromatography Additives:

    • Basic Modifier: Adding a small amount of a basic modifier to the eluent can significantly improve peak shape and reduce streaking. A common practice is to add 0.5-1% triethylamine or ammonia solution to the solvent system.

    • Solvent System Optimization: A systematic screen of different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is recommended.

  • Alternative Purification Techniques:

    • Preparative HPLC: For challenging separations, reverse-phase preparative HPLC can provide excellent resolution.

    • Crystallization: If the product is a solid, crystallization is an excellent method for obtaining highly pure material. Experiment with a variety of solvent systems.

    • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the product is back-extracted into an organic solvent.

Issue 2: Unexpected Side Reactions During Functionalization

Question: I am attempting to functionalize my pyrrolo[2,3-b]pyridine core, but I am observing unexpected side products. What are some common side reactions to be aware of?

Answer: The pyrrolo[2,3-b]pyridine system has multiple reactive sites, which can lead to undesired side reactions if the reaction conditions are not carefully controlled.

Common Side Reactions and Solutions:

  • N-Alkylation/Arylation: The pyrrole nitrogen is nucleophilic and can compete with other intended reaction sites.

    • Solution: Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc, or tosyl) before attempting further functionalization.[5][7]

  • Reaction at the C3 Position: The C3 position of the pyrrole ring is electron-rich and susceptible to electrophilic attack.

    • Solution: If functionalization at another position is desired, blocking the C3 position with a removable group or choosing reaction conditions that favor the desired regioselectivity is necessary.

  • Over-halogenation: When attempting mono-halogenation, it is sometimes possible to get di- or tri-halogenated products.

    • Solution: Carefully control the stoichiometry of the halogenating agent and the reaction time. Running the reaction at a lower temperature can also improve selectivity.

III. Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol provides a general starting point for the Sonogashira coupling of a halo-pyrrolo[2,3-b]pyridine with a terminal alkyne.

Materials:

  • Halo-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv)

  • CuI (0.04-0.10 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPEA) (anhydrous)

  • Anhydrous solvent (e.g., THF, dioxane, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the halo-pyrrolo[2,3-b]pyridine, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of a halo-pyrrolo[2,3-b]pyridine.

Materials:

  • Halo-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 0.02-0.05 equiv)

  • Ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halo-pyrrolo[2,3-b]pyridine, palladium pre-catalyst, and base.

  • Add the anhydrous solvent.

  • Add the amine.

  • Seal the flask and heat the reaction to the desired temperature (typically 80-110 °C), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify by column chromatography.

IV. References

  • BenchChem Technical Support Team. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. (n.d.). ResearchGate.

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.

  • Hilmy, K. M. H., et al. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints Soton.

  • 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.

  • Optimization of the reaction conditions a . (n.d.). ResearchGate.

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). MDPI.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (n.d.). Scribd.

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007). Google Patents.

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). MDPI.

  • Synthesis of Pyrrolo[2,3-b]pyrazines Through Sonogashira Coupling Reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with Hydrazine, Phenylacetylene and Various Aldehydes. (2014). Sci-Hub.

  • Innovations in Chemical Synthesis: The Versatility of Pyrrolo[2,3-b]pyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (n.d.). ResearchGate.

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). Bulletin of the Chemical Society of Ethiopia.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications.

  • ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. (2025). ResearchGate.

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Purification of 2-Oxo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxo-7-azaindole derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges posed by this important heterocyclic scaffold. As bioisosteres of indoles and purines, 7-azaindole derivatives are privileged structures in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, their unique physicochemical properties often present significant hurdles in achieving high purity.

This document is structured to provide practical, experience-driven solutions that explain the causality behind experimental choices, ensuring you can adapt these protocols to your specific derivative.

Frequently Asked Questions (FAQs)

Q1: What makes 2-oxo-7-azaindole derivatives so difficult to purify?

A1: The primary challenge stems from the molecule's inherent chemical functionalities. The structure combines:

  • A lactam (2-oxo) group : This is a polar, hydrogen-bonding moiety.

  • A pyrrolone ring NH : This acts as a hydrogen bond donor.

  • A pyridine ring (7-aza) : The nitrogen atom is a hydrogen bond acceptor and introduces basicity.

This combination results in high polarity, a propensity for strong intermolecular interactions, and often poor solubility in many common organic solvents.[3] These properties can lead to issues like streaking on silica gel, poor recovery from columns, and difficulty in achieving crystallinity.

Q2: What are the most common impurities I should expect from my synthesis?

A2: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials : Such as substituted 2-aminopyridines or precursors used in cyclization.[4]

  • Incompletely Cyclized Intermediates : Depending on the reaction mechanism, open-chain precursors may persist.

  • Side-Products from Coupling Reactions : If using methods like Suzuki or Sonogashira, byproducts like homo-coupled starting materials can be present.[5]

  • Positional Isomers : Depending on the precursors, other azaindole isomers might form in small quantities.

  • Oxidation Byproducts : The pyridine nitrogen can be oxidized to an N-oxide, especially during workup or if using certain reagents.[1]

Identifying these is the first step. A combination of LCMS and NMR analysis is crucial for characterizing the impurity profile before selecting a purification strategy.

Q3: My compound has very poor solubility. How do I even load it onto a chromatography column?

A3: This is a very common problem.[3] Dissolving the crude product in a minimal amount of a very strong, polar solvent like DMSO or DMF is often necessary. However, injecting this directly can compromise the separation.

Recommended Technique: Dry Loading

  • Dissolve your crude product in a minimal volume of a suitable solvent (e.g., methanol, DCM, DMSO).

  • Add this solution to a portion of silica gel (or Celite® if the compound is very sensitive to silica) in a round-bottom flask.

  • Concentrate the slurry under reduced pressure until a fine, free-flowing powder is obtained.

  • Carefully load this powder onto the top of your pre-packed column. This technique ensures that the compound is introduced to the column in a concentrated band, leading to much better separation.

Troubleshooting Guide: Column Chromatography

Column chromatography is the workhorse of purification, but 2-oxo-7-azaindole derivatives can present significant challenges.

Problem 1: Severe Tailing or Streaking of the Product on TLC and Column
  • Symptoms : The spot for your product on a TLC plate is not round but elongated. During column chromatography, the product elutes over a large number of fractions with no clear peak.

  • Causality : This is a classic sign of overly strong interaction between your polar compound and the acidic silanol groups on the silica gel surface. The lactam and pyridine nitrogen moieties are the primary culprits, binding tightly and releasing slowly.

  • Solutions :

    • Mobile Phase Modification : The goal is to compete with the silica for interaction with your compound.

      • Add a Basic Modifier : For a basic compound, adding a small amount of triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can neutralize the acidic silica sites and dramatically improve peak shape.

      • Add an Acidic Modifier : If your compound has acidic protons or is amphoteric, adding 0.1-1% acetic acid or formic acid can sometimes help by protonating the pyridine nitrogen, altering its interaction profile.

      • Use a Highly Polar Solvent : Switching from ethyl acetate/hexane to a dichloromethane/methanol system is a common first step. The methanol is very effective at eluting polar compounds from silica.

    • Change the Stationary Phase :

      • Alumina (Basic or Neutral) : Alumina is a good alternative to silica for basic compounds. Start with neutral alumina to gauge reactivity.

      • Reverse-Phase Chromatography (C18) : This is often the best solution. Here, the stationary phase is nonpolar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The elution order is reversed, with nonpolar impurities eluting first. Preparative HPLC is a common application of this technique.[6]

Workflow for Optimizing Chromatographic Purification

G start Crude Product Analysis (LCMS, TLC) check_polarity Is the main impurity more or less polar than the product? start->check_polarity more_polar Impurity is MORE Polar check_polarity->more_polar  More Polar   less_polar Impurity is LESS Polar check_polarity->less_polar  Less Polar   np_chrom Strategy: Normal Phase (e.g., Silica Gel) more_polar->np_chrom rp_chrom Strategy: Reverse Phase (e.g., C18) less_polar->rp_chrom np_tailing Observe Tailing/Streaking? np_chrom->np_tailing rp_sol Check Solubility in Water/ACN/MeOH rp_chrom->rp_sol np_no_tailing Good Separation Proceed to Column np_tailing->np_no_tailing No modify_np Modify Mobile Phase: - Add 0.5% Et3N or NH4OH - Switch to DCM/MeOH np_tailing->modify_np Yes rp_ok Good Solubility Proceed to Prep-HPLC rp_sol->rp_ok modify_np->np_chrom Re-evaluate TLC

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide: Crystallization

Crystallization is the ideal final purification step to obtain material of high purity, but it can be elusive.

Problem 2: Product "Oils Out" or Precipitates as an Amorphous Solid
  • Symptoms : Upon cooling the crystallization solution, instead of forming solid crystals, a viscous liquid (oil) or a fine, non-crystalline powder crashes out.

  • Causality : This typically happens for one of two reasons:

    • High Impurity Level : Impurities disrupt the formation of a crystal lattice, preventing your molecules from aligning correctly.

    • Supersaturation Shock : The solution becomes supersaturated too quickly (e.g., by rapid cooling or adding an anti-solvent too fast), causing the compound to crash out of solution before it has time to form an ordered crystal structure.[7]

  • Solutions :

    • Improve Purity First : Do not attempt to crystallize very impure material (>10-15% impurities). Perform a preliminary purification by column chromatography first.

    • Slow Down the Process :

      • Slow Cooling : After dissolving your compound in a minimal amount of hot solvent, cover the flask and allow it to cool to room temperature on the benchtop, undisturbed. You can further insulate the flask to slow cooling even more. Only after it has reached room temperature should you consider moving it to a refrigerator or ice bath.[7]

    • Optimize the Solvent System :

      • Single Solvent : Finding a single solvent where the compound is sparingly soluble at room temperature but highly soluble when hot is ideal. Based on solubility studies of 7-azaindole, solvents like isopropanol, ethanol, or acetone could be good starting points.

      • Solvent/Anti-Solvent System : This is a powerful technique. Dissolve your compound in a minimal amount of a "good" solvent (e.g., THF, acetone). Then, slowly add a miscible "poor" solvent (an anti-solvent, e.g., n-hexane, water) dropwise at room temperature until the solution just becomes persistently cloudy. Add one or two drops of the good solvent to clarify it, then allow it to stand undisturbed.[7]

Quantitative Data: Solubility of Parent 7-Azaindole

The following table, adapted from literature data, can guide initial solvent screening for crystallization. Note that substitution on the 2-oxo-7-azaindole core will alter these solubilities, but the relative trends are often informative.

SolventSolubility (mole fraction, x) at 298.15 K (25 °C)ClassPotential Use
Tetrahydrofuran (THF)HighGood SolventDissolving solvent in anti-solvent method
AcetoneHighGood SolventDissolving solvent in anti-solvent method
MethanolModerateCrystallization SolventPotential single-solvent system
IsopropanolModerateCrystallization SolventPotential single-solvent system
Ethyl AcetateModerateCrystallization SolventPotential single-solvent system
AcetonitrileLowCrystallization SolventPotential single-solvent system
n-HexaneVery LowAnti-SolventUse to precipitate from more polar solvents

Experimental Protocols

Protocol 1: Modified Silica Gel Chromatography with a Basic Modifier

This protocol is designed for a polar, basic 2-oxo-7-azaindole derivative that shows tailing in standard solvent systems.

  • Slurry Preparation : In a fume hood, prepare your mobile phase. For a 1 L solution of 10% Methanol in Dichloromethane (DCM) with 0.5% triethylamine (Et3N), combine 895 mL of DCM, 100 mL of MeOH, and 5 mL of Et3N.

  • Column Packing : Wet-pack a suitably sized glass column with your mobile phase. Ensure there are no air bubbles.

  • Sample Loading : Prepare your crude material for dry loading as described in the FAQ section using a small portion of silica gel.

  • Elution : Begin elution with the prepared mobile phase. Apply gentle air pressure to maintain a steady flow rate (e.g., one drop every 1-2 seconds).

  • Fraction Collection : Collect fractions in an ordered rack of test tubes.

  • Analysis : Spot every few fractions on a TLC plate. Use the same mobile phase for development and visualize under UV light.

  • Pooling and Concentration : Combine the fractions that contain the pure product. Remove the solvent under reduced pressure. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene to remove the final traces.

Protocol 2: Anti-Solvent Crystallization

This protocol is for purifying a compound that has already undergone chromatographic purification but requires a final polishing step.

  • Dissolution : In a clean Erlenmeyer flask, dissolve the compound (e.g., 100 mg) in a minimal amount of a "good" solvent in which it is highly soluble (e.g., 1-2 mL of THF or Acetone) at room temperature.

  • Addition of Anti-Solvent : While gently swirling, add an "anti-solvent" (e.g., n-Hexane) dropwise using a pipette.

  • Induce Nucleation : Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Clarification : Add 1-2 drops of the "good" solvent back into the flask until the solution becomes clear again.

  • Crystal Growth : Cover the flask (e.g., with parafilm pierced with a needle to allow slow evaporation) and leave it in a vibration-free area. Crystals should form over several hours to days.

  • Isolation : Once a good crop of crystals has formed, cool the flask in an ice bath for 15-30 minutes to maximize precipitation. Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.

  • Drying : Dry the crystals under high vacuum to remove all residual solvent.

References

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Lu, C., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals (Basel). [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Debebe, Z., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2014). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry. [Link]

  • Guillon, J., et al. (1998). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Molecules. [Link]

  • Sykes, M. L., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

  • Song, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers. [Link]

  • Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal. [Link]

  • Tsay, F-R., et al. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC International. [Link]

  • Das, P., et al. (2024). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • Mori, G., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology. [Link]

  • OMICS International. (2022). Analysis for the Purification of Trace Elements by Chromatography. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • OMICS International. (2022). Analysis for the Purification of Trace Elements by Chromatography. Journal of Analytical & Bioanalytical Techniques. [Link]

  • BenchChem. (2025). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole.
  • Sharma, V., et al. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters. [Link]

  • Roy, A., & Kodama, T. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges with this promising compound. Here, we synthesize fundamental principles of medicinal chemistry and pharmaceutics to offer actionable troubleshooting guides and frequently asked questions.

Understanding the Molecule: A Structural Perspective on Solubility

This compound possesses a fused heterocyclic ring system containing both a pyridine and a pyrrolidinone moiety. The presence of the pyridine ring, a weak base, and the lactam group suggests that its aqueous solubility is likely to be limited, a common challenge for many new chemical entities.[1] The planar nature of the aromatic system can contribute to strong crystal lattice energy, further impeding dissolution.[2] This guide will walk you through systematic approaches to enhance its solubility for various experimental applications.

Troubleshooting Guide: Step-by-Step Experimental Workflows

This section provides a logical flow of experiments to systematically identify the optimal solubilization strategy for this compound.

Workflow for Solubility Enhancement

Solubility Enhancement Workflow A Initial Assessment: Determine baseline solubility in aqueous buffers (pH 5.0, 7.4, 9.0) B Tier 1: pH Modification Is the compound ionizable? A->B C Tier 2: Co-solvent Systems For non-ionizable compounds or when pH adjustment is insufficient B->C If solubility is still low F Solubility Goal Achieved B->F If successful D Tier 3: Complexation (Cyclodextrins) To encapsulate the hydrophobic molecule C->D If co-solvents are not suitable for the application C->F If successful E Tier 4: Advanced Formulation Solid Dispersions & Nanosuspensions D->E For significant enhancement or formulation development D->F If successful E->F If successful

Caption: A tiered approach to systematically enhance compound solubility.

Frequently Asked Questions (FAQs) & Detailed Protocols

Q1: My compound is precipitating out of my aqueous buffer. What is the first thing I should try?

A1: pH Adjustment.

The pyridine nitrogen in this compound is basic and can be protonated at acidic pH to form a more soluble salt.[3] Therefore, systematically evaluating the impact of pH is the most logical first step.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2.0 to 9.0 (e.g., citrate, phosphate, borate buffers).

  • Compound Addition: Add an excess of this compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Data Analysis: Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Parameter Recommendation Rationale
pH Range 2.0 - 9.0To cover the potential pKa of the pyridine moiety and identify the pH at which the compound is ionized and most soluble.
Equilibration Time 24-48 hoursTo ensure the system reaches thermodynamic equilibrium, providing an accurate measure of solubility.
Temperature 25°C or 37°CTo mimic ambient laboratory conditions or physiological temperature, depending on the intended application.

Troubleshooting:

  • Precipitation upon dilution: If a pH-adjusted stock solution precipitates when added to a different buffer (e.g., cell culture media), the final pH of the mixture may be outside the optimal solubility range. Consider preparing a more concentrated stock in an organic solvent and diluting it serially.

Q2: pH adjustment did not sufficiently improve the solubility for my required concentration. What's the next step?

A2: Co-solvent Systems.

If pH modification is insufficient or not suitable for your experimental system (e.g., due to pH sensitivity of an assay), using a co-solvent system is a common and effective next step.[4] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[][6]

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/water (or buffer) mixtures at different volume percentages (e.g., 10%, 20%, 50% v/v).

  • Determine Solubility: Measure the solubility of this compound in each co-solvent mixture using the equilibration method described in the pH adjustment protocol.

  • Evaluate Tolerability: For in vitro or in vivo studies, ensure the final concentration of the co-solvent is non-toxic to the biological system.

Co-solvent Typical Starting Concentration (% v/v) Key Considerations
DMSO 0.1% - 1% (for cell-based assays)High solubilizing power, but can be toxic at higher concentrations.
Ethanol 1% - 10%Generally well-tolerated, but can have biological effects.
Propylene Glycol 5% - 20%A common vehicle for oral and parenteral formulations.[6]
PEG 400 10% - 30%Low toxicity and frequently used in pharmaceutical preparations.[7]

Troubleshooting:

  • Compound "oiling out": If the compound forms an oily phase instead of dissolving, this indicates poor miscibility. Try a different co-solvent or a combination of co-solvents.

  • Precipitation upon aqueous dilution: This is a common issue. To mitigate this, use the lowest effective co-solvent concentration and add the stock solution to the aqueous medium with vigorous stirring.

Q3: I need to prepare a formulation for in vivo studies and want to avoid high concentrations of organic co-solvents. Are there other options?

A3: Complexation with Cyclodextrins.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex with enhanced aqueous solubility.[]

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrins: Common choices include β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), and Sulfobutylether-β-Cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are generally preferred due to their higher aqueous solubility and lower toxicity compared to native β-CD.[10]

  • Phase Solubility Studies: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations. Add an excess of the compound to each solution and equilibrate as previously described.

  • Analyze and Plot: Measure the concentration of the dissolved compound and plot it against the cyclodextrin concentration. A linear increase in solubility suggests the formation of a 1:1 complex.[11]

  • Preparation of the Complex: For formulation, the complex can be prepared by co-lyophilization or co-evaporation of a solution containing the drug and cyclodextrin in a suitable molar ratio.

Cyclodextrin Complexation cluster_0 Before Complexation cluster_1 Complexation A Poorly Soluble Drug Water B Hydrophobic Drug Cyclodextrin (Hydrophobic Cavity) A:f0->B:f0 Encapsulation C Soluble Drug-Cyclodextrin Complex Water (Hydrophilic Exterior)

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Troubleshooting:

  • Limited solubility enhancement: The degree of solubility improvement depends on the binding affinity between the drug and the cyclodextrin. If one type of cyclodextrin is not effective, try another with a different cavity size or modifying groups.

Q4: For solid dosage form development, what advanced techniques can I consider for significant solubility enhancement?

A4: Solid Dispersions and Nanosuspensions.

For more advanced formulation development, solid dispersions and nanosuspensions are powerful techniques to dramatically improve the dissolution rate and bioavailability of poorly soluble compounds.[12][13][14]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[15] The absence of a crystal lattice reduces the energy required for dissolution.[2]

    • Preparation Methods: Common methods include solvent evaporation, hot-melt extrusion, and spray drying.[16]

    • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).[15]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[17][18] The increased surface area leads to a significant increase in dissolution velocity according to the Noyes-Whitney equation.[19]

    • Preparation Methods: Media milling (a top-down approach) and high-pressure homogenization are common techniques.[17]

Technique Principle Advantages Considerations
Solid Dispersion Drug is molecularly dispersed in a hydrophilic carrier in an amorphous state.Significant increase in dissolution rate and extent.Potential for physical instability (recrystallization) over time.
Nanosuspension Increased surface area due to particle size reduction to the nano-scale.Applicable to compounds that are difficult to amorphize; suitable for various administration routes.Requires specialized equipment; potential for particle aggregation.

These advanced techniques typically require specialized expertise and equipment and are often employed during later stages of drug development.

Conclusion

Enhancing the solubility of this compound is a multifactorial challenge that can be systematically addressed. By starting with fundamental techniques like pH modification and co-solvent addition, and progressing to more advanced methods such as cyclodextrin complexation and formulation technologies, researchers can successfully develop suitable solutions for their specific experimental needs. Always consider the downstream application when selecting a solubilization method to ensure compatibility and avoid experimental artifacts.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Garg, A., Singh, S., & Singh, S. (2016). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 7(3), 76–83. [Link]

  • Pawar, J. N., & Fule, R. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 1-8. [Link]

  • Popa, G., Șalaru, D. L., Trifanov, C., Vasincu, D., & Gafitanu, C. A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Lüdeker, D., & Briel, T. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Drug Development & Delivery. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance the bioavailability of poorly soluble drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81–87. [Link]

  • Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Kumar, S., & S, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(9), 3666. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times. [Link]

  • Sharma, A., & Jain, C. P. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Universal Journal of Pharmaceutical Research, 5(1), 54-59. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. Research Journal of Pharmacy and Technology, 13(11), 5626-5632. [Link]

  • IT Medical Team. (n.d.). 5. Nanosuspension Technology for Solubilizing Poorly Soluble Drug. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 74-81. [Link]

  • Patel, B. B., & Shah, C. N. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7. [Link]

  • Das, S. K., Roy, S., Kalimuthu, Y., Khanam, J., & Nanda, A. (2016). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Indo American Journal of Pharmaceutical Research, 6(10), 6664-6673. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2795. [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Loftsson, T., & Brewster, M. E. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmacy and Pharmacology, 64(8), 1145-1153. [Link]

  • Todkar, S. S., & Talele, S. G. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Advanced Research and Reviews, 16(2), 101-113. [Link]

  • Drug Development and Delivery. (n.d.). WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. [Link]

  • Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 30(02), 001–011. [Link]

  • Singh, A., & Kaur, R. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 078-088. [Link]

  • Patel, M. R., Patel, N. M., & Patel, M. M. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 13(3), 857–866. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453. [Link]

  • PubChem. (n.d.). 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile. [Link]

  • LookChem. (2024). 2-oxo-2,3-dihydro-1h-pyrrolo[3,2-b]pyridine-5-carbonitrile. [Link]

  • ABL Technology. (n.d.). 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile. [Link]

  • Methylamine Supplier. (n.d.). 1H-Pyrrolo[2,3-B]Pyridine-5-Carbonitrile. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]

  • Lead Sciences. (n.d.). 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • ChemBK. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester. [Link]

  • Chemice. (2025). 2-oxo-2,3-dihydro-1h-pyrrolo[3,2-b]pyridine-5-carbonitrile. [Link]

  • ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

Sources

Technical Support Center: Optimizing Cell Permeability of 7-Azaindole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole based inhibitors. The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, particularly for kinase inhibitors, due to its excellent ability to form key hydrogen bond interactions in ATP binding sites.[1][2][3] However, the very features that make it a potent hinge-binder—the hydrogen bond donor of the pyrrole -NH and the acceptor pyridine nitrogen—can also contribute to poor cell permeability, creating a frustrating gap between high biochemical potency and low cellular activity.

This guide is designed to provide you with actionable troubleshooting strategies and foundational knowledge to diagnose and overcome permeability challenges with your 7-azaindole compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions. For more detailed protocols and strategies, please refer to the Troubleshooting Guides.

Q1: My 7-azaindole inhibitor is highly potent in my enzymatic assay (nanomolar IC50), but shows little to no activity in my cell-based assay. What are the likely causes?

A1: This is a classic and frequent challenge. The primary suspects, in order of likelihood, are:

  • Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target. This is often due to unfavorable physicochemical properties like high polarity (e.g., high topological polar surface area or TPSA) and an excessive number of hydrogen bond donors (HBDs).[4]

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[5][6] This can occur even if passive permeability is adequate.

  • Compound Instability: The compound may be rapidly metabolized by intracellular enzymes or be chemically unstable in the cell culture medium.

  • Off-Target Engagement: In some cases, the compound may engage with other cellular components, reducing the free concentration available to bind the intended target.

Q2: What are the key physicochemical properties I should focus on to improve the permeability of my 7-azaindole series?

A2: Focus on modulating properties that govern a molecule's ability to navigate the lipid bilayer of the cell membrane. The most critical are:

  • Lipophilicity (cLogP/LogD): Aim for a balanced LogD (typically in the 1-3 range). Too low, and the compound is too polar to enter the membrane; too high, and it may get stuck in the membrane or suffer from poor solubility.

  • Topological Polar Surface Area (TPSA): TPSA is a strong predictor of passive permeability. Aim to keep TPSA below 90 Ų where possible. The 7-azaindole core itself contributes significantly to TPSA.

  • Hydrogen Bond Donors (HBDs): This is a critical parameter. The pyrrole -NH of the 7-azaindole is a key HBD.[7] Strategies often focus on masking or reducing the impact of this and other HBDs in the molecule.[8][9] High numbers of HBDs are strongly correlated with poor permeability.

  • Molecular Weight (MW): While not as rigid a rule as it once was, keeping MW below 500 Da is a good guideline for maintaining good absorption and permeability properties.

  • pKa: The ionization state of your molecule at physiological pH (around 7.4) is crucial.[10] The pyridine nitrogen in the 7-azaindole core is basic.[11][12] If your molecule contains other basic or acidic centers, its overall charge state will significantly impact its ability to cross the membrane. Generally, the neutral form of a molecule is the most permeable.[10]

Q3: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?

A3: Both are essential assays, but they measure different things.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures only passive diffusion across an artificial lipid membrane.[13][14][15] It is fast, inexpensive, and high-throughput, making it an excellent first-line screen to assess a compound's fundamental ability to cross a lipid bilayer.[16][17]

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[18][19][20] It measures not only passive diffusion but also the effects of active transport, including uptake and, crucially, efflux.[21][22] Recommendation: Start with the PAMPA assay. If permeability is poor in PAMPA, the problem is with passive diffusion, and you should focus on improving the molecule's physicochemical properties. If permeability is good in PAMPA but cellular activity is still low, the problem is likely active efflux, which you can then confirm and quantify using the Caco-2 assay.[14][15]

Part 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance for specific experimental challenges.

Guide 1: Diagnosing and Solving Low Cellular Activity

Problem: My lead 7-azaindole inhibitor has a biochemical IC50 < 50 nM, but a cellular EC50 > 10 µM.

This workflow provides a systematic approach to identifying and solving the root cause of the potency drop-off between biochemical and cellular assays.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Permeability Testing cluster_2 Phase 3: Actionable Strategies Start Biochemically Potent, Cellularly Inactive Compound Check_PhysChem Calculate Physicochemical Properties (cLogP, TPSA, HBD, pKa) Start->Check_PhysChem PAMPA Run PAMPA Assay (Passive Permeability) Check_PhysChem->PAMPA PAMPA_Good Result: High Permeability (Pe > 5 x 10⁻⁶ cm/s) PAMPA->PAMPA_Good Good PAMPA_Bad Result: Low Permeability (Pe < 1 x 10⁻⁶ cm/s) PAMPA->PAMPA_Bad Poor Caco2 Run Bidirectional Caco-2 Assay (Assess Active Efflux) PAMPA_Good->Caco2 MedChem_Passive Medicinal Chemistry Strategy: - Reduce TPSA & HBDs - Modulate LogD - Form Intramolecular H-Bonds PAMPA_Bad->MedChem_Passive Efflux_High Result: High Efflux Ratio (ER > 2.0) Caco2->Efflux_High High ER Efflux_Low Result: Low Efflux Ratio (ER < 2.0) Caco2->Efflux_Low Low ER MedChem_Efflux Medicinal Chemistry Strategy: - Disrupt Efflux Pharmacophore - Add Bulky/Polar Groups - Modulate pKa Efflux_High->MedChem_Efflux Investigate_Other Investigate Other Causes: - Compound Stability - Target Engagement Assay - Off-Target Effects Efflux_Low->Investigate_Other

Caption: Decision workflow for troubleshooting poor cellular activity.

Before running any assays, use computational tools to analyze your compound. This is a zero-cost step that provides immediate direction.

  • Action: Calculate cLogP, TPSA, number of HBDs and HBAs, and pKa for your lead compound.

  • Interpretation:

    • High TPSA (> 90 Ų) or HBDs (> 4): This strongly suggests poor passive permeability is the primary issue. The 7-azaindole core itself has a TPSA of ~42 Ų and one HBD. Any additional polar groups or HBDs on your substituents will quickly increase these values.

    • High Basicity (pKa > 8.5): If the pyridine nitrogen or another group is highly basic, the compound will be significantly protonated and charged at physiological pH, trapping it on one side of the membrane.

  • Action: Run a PAMPA assay. This will isolate passive diffusion as a variable.[13][14]

  • Interpretation & Next Steps:

    • If Permeability is Low (e.g., P_e < 1.0 x 10⁻⁶ cm/s): The molecule itself is the problem. It cannot passively cross a lipid membrane. Proceed to Guide 2 for medicinal chemistry strategies to improve these intrinsic properties.

    • If Permeability is Moderate to High (e.g., P_e > 5.0 x 10⁻⁶ cm/s): This is a critical result. It means the compound can cross a membrane passively, but something else is preventing it from accumulating in the cell. The most likely cause is active efflux. Proceed to Step 3.

  • Action: Run a bidirectional Caco-2 permeability assay to determine the efflux ratio (ER).[18][19] This involves measuring permeability in the absorptive (Apical-to-Basolateral, A->B) and efflux (Basolateral-to-Apical, B->A) directions. The efflux ratio is calculated as P_app(B-A) / P_app(A-B).[18]

  • Interpretation & Next Steps:

    • If Efflux Ratio is High (ER > 2.0): This confirms your compound is a substrate for an efflux pump (like P-gp or BCRP).[18][21] The pump is actively removing your compound from the cell, preventing it from reaching its target. Proceed to Guide 3 for strategies to mitigate efflux.

    • If Efflux Ratio is Low (ER < 2.0) AND PAMPA was high: This is a rare but important outcome. It suggests that neither passive permeability nor efflux is the issue. You must now investigate other possibilities:

      • Metabolic Instability: Is the compound being degraded in the cell? Perform a microsomal or hepatocyte stability assay.

      • Assay Artifact: Is there an issue with your cellular assay? Confirm target engagement with a more direct method if possible (e.g., a cellular thermal shift assay or NanoBRET).

Guide 2: Medicinal Chemistry Strategies to Improve Passive Permeability

Problem: My PAMPA results are poor. How can I chemically modify my 7-azaindole inhibitor to improve its passive diffusion?

The goal is to reduce the polarity and hydrogen bonding capacity of the molecule without sacrificing potency.

This is often the most impactful strategy.[4][8]

  • Masking the 7-Azaindole N-H: While this N-H is often critical for hinge binding and potency, in some cases it can be substituted.[7] Alkylation (e.g., N-methylation) can improve permeability but may abolish activity.[9] This should be explored cautiously.

  • Replace External Amides/Ureas: If your substituents contain amide bonds (-CONH-), they are major contributors to high HBD counts and TPSA. Consider replacing them with bioisosteres like carbamates, which can improve permeability.[23]

  • Form Intramolecular Hydrogen Bonds (IMHBs): This is an advanced but powerful strategy. By introducing a nearby hydrogen bond acceptor, you can encourage the N-H (or another HBD) to form an internal hydrogen bond.[24][25] This "chameleon-like" effect masks the polar group from the lipid membrane, lowering the energetic penalty of desolvation and improving permeability.[26][27][28]

  • Remove Polar Groups: Systematically remove or replace polar functional groups (e.g., -OH, -COOH, extra heterocycles) on the non-critical parts of your molecule and assess the impact on permeability and potency.

  • Increase Fsp³: Increase the fraction of sp³ hybridized carbons. Moving from "flat" aromatic structures to more three-dimensional aliphatic structures can bury polarity and improve permeability and solubility.[7]

The table below illustrates a hypothetical optimization campaign based on these principles.

CompoundModificationHBD CountTPSA (Ų)PAMPA P_e (10⁻⁶ cm/s)Cellular EC50 (µM)
Lead-1 Baseline31100.5> 20
Analog-1A Removed a hydroxyl group2902.18.5
Analog-1B Replaced amide with ester2854.53.1
Analog-1C Introduced IMHB opportunity3 (1 masked)1108.21.2
Guide 3: Mitigating High Efflux Liability

Problem: My bidirectional Caco-2 assay shows a high efflux ratio (ER > 2.0). How do I prevent my compound from being pumped out of the cell?

Evading efflux pumps involves altering the molecule so it is no longer recognized as a substrate. Efflux pumps like P-gp often recognize specific pharmacophores, including basic nitrogen atoms and hydrophobic aromatic rings.[5][29][30]

  • Reduce pKa: If your molecule contains a basic amine that is a key part of the efflux pharmacophore, reducing its pKa can decrease the proportion of the charged species at physiological pH, making it a poorer substrate. This can be achieved by adding electron-withdrawing groups near the basic center.

  • Add Bulky or Polar Groups: Strategically adding a bulky group or a polar, non-ionizable group (like a hydroxyl or methoxy) near the sites of recognition can sterically hinder the compound from binding to the transporter.

  • Increase Rigidity: Conformationally constraining a molecule (e.g., through cyclization) can lock it into a shape that is not recognized by the efflux transporter.

  • Mask Recognition Sites: A more complex strategy is to use a prodrug approach where key functional groups recognized by the transporter are temporarily masked.[31] These masking groups are designed to be cleaved by intracellular enzymes, releasing the active inhibitor inside the cell.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the general steps for a high-throughput PAMPA screen to assess passive permeability.[13][16]

G cluster_0 Setup cluster_1 Incubation cluster_2 Analysis Prep_Solutions 1. Prepare Donor Solution: Test compound (e.g., 100 µM) in buffer (pH 7.4) with low % DMSO. Prep_Acceptor 2. Prepare Acceptor Solution: Buffer (pH 7.4). Prep_Solutions->Prep_Acceptor Coat_Plate 3. Coat Donor Plate: Add lipid solution (e.g., lecithin in dodecane) to each well of a PVDF filter plate and allow solvent to evaporate. Prep_Acceptor->Coat_Plate Add_Solutions 4. Add Acceptor solution to the acceptor plate. Coat_Plate->Add_Solutions Assemble 5. Place the lipid-coated Donor plate onto the Acceptor plate to form the 'sandwich'. Add_Solutions->Assemble Add_Donor 6. Add Donor solution (with compound) to the donor plate wells. Assemble->Add_Donor Incubate 7. Incubate the sandwich assembly (e.g., 4-18 hours) at room temperature with gentle shaking. Add_Donor->Incubate Disassemble 8. Separate the plates. Incubate->Disassemble Quantify 9. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis spectroscopy. Disassemble->Quantify Calculate 10. Calculate the apparent permeability coefficient (P_app or P_e). Quantify->Calculate

Caption: General experimental workflow for the PAMPA assay.

  • Materials: 96-well filter plate (Donor plate, e.g., PVDF), 96-well acceptor plate, lipid solution (e.g., 10% lecithin in dodecane), aqueous buffer (e.g., PBS, pH 7.4), test compounds, and control compounds (high permeability like chloramphenicol, low permeability like theophylline).[16]

  • Procedure:

    • Prepare donor solutions of test and control compounds in the aqueous buffer. A final DMSO concentration should be kept low (<1%).

    • Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in the donor filter plate.

    • Fill the wells of the acceptor plate with fresh aqueous buffer.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Add the donor solutions to the wells of the donor plate.

    • Incubate the plate assembly for a defined period (e.g., 5-18 hours) at room temperature.

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for accuracy).

  • Data Analysis: Calculate the apparent permeability coefficient (P_e) using established equations that account for volume, surface area, and incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol provides a general overview for assessing both passive permeability and active efflux.[18][19]

  • Cell Culture: Caco-2 cells are seeded onto semipermeable membrane inserts in multi-well plates (e.g., Transwell™ systems) and cultured for 18-22 days until they form a confluent, differentiated monolayer.[18]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer must be confirmed. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a low-permeability marker like Lucifer Yellow.[20][21]

  • Permeability Measurement (A -> B):

    • Add the test compound (in transport buffer, pH 7.4) to the apical (A, upper) compartment.

    • Add fresh transport buffer to the basolateral (B, lower) compartment.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, take samples from the basolateral compartment and analyze the compound concentration by LC-MS/MS.

  • Permeability Measurement (B -> A):

    • Simultaneously, in a separate set of wells, perform the experiment in the reverse direction.

    • Add the test compound to the basolateral (B) compartment.

    • Add fresh buffer to the apical (A) compartment.

    • Incubate under the same conditions.

    • Take samples from the apical compartment and analyze for compound concentration.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (P_app) for both the A->B and B->A directions using the formula: P_app = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.[18][21]

    • Calculate the Efflux Ratio (ER) = P_app(B->A) / P_app(A->B) .

    • An ER > 2 is generally considered indicative of active efflux.[18] To identify the specific transporter (e.g., P-gp or BCRP), the experiment can be repeated in the presence of known inhibitors like verapamil (for P-gp).[19][21]

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Achieving improved permeability by hydrogen bond donor modulation in a series of MGAT2 inhibitors. MedChemComm (RSC Publishing). [Link]

  • How to Design More Permeable Compounds?. Drug Hunter. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

  • Caco-2 Permeability Assay. Domainex. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. [Link]

  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Achieving improved permeability by hydrogen bond donor modulation in a series of MGAT2 inhibitors. ResearchGate. [Link]

  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. [Link]

  • Azaindole Therapeutic Agents. PubMed Central. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • Mechanistic studies on pH-permeability relationships: Impact of the membrane polar headgroup region on pKa. PubMed. [Link]

  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. PubMed Central. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation. ResearchGate. [Link]

  • Understanding the Impact of BCRP and PGP Efflux Transporters on the Disposition of Their Endogenous, Xenobiotic and Dietary Substrates. UTHSC Digital Commons. [Link]

  • Inhibitory effects of P-gp inhibitors on BCRP-mediated efflux of... ResearchGate. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. University of Missouri-Kansas City. [Link]

Sources

Technical Support Center: Overcoming Off-Target Effects of 2-oxo-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2-oxo-pyrrolo[2,3-b]pyridine and related heterocyclic kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and experimental protocols to help you navigate the complexities of kinase inhibitor selectivity, ensuring the accurate interpretation of your research findings.

Section 1: Understanding and Predicting Off-Target Effects

This section addresses the fundamental principles of kinase inhibitor selectivity and provides guidance on how to anticipate potential off-target activities.

Q1: What are off-target effects, and why are they a significant concern with kinase inhibitors?

A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than the intended primary target. This is a common challenge because most inhibitors are designed to bind the ATP-binding pocket, which is highly conserved across the human kinome.[1] Consequently, an inhibitor developed for a specific kinase may possess sufficient affinity to inhibit structurally related (or even unrelated) kinases, leading to unintended biological consequences.

These off-target activities can confound experimental results in several ways:

  • Misinterpretation of Phenotype: An observed cellular effect might be incorrectly attributed to the inhibition of the primary target when it is actually caused by the inhibition of one or more off-target kinases.[1]

  • Unexpected Toxicity: Cellular toxicity or other adverse effects may arise from the inhibition of essential "housekeeping" kinases.

  • Confounding Polypharmacology: While sometimes therapeutically beneficial, the inhibition of multiple targets (polypharmacology) makes it difficult to dissect the specific contribution of the primary target to the overall biological outcome.[2][3]

It's also important to consider that some inhibitors can interact with non-kinase proteins, such as oxidoreductases, further complicating the interpretation of results.[3][4]

Q2: Before starting my experiments, how can I predict the likely off-targets for my specific 2-oxo-pyrrolo[2,3-b]pyridine inhibitor?

A2: Proactively assessing potential off-targets is a critical step in experimental design. While no method is perfect, several approaches can provide valuable insights:

  • In Silico Analysis: Computational methods can predict off-target interactions by comparing the structural similarity of the ATP-binding sites across the kinome.[5] Databases and prediction tools can screen your compound's structure against known kinase structures to identify potential binders.

  • Reviewing Public Profiling Data: The most effective method is to consult large-scale kinase selectivity profiling data. Many foundational studies and public databases have screened well-known inhibitors against hundreds of kinases.[1][6][7] Searching for data on your specific compound or structurally similar analogs can reveal a likely spectrum of off-target activities.

  • Commercial Kinome Profiling: The gold standard for characterizing a novel or under-studied inhibitor is to perform a comprehensive kinase selectivity screen. Numerous specialized contract research organizations (CROs) offer this service, where your compound is tested against a panel of hundreds of kinases, typically in biochemical assays.[8][9][10][11] The standard approach involves an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential hits, followed by dose-response curves (IC50 determination) for any kinases showing significant inhibition.[1]

Section 2: Troubleshooting Guide for Unexpected Experimental Results

This section provides a logical framework for diagnosing issues when your experimental results deviate from expectations.

Q3: My inhibitor shows high potency in a biochemical (enzymatic) assay, but is much less effective in my cell-based assays. What's happening?

A3: This is a very common and important observation. A discrepancy between biochemical potency (e.g., IC50) and cellular activity (e.g., EC50) can stem from several factors:

  • High Intracellular ATP: Biochemical assays are often run at an ATP concentration close to the Kₘ of the kinase. However, the intracellular concentration of ATP is much higher (in the millimolar range). For an ATP-competitive inhibitor, this high concentration of the natural substrate can effectively outcompete the inhibitor, leading to a significant reduction in apparent potency.[12][13]

  • Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration. Physicochemical properties like LogP and polar surface area can offer clues about potential permeability issues.[13]

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, lowering its effective intracellular concentration.[12]

  • Target Availability and State: The target kinase may not be expressed in your chosen cell line, or it may be in an inactive conformation that is not recognized by the inhibitor. It is crucial to confirm target expression and activation status (e.g., via Western blot for a key phosphosite) in your specific cellular model.[13]

Q4: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that doesn't match the known function of my intended target kinase. How do I confirm if this is an off-target effect?

A4: This scenario strongly suggests off-target activity is at play. A systematic approach is required to dissect the on-target versus off-target contributions to the observed phenotype. The following workflow provides a logical path for investigation.

G cluster_0 Troubleshooting Workflow A Unexpected Cellular Phenotype Observed B Step 1: Validate Target Is the target kinase expressed and active in your cell model? A->B C Step 2: Correlate Potency Does the dose-response for the phenotype match the dose-response for target inhibition? B->C  Yes H Select a more appropriate cell model. B->H No   D Step 3: Use Control Compounds Does a structurally unrelated inhibitor for the same target replicate the phenotype? C->D  Yes F Conclusion: Off-Target Effect Likely Proceed to Target Deconvolution (CETSA, Profiling) C->F No   E Step 4: Perform Rescue Experiment Can you reverse the phenotype by overexpressing a drug-resistant mutant of the target? D->E  Yes D->F No   E->F No   G Conclusion: On-Target Effect Confirmed E->G  Yes

Caption: A decision tree for troubleshooting unexpected experimental results.

Key Steps Explained:

  • Correlate Potency: Perform a dose-response experiment and compare the EC50 for the phenotype with the IC50 for target inhibition in the cell (e.g., measured by phosphorylation of a direct substrate via Western blot). A large discrepancy suggests the phenotype is driven by a more potent off-target.[13]

  • Use Orthogonal Inhibitors: Use a second, structurally distinct inhibitor that is known to be potent against your primary target.[13] If this second inhibitor fails to produce the same phenotype at a concentration where it inhibits the target, your original compound's effect is likely off-target.

  • Use an Inactive Control: Synthesize or acquire a close structural analog of your inhibitor that is inactive against the primary target. If this inactive analog still produces the phenotype, the effect is definitively off-target.

  • Perform a Rescue Experiment: This is the "gold standard" for confirming on-target activity. The process is detailed in the next section.[12][13]

Section 3: Key Experimental Protocols for Target Validation

This section provides step-by-step methodologies for critical experiments to validate target engagement and identify off-targets.

Q5: How do I perform a "rescue" experiment to definitively link my inhibitor's effect to the target kinase?

A5: A rescue experiment aims to demonstrate that an inhibitor's effect can be reversed by introducing a version of the target kinase that the inhibitor cannot bind.

Protocol: On-Target Validation via Rescue Experiment

  • Identify a "Gatekeeper" Mutation: Most kinase inhibitors make contact with a "gatekeeper" residue in the ATP-binding pocket. Mutating this residue to a bulkier one (e.g., Threonine to Methionine) often confers resistance to the inhibitor while preserving kinase activity. Consult structural data or literature for your specific target.

  • Generate Resistant Construct: Using site-directed mutagenesis, create an expression vector (e.g., pcDNA3) containing the full-length cDNA of your target kinase with the resistance-conferring mutation. Also, create a vector with the wild-type (WT) kinase as a control.

  • Transfection: Transfect your cells with one of three constructs: (1) Empty Vector control, (2) Wild-Type Kinase, or (3) Resistant Mutant Kinase.

  • Inhibitor Treatment: After allowing time for protein expression (typically 24-48 hours), treat the transfected cells with your inhibitor at a concentration known to produce the phenotype of interest.

  • Assess Phenotype: Measure the cellular phenotype (e.g., apoptosis via Annexin V staining, cell viability via CellTiter-Glo®).

  • Analyze Results:

    • Expected On-Target Result: Cells with the Empty Vector and WT Kinase will show the phenotype. Cells expressing the Resistant Mutant will be "rescued" and will not show the phenotype.

    • Expected Off-Target Result: All three cell populations (Empty Vector, WT, and Resistant) will exhibit the phenotype, as the true target of the inhibitor is unaffected by the expression of the intended target.

Q6: How can I identify the specific off-targets of my inhibitor in a cellular context?

A6: While kinome-wide biochemical profiling is excellent for identifying potential off-targets, the Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that your inhibitor directly binds to a protein inside a cell.[14][15] CETSA is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16][17]

G cluster_0 CETSA Workflow A 1. Treat Cells Incubate intact cells with Vehicle (DMSO) vs. Inhibitor B 2. Heat Challenge Aliquot treated cells and heat at a range of temperatures A->B C 3. Cell Lysis Lyse cells (e.g., freeze-thaw) to release soluble proteins B->C D 4. Separate Fractions Centrifuge to pellet aggregated, denatured proteins C->D E 5. Analyze Supernatant Collect supernatant containing soluble proteins D->E F 6. Quantify Target Protein Measure remaining soluble protein (e.g., by Western Blot or MS) E->F G 7. Plot Melting Curve Plot % Soluble Protein vs. Temperature. A shift indicates target engagement. F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either vehicle (e.g., DMSO) or your kinase inhibitor at the desired concentration for a set period (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[17] Cool at room temperature for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to several freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[18]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[17]

  • Sample Preparation and Analysis: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Denature the samples in SDS-PAGE loading buffer.

  • Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting. Run equal amounts of total protein for each sample.

  • Data Interpretation: Quantify the band intensities from the Western blot. For each treatment condition (vehicle vs. inhibitor), plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the inhibitor-treated samples indicates thermal stabilization and confirms direct target engagement in the cell.[14][15]

This method can be expanded using mass spectrometry (MS) instead of Western blotting to assess the thermal stability of thousands of proteins simultaneously, providing an unbiased view of on- and off-target engagement.

Section 4: Reference Data

Understanding the selectivity profile of existing drugs can provide a framework for evaluating your own compound. The table below presents illustrative selectivity data for Sunitinib, a multi-kinase inhibitor featuring a related pyrrole scaffold, highlighting its on-target and significant off-target activities.

Kinase TargetIC50 (nM)Target ClassImplication
VEGFR2 (KDR) 9Primary On-Target Anti-angiogenic effect
PDGFRβ 2Primary On-Target Anti-angiogenic effect
KIT 4Primary On-Target Therapeutic for GIST
FLT3 25Primary On-Target Therapeutic for AML
RET37Significant Off-TargetPotential therapeutic/side effect
CSF1R7Significant Off-TargetPotential effect on macrophages
SRC63Significant Off-TargetBroad signaling implications
Data is compiled for illustrative purposes from public sources and may vary based on assay conditions.

This profile demonstrates that even a clinically approved drug has multiple potent off-target activities that contribute to both its therapeutic efficacy and its side-effect profile.[19]

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Reaction Biology. (2024). A Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]

  • Karsten, F., et al. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Frontiers in Pharmacology, 4, 68. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron Website. [Link]

  • Scilit. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Scilit. [Link]

  • Semantic Scholar. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Semantic Scholar. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic Website. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience Website. [Link]

  • Gao, C., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis Website. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs Website. [Link]

  • ResearchGate. (2012). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • Foley, T. L., & Burkart, M. D. (2014). Chemical biology for target identification and validation. MedChemComm, 5(7), 841-843. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR Website. [Link]

  • Martinez, N. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 86-95. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. [Link]

  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 49. [Link]

  • Karaman, M. W., & Batalha, V. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 219-226. [Link]

  • Lim, S. M., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 91(15), 10120-10128. [Link]

  • Al-Jzari, M., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cellular Signalling, 62, 109341. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2416-2426. [Link]

  • Sabe, V. T., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 786. [Link]

  • Zhang, C., et al. (2012). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. ACS Chemical Biology, 7(4), 646-651. [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Müller, S., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry, 56(8), 3127-3139. [Link]

  • MDPI. (n.d.). Special Issue: Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Tanner, L. B., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 26(21), 6649. [Link]

  • ResearchGate. (2023). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]

  • Al-Omair, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]

  • Goldberg, F. W., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1775-1782. [Link]

  • Gully, C. P., et al. (2014). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 4, 287. [Link]

  • Wu, P. (2015). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology, 10(10), 2217-2222. [Link]

Sources

Technical Support Center: Refining In Vitro Assay Protocols for 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during in vitro assays involving this important class of compounds. As a "privileged structure" in medicinal chemistry, 7-azaindoles are integral to the development of novel therapeutics, particularly kinase inhibitors.[1][2][3] However, their unique physicochemical properties can present challenges in assay development and execution. This resource offers troubleshooting guidance and frequently asked questions to help you generate robust and reproducible data.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during your experiments with 7-azaindole derivatives, providing potential causes and actionable solutions.

Issue 1: Poor Compound Solubility and Precipitation in Assay Buffer

Question: My 7-azaindole derivative is precipitating out of solution during my assay, leading to inconsistent results. How can I improve its solubility?

Answer:

Poor aqueous solubility is a common challenge with many heterocyclic compounds, including 7-azaindole derivatives.[4] Precipitation can lead to inaccurate concentration-response curves and underestimated potency. Here’s a systematic approach to troubleshoot this issue:

Underlying Causes:

  • Intrinsic Physicochemical Properties: The planar, aromatic structure of the 7-azaindole core can lead to low aqueous solubility.[2][4]

  • Solvent Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous assay buffer can cause the compound to crash out of solution.

  • Assay Buffer Composition: The pH, salt concentration, and presence of certain proteins in your buffer can influence compound solubility.

Solutions:

  • Optimize DMSO Concentration:

    • Step 1: Minimize the final DMSO concentration in your assay to the lowest level compatible with your compound's solubility and assay tolerance (typically ≤ 1%).

    • Step 2: Prepare intermediate dilutions of your compound in a mixed solvent system (e.g., 50:50 DMSO:assay buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent precipitation.

  • Solubility Assessment:

    • Protocol: Conduct a preliminary kinetic or thermodynamic solubility assessment in your specific assay buffer. A common method is nephelometry, which measures light scattering caused by insoluble particles.

    • Interpretation: This will help you determine the maximum soluble concentration of your compound under the exact assay conditions and set an appropriate upper limit for your dose-response experiments.

  • Employ Solubilizing Excipients:

    • Consider the addition of solubilizing agents to your assay buffer, such as bovine serum albumin (BSA) at low concentrations (e.g., 0.01-0.1%). BSA can bind to hydrophobic compounds and increase their apparent solubility.

    • Other options include non-ionic surfactants like Tween-20 or Pluronic F-68, but their compatibility with your specific assay must be verified to avoid interference.

  • pH Adjustment:

    • The ionization state of your 7-azaindole derivative can significantly impact its solubility. Evaluate the pKa of your compound and adjust the pH of your assay buffer accordingly, if the assay biology permits.

Issue 2: Assay Interference and False Positives/Negatives

Question: I am observing unexpected results in my fluorescence-based assay when testing 7-azaindole derivatives. Could the compounds be interfering with the assay signal?

Answer:

Yes, 7-azaindole derivatives have intrinsic fluorescent properties that can interfere with fluorescence-based assays, leading to either false positive or false negative results.[5][6][7][8]

Underlying Causes:

  • Autofluorescence: 7-azaindole itself is a fluorophore.[6][7] If its excitation and emission spectra overlap with those of your assay's fluorescent probe, it can contribute to the background signal, leading to apparent inhibition (false positive).

  • Fluorescence Quenching: The 7-azaindole scaffold can also quench the fluorescence of other molecules through mechanisms like Förster Resonance Energy Transfer (FRET) if their spectra are appropriately aligned.[5][8] This can lead to a decrease in signal that mimics compound activity (false positive).

  • Inner Filter Effect: At high concentrations, the compound may absorb the excitation or emission light of the assay fluorophore, leading to a decrease in the detected signal.[9]

Solutions:

  • Spectral Profiling:

    • Step 1: Characterize the excitation and emission spectra of your 7-azaindole derivative in the assay buffer.

    • Step 2: Compare the compound's spectra with those of your assay's fluorophore to assess the potential for overlap and interference.

  • Control Experiments:

    • Compound-Only Control: Run a control plate with your compound dilutions in the assay buffer without the target enzyme or cells. Any signal detected will be due to the compound's autofluorescence.

    • Quenching Control: If you suspect quenching, perform a control experiment with a known fluorescent standard in the presence of your compound to quantify the quenching effect.

  • Assay Technology Selection:

    • If significant interference is observed, consider switching to a different assay format that is less susceptible to compound interference.

    • Label-Free Technologies: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure binding events directly and are not affected by compound fluorescence.

    • Time-Resolved Fluorescence (TR-FRET): Assays like HTRF® utilize long-lifetime fluorophores and a time-gated detection window to minimize interference from short-lived background fluorescence from compounds.[9]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and testing of 7-azaindole derivatives in vitro.

Q1: What are the best practices for preparing stock solutions of 7-azaindole derivatives?

A1: To ensure the integrity and accurate concentration of your 7-azaindole stock solutions, follow these best practices:

  • Solvent Selection: High-purity, anhydrous DMSO is the most common and generally effective solvent for creating high-concentration stock solutions (e.g., 10-50 mM).

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption and prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

  • Solubility Check: After preparation, visually inspect the stock solution for any undissolved material. If necessary, gentle warming and vortexing can aid in complete dissolution.

Q2: How can I mitigate the risk of compound aggregation in my assays?

A2: Compound aggregation can lead to non-specific inhibition and is a common source of artifacts in high-throughput screening.

  • Detergent Addition: Including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer can help prevent the formation of aggregates.[10] However, you must first confirm that the detergent does not affect your assay's biological components.

  • Counter-Screening: Perform a counter-screen for aggregation using a well-established method, such as a β-lactamase inhibition assay, to identify and flag potential aggregators early in your workflow.

Q3: Are there specific types of in vitro assays that are more suitable for 7-azaindole derivatives?

A3: The choice of assay depends on your research question, but some formats are generally more robust for this class of compounds.

  • Biochemical vs. Cell-Based Assays: Both biochemical and cell-based assays are widely used for 7-azaindole derivatives.[11][12] Biochemical assays, such as kinase activity assays, allow for the direct measurement of target engagement.[11][13] Cell-based assays, like proliferation or target engagement assays (e.g., NanoBRET™), provide a more physiologically relevant context.[13]

  • Orthogonal Assays: It is highly recommended to confirm hits from a primary screen using an orthogonal assay that employs a different detection technology. This helps to rule out artifacts and increases confidence in your results. For example, a hit from a fluorescence-based kinase assay could be confirmed using a radiometric filter-binding assay.[11]

III. Experimental Protocols and Data Presentation

Table 1: Comparison of Assay Formats for 7-Azaindole Derivatives
Assay FormatProsConsMitigation Strategies for 7-Azaindoles
Fluorescence Intensity High-throughput, sensitiveProne to interference (autofluorescence, quenching)[9]Spectral profiling, control experiments, use of red-shifted fluorophores
Fluorescence Polarization (FP) Homogeneous, high-throughputCan be affected by light scattering from precipitated compoundsPre-assay solubility assessment, inclusion of detergents
Time-Resolved FRET (TR-FRET) Reduced background fluorescence, robustRequires specific instrumentation and reagentsGenerally less prone to interference
Luminescence (e.g., Kinase-Glo®) High sensitivity, wide dynamic rangePotential for direct inhibition of luciferase by some compoundsLuciferase counter-screen
Radiometric Assays Gold standard for kinase assays, insensitive to optical interferenceRequires handling of radioactive materials, lower throughputN/A
Label-Free (e.g., SPR, ITC) Direct measurement of binding, no interferenceLower throughput, requires specialized equipmentN/A
Protocol: Standardized Solubility Assessment for 7-Azaindole Derivatives

This protocol outlines a basic method for determining the kinetic solubility of a 7-azaindole derivative in a chosen assay buffer.

Materials:

  • 7-azaindole derivative (as a 10 mM stock in 100% DMSO)

  • Assay buffer

  • 96-well clear bottom plate

  • Plate reader with nephelometry or absorbance reading capabilities

Procedure:

  • Prepare a serial dilution of the 7-azaindole derivative in 100% DMSO.

  • In the 96-well plate, add a small volume (e.g., 2 µL) of each compound dilution.

  • Add the assay buffer to each well to achieve the final desired compound concentrations and a final DMSO concentration of 1%.

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The highest concentration at which the signal is not significantly above the background is considered the kinetic solubility limit.

IV. Visualizing Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Inconsistent Assay Results

G start Inconsistent Results (Poor Z', High %CV) solubility Check Compound Solubility start->solubility sol_precip Precipitation Observed? solubility->sol_precip interference Assess Assay Interference int_fluor Fluorescence Assay? interference->int_fluor reagents Verify Reagent Stability instrument Check Instrument Performance reagents->instrument protocol Review Assay Protocol instrument->protocol sol_yes Optimize Solvent/ Use Excipients sol_precip->sol_yes Yes sol_no Proceed to Next Check sol_precip->sol_no No int_yes Run Interference Controls/ Switch Assay Format int_fluor->int_yes Yes int_no Proceed to Next Check int_fluor->int_no No sol_no->interference int_no->reagents G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor 7-Azaindole Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: Simplified representation of a typical kinase signaling cascade.

V. References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. Available from: [Link]

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed. Available from: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available from: [Link]

  • Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. Available from: [Link]

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed Central. Available from: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available from: [Link]

  • Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. National Institutes of Health. Available from: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Semantic Scholar. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. Available from: [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available from: [Link]

  • Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). PubMed. Available from: [Link]

  • The Essential Role of 7-Azaindole in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Azaindole Therapeutic Agents. PubMed Central. Available from: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available from: [Link]

  • Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry. Available from: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]

  • Aggregation-Induced Emission of Organogels Based on Self-Assembled 5-(4-Nonylphenyl)-7-azaindoles. PubMed. Available from: [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. National Institutes of Health. Available from: [Link]

  • Interference with Fluorescence and Absorbance. NCBI Bookshelf. Available from: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

Validating the Biological Target of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Comparative Guide to Modern Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise identification and validation of a small molecule's biological target are paramount. This process, often termed target deconvolution, forms the bedrock upon which successful therapeutic development is built. The compound 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile belongs to a chemical class known for its interaction with a diverse range of protein kinases, which are critical regulators of cellular processes and frequently implicated in disease. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity against key kinases such as Fibroblast Growth Factor Receptors (FGFRs), Maternal Embryonic Leucine Zipper Kinase (MELK), and Phosphodiesterase 4B (PDE4B).[1][2][3] Therefore, a rigorous and multi-faceted approach is essential to pinpoint the specific molecular target(s) of this particular analog and to build a robust scientific case for its mechanism of action.

This guide provides a comparative overview of state-of-the-art experimental strategies for validating the biological target of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data. Our focus is on creating a self-validating system of evidence, ensuring scientific integrity and trustworthiness in your research endeavors.

Strategic Approaches to Target Identification and Validation

A successful target validation campaign relies on a logical progression from broad, unbiased screening to highly specific, hypothesis-driven confirmation. For a compound like this compound, with a high probability of targeting the kinome, our strategy will be multi-pronged. We will employ methods that directly assess binding to a wide array of potential targets, followed by techniques that confirm this engagement within a physiological cellular context.

Here is a logical workflow for validating the biological target:

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: In-Cellulo Target Engagement cluster_2 Phase 3: Biophysical & Functional Validation Kinome Profiling Kinome Profiling Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinome Profiling->Cellular Thermal Shift Assay (CETSA) Identifies primary kinase hits Affinity Purification-Mass Spectrometry (AP-MS) Affinity Purification-Mass Spectrometry (AP-MS) Affinity Purification-Mass Spectrometry (AP-MS)->Cellular Thermal Shift Assay (CETSA) Provides orthogonal target identification Biophysical Assays (SPR/ITC) Biophysical Assays (SPR/ITC) Cellular Thermal Shift Assay (CETSA)->Biophysical Assays (SPR/ITC) Confirms direct target binding in cells Cellular Functional Assays Cellular Functional Assays Cellular Thermal Shift Assay (CETSA)->Cellular Functional Assays Links binding to cellular phenotype

Caption: A logical workflow for target validation.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential interacting proteins. For a suspected kinase inhibitor, two powerful and complementary approaches are kinome profiling and affinity purification-mass spectrometry.

Kinome Profiling: A Direct Interrogation of the Kinome

Kinome profiling offers a direct and quantitative assessment of a compound's interaction with a large panel of purified protein kinases.[4][5] This method is invaluable for identifying primary targets and assessing selectivity. Several commercial vendors provide this service, offering panels that cover a significant portion of the human kinome.[5][6]

Experimental Rationale: By incubating this compound with a diverse set of kinases, we can determine its inhibitory activity (typically as percent inhibition at a fixed concentration or as IC50 values). This provides a "fingerprint" of the compound's selectivity profile.

Data Presentation: Hypothetical Kinome Profiling Data

Target KinasePercent Inhibition at 1 µMIC50 (nM)Kinase Family
FGFR1 98% 15 Tyrosine Kinase
FGFR2 95% 25 Tyrosine Kinase
VEGFR2 85% 150 Tyrosine Kinase
MELK45%>1000Serine/Threonine Kinase
CDK210%>10000Serine/Threonine Kinase
p38α5%>10000Serine/Threonine Kinase

Interpretation: The hypothetical data above suggests that this compound is a potent and selective inhibitor of FGFR1 and FGFR2, with weaker activity against VEGFR2. This provides a strong hypothesis for its primary biological targets.

Affinity Purification-Mass Spectrometry (AP-MS): An Unbiased Cellular Approach

AP-MS is a powerful technique for identifying protein-small molecule interactions within a complex biological sample, such as a cell lysate.[7][8][9] This method involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to capture interacting proteins ("prey").[8][9] The captured proteins are then identified by mass spectrometry.

Experimental Rationale: AP-MS provides an unbiased view of the proteins that physically associate with the compound in a near-physiological context. This can confirm the hits from kinome profiling and potentially identify novel, non-kinase targets or interacting partners.

G Cell Lysate Cell Lysate Incubation Incubation Cell Lysate->Incubation Protein mixture Washing Washing Incubation->Washing Capture of interacting proteins Immobilized Compound Immobilized Compound Immobilized Compound->Incubation Elution Elution Washing->Elution Removal of non-specific binders Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Identification of 'prey' proteins

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Data Presentation: Hypothetical AP-MS Data

Identified ProteinSpectral Counts (Compound)Spectral Counts (Control)Fold Enrichment
FGFR1 152 5 30.4
FGFR2 128 3 42.7
GRB245104.5
SHP23884.75

Interpretation: The hypothetical AP-MS data corroborates the kinome profiling results, showing a significant enrichment of FGFR1 and FGFR2 when using the compound as bait compared to a control. The identification of downstream signaling partners like GRB2 and SHP2 further strengthens the evidence for on-target engagement in a cellular context.

Phase 2: In-Cellulo Target Engagement

While the initial screening provides strong candidates, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[10][11][12]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein's structure, leading to an increase in its melting temperature.[10][12][13] This change in thermal stability can be detected by heating intact cells or cell lysates to various temperatures, followed by quantification of the remaining soluble protein.[11][14]

Experimental Rationale: A positive thermal shift in the presence of this compound is direct evidence of target engagement in a cellular milieu. This method is particularly powerful as it does not require any modification of the compound or the target protein.

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the putative target) to 80-90% confluency. Treat the cells with the compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an ELISA-based format.[10]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

Data Presentation: Hypothetical CETSA Data

Temperature (°C)% Soluble FGFR1 (Vehicle)% Soluble FGFR1 (Compound)
45100100
509598
558095
605085
652060
70530

Interpretation: The hypothetical CETSA data demonstrates a clear rightward shift in the melting curve of FGFR1 in the presence of the compound, indicating direct binding and stabilization in intact cells.

Phase 3: Biophysical and Functional Validation

The final phase of target validation involves quantifying the binding affinity through biophysical methods and demonstrating that target engagement leads to a functional cellular response.

Biophysical Assays: Quantifying Binding Affinity

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide precise measurements of the binding kinetics and thermodynamics of the compound-target interaction.[15]

  • Surface Plasmon Resonance (SPR): Measures the real-time binding of the compound to the immobilized target protein, providing on- and off-rates (ka and kd) and the dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, directly determining the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Data Presentation: Hypothetical Biophysical Data

TechniqueParameterValue
SPRKD (FGFR1)12 nM
SPRKD (FGFR2)28 nM
ITCKD (FGFR1)18 nM

Interpretation: The low nanomolar KD values obtained from these orthogonal biophysical assays provide quantitative confirmation of a high-affinity interaction between the compound and its primary targets.

Cellular Functional Assays: Linking Target Engagement to a Phenotype

The ultimate validation comes from demonstrating that the compound's effect on cellular phenotype is a direct consequence of its interaction with the identified target.

  • Target Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein should phenocopy or abrogate the effect of the compound.[15]

  • Downstream Signaling Analysis: If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known downstream substrates. This can be assessed by Western blotting using phospho-specific antibodies.

G Compound Compound FGFR FGFR Compound->FGFR Inhibition PLCγ PLCγ FGFR->PLCγ RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PKC PKC PLCγ->PKC Downstream Effects Downstream Effects PKC->Downstream Effects RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Downstream Effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Downstream Effects

Caption: Simplified FGFR signaling pathway.

Data Presentation: Hypothetical Functional Data

Cell LineTreatmentp-ERK Levels (vs. Control)Cell Proliferation (vs. Control)
Wild-TypeCompound25%30%
FGFR1 KnockdownCompound85%90%
Wild-TypeAlternative FGFRi28%35%

Conclusion

Validating the biological target of a novel compound like this compound requires a systematic and multi-faceted approach. By integrating unbiased screening methods like kinome profiling and AP-MS with direct in-cellulo target engagement assays such as CETSA, and finally confirming the interaction with biophysical and functional studies, researchers can build a robust and compelling case for a compound's mechanism of action. This rigorous validation process is not merely a checklist of experiments but a logical progression of inquiry that underpins the successful translation of a promising molecule from the bench to the clinic.

References

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Gingras, A. C., et al. (2007). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 2(11), 2979-2991. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • Mass Spectrometry Facility, University of Fribourg. Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]

  • ResearchGate. Identification and validation of protein targets of bioactive small molecules. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • ACS Publications. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA. CETSA. [Link]

  • National Institutes of Health. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. [Link]

  • PubMed. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

Sources

comparing the efficacy of different substituted pyrrolo[2,3-b]pyridines as FGFR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various malignancies, making FGFRs a compelling target for therapeutic intervention.[1][2] The pyrrolo[2,3-b]pyridine scaffold has emerged as a promising framework for the development of potent and selective FGFR inhibitors. This guide provides an in-depth comparison of the efficacy of different substituted pyrrolo[2,3-b]pyridines, supported by experimental data, to inform and guide researchers in the field of oncology drug discovery.

The Rationale for Targeting FGFR with Pyrrolo[2,3-b]pyridines

The pyrrolo[2,3-b]pyridine core, a 7-azaindole, is a bioisostere of purine and is adept at mimicking the adenine moiety of ATP. This structural feature allows it to act as a hinge-binder in the ATP-binding pocket of kinases, a critical interaction for potent inhibition.[2] Strategic substitutions on this scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the design of novel kinase inhibitors.

Comparative Efficacy of Substituted Pyrrolo[2,3-b]pyridine Derivatives

Extensive research has led to the development of several series of substituted pyrrolo[2,3-b]pyridines with significant FGFR inhibitory activity. Here, we compare two prominent examples: a series of 1H-pyrrolo[2,3-b]pyridines and a series of pyrrolo[2,3-b]pyridine-3-ones.

1H-Pyrrolo[2,3-b]pyridine Derivatives: Potent Pan-FGFR Inhibitors

A notable series of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated potent inhibitory activity against FGFR1, 2, and 3.[2][3] A standout from this series is compound 4h , which exhibits low nanomolar potency against these isoforms.

Key Experimental Data for 1H-Pyrrolo[2,3-b]pyridines:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Cell Line Proliferation IC50 (µM)
4h 79257124T1 (Breast Cancer): Not specified
AZD4547 (Reference) 0.22.51.8165Not specified

Table 1: In vitro inhibitory activity of compound 4h compared to the well-characterized FGFR inhibitor, AZD4547.[2]

The data clearly indicates that compound 4h is a highly potent inhibitor of FGFR1, 2, and 3, with significantly weaker activity against FGFR4.[2] This selectivity profile is often desirable, as FGFR4 inhibition has been associated with certain toxicities. In vitro studies on the 4T1 breast cancer cell line revealed that compound 4h not only inhibits proliferation but also induces apoptosis and significantly impedes cell migration and invasion.[2][3]

Pyrrolo[2,3-b]pyridine-3-one Derivatives: Irreversible FGFR4 Inhibitors

In a different strategic approach, a series of pyrrolo[2,3-b]pyridine-3-one derivatives were designed as irreversible inhibitors, primarily targeting FGFR4.[4] This is particularly relevant for hepatocellular carcinoma, where FGFR4 signaling is a key oncogenic driver. Compound 25 from this series has shown excellent enzymatic and antiproliferative activity.

Key Experimental Data for Pyrrolo[2,3-b]pyridine-3-ones:

CompoundFGFR4 IC50 (nM)Cell Line Antiproliferative Potency (µM)
25 51.6Hep3B (Hepatocellular Carcinoma): 0.1397

Table 2: In vitro activity of the irreversible FGFR4 inhibitor, compound 25.[4]

Compound 25 demonstrates potent and specific inhibition of FGFR4.[4] However, initial in vivo pharmacokinetic studies revealed a low oral bioavailability of only 6.65%, highlighting a common challenge in drug development that will require further optimization.[4]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The efficacy of these inhibitors is intrinsically linked to their chemical structure. The 1H-pyrrolo[2,3-b]pyridine core of compound 4h establishes crucial hydrogen bonds with the hinge region of the FGFR kinase domain. The substituents on the core are designed to occupy a hydrophobic pocket, further enhancing binding affinity.

The irreversible nature of compound 25 is achieved by incorporating a reactive group that forms a covalent bond with a cysteine residue within the ATP-binding site of FGFR4. This leads to sustained inhibition of the receptor's activity.

Experimental Methodologies: A Guide to Reproducible Research

To ensure the scientific integrity and reproducibility of these findings, detailed experimental protocols are essential.

FGFR Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the FGFR enzyme, the test compound (at various concentrations), and the substrate in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and then measure the light produced by a luciferase-luciferin reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is used to calculate the IC50 value of the inhibitor.

Cell Proliferation Assay (Example: MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 4T1 or Hep3B) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-b]pyridine inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Visualizing the Science: Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate the FGFR signaling pathway and a general workflow for evaluating FGFR inhibitors.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Simplified FGFR Signaling Pathway.

Inhibitor_Evaluation_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Structure-Based Design Synthesis Chemical Synthesis Design->Synthesis Kinase_Assay FGFR Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (IC50) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Efficacy Xenograft Efficacy Studies PK->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt Lead_Opt->Design

Caption: General Workflow for FGFR Inhibitor Evaluation.

Conclusion and Future Directions

Substituted pyrrolo[2,3-b]pyridines represent a versatile and potent class of FGFR inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded promising pan-FGFR inhibitors with excellent in vitro activity, while the pyrrolo[2,3-b]pyridine-3-one core has been successfully utilized to develop irreversible FGFR4 inhibitors.

Future research should focus on a number of key areas. For the 1H-pyrrolo[2,3-b]pyridine series, comprehensive in vivo efficacy studies are necessary to translate the impressive in vitro data into a preclinical setting. For the pyrrolo[2,3-b]pyridine-3-one series, medicinal chemistry efforts should be directed towards improving the pharmacokinetic profile, particularly oral bioavailability. Furthermore, detailed kinase selectivity profiling for all lead compounds is crucial to fully understand their therapeutic window and potential off-target effects. The continued exploration and optimization of the pyrrolo[2,3-b]pyridine scaffold holds significant promise for the development of next-generation FGFR-targeted cancer therapies.

References

Sources

A Technical Guide to the Structure-Activity Relationship of 2-Oxo-7-Azaindole Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold, a bioisostere of indole and purine, has emerged as a privileged structure in drug discovery, particularly in the development of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties, such as solubility and lipophilicity, and enhance binding interactions with therapeutic targets.[3] This guide focuses specifically on the 2-oxo-7-azaindole (or 7-azaindolin-2-one) subclass, dissecting how structural modifications influence their biological activity and providing a framework for the rational design of next-generation inhibitors.

The 2-Oxo-7-Azaindole Scaffold: A Versatile Hinge-Binding Motif

The 7-azaindole core is recognized for its ability to form two crucial hydrogen bonds with the hinge region of kinase ATP-binding sites, mimicking the interaction of the natural substrate, ATP.[4][5] This bidentate hydrogen bonding pattern, involving the pyridine nitrogen as a hydrogen bond acceptor and the pyrrole N-H as a donor, anchors the inhibitor in the active site.[6] The addition of a carbonyl group at the 2-position introduces a potential third hydrogen bond acceptor and alters the electronic and conformational properties of the scaffold, offering new avenues for SAR exploration.

Synthetic Strategies for 2-Oxo-7-Azaindole Analogs

The synthesis of the 2-oxo-7-azaindole core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the 7-azaindole ring system followed by oxidation or functionalization at the 2-position.

Representative Synthetic Protocol: Synthesis of a Substituted 2-Oxo-7-Azaindole Analog

This protocol outlines a general, multi-step synthesis adaptable for the creation of a library of 2-oxo-7-azaindole analogs.

Step 1: Sonogashira Coupling

A palladium-catalyzed Sonogashira coupling between a 2-amino-3-iodopyridine and a terminal alkyne is a robust method to form the carbon-carbon bond necessary for the indole ring formation.[7]

  • Reactants: 2-amino-3-iodopyridine, terminal alkyne (e.g., trimethylsilylacetylene), Pd(PPh₃)₂Cl₂, CuI, and a base (e.g., triethylamine).

  • Solvent: Anhydrous THF or DMF.

  • Procedure: The reactants are combined in an inert atmosphere and stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). The product, a 2-amino-3-alkynylpyridine, is then isolated and purified.

Step 2: Cyclization to the 7-Azaindole Core

The resulting 2-amino-3-alkynylpyridine undergoes cyclization to form the 7-azaindole ring.

  • Reagents: A base such as potassium tert-butoxide (KOtBu) is often used to promote the intramolecular cyclization.[7]

  • Solvent: Toluene or DMF.

  • Procedure: The alkynylpyridine is treated with the base at an elevated temperature. The reaction progress is monitored, and upon completion, the 7-azaindole product is isolated.

Step 3: Introduction of the 2-Oxo Functionality

Oxidation of the 2-position of the 7-azaindole is a key step.

  • Oxidizing Agent: Reagents like m-chloroperoxybenzoic acid (mCPBA) can be employed.

  • Procedure: The 7-azaindole is dissolved in a suitable solvent (e.g., dichloromethane) and treated with the oxidizing agent. The reaction is carefully monitored to avoid over-oxidation.

Step 4: N-Alkylation/Arylation and Further Diversification

The pyrrole nitrogen can be substituted to explore the SAR at this position.

  • Reagents: An alkyl or aryl halide and a base (e.g., sodium hydride or cesium carbonate).

  • Procedure: The 2-oxo-7-azaindole is deprotonated with the base, followed by the addition of the electrophile. Further modifications at other positions can be achieved using standard cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[8]

Synthesis_Workflow Start 2-Amino-3-iodopyridine + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd catalyst, CuI, Base) Start->Sonogashira Intermediate1 2-Amino-3-alkynylpyridine Sonogashira->Intermediate1 Cyclization Cyclization (Base, e.g., KOtBu) Intermediate1->Cyclization Azaindole 7-Azaindole Core Cyclization->Azaindole Oxidation Oxidation at C2 (e.g., mCPBA) Azaindole->Oxidation Oxo_Azaindole 2-Oxo-7-azaindole Oxidation->Oxo_Azaindole Diversification N-Alkylation/Arylation & Further Modifications Oxo_Azaindole->Diversification Final_Product Diverse 2-Oxo-7-azaindole Analogs Diversification->Final_Product

General synthetic workflow for 2-oxo-7-azaindole analogs.

Structure-Activity Relationship (SAR) of 2-Oxo-7-Azaindole Analogs

The biological activity of 2-oxo-7-azaindole analogs can be finely tuned by substitutions at various positions of the bicyclic core. The following sections detail the SAR for key therapeutic targets.

As Kinase Inhibitors

The 7-azaindole scaffold is a well-established hinge-binder for a multitude of kinases.[9] The introduction of the 2-oxo group can modulate this interaction and provide additional points for optimization.

Key SAR Observations for Kinase Inhibition:

  • N1-Substitution: The pyrrole nitrogen provides a key hydrogen bond donor. Alkylation or arylation at this position can impact potency and selectivity. Small alkyl groups are often well-tolerated, while larger groups can be used to probe for additional binding pockets.

  • C3-Substitution: This position is often a key vector for achieving selectivity and potency. Introduction of aryl or heteroaryl groups can lead to interactions with the solvent-exposed region of the ATP-binding site. For example, in Aurora kinase inhibitors, substitution at this position is critical for activity.[10]

  • C5-Substitution: Modifications at this position can influence solubility and cell permeability. Small, polar groups may enhance aqueous solubility.

  • Binding Mode: The 7-azaindole moiety can adopt different binding orientations within the kinase hinge region, often referred to as "normal" and "flipped" modes.[6] The substitution pattern, particularly at the C2 and C3 positions, can dictate the preferred binding orientation. The 2-oxo group likely favors a specific orientation to maximize hydrogen bonding.

Table 1: Illustrative SAR Data for 2-Oxo-7-Azaindole Analogs as Kinase Inhibitors

Compound IDN1-SubstitutionC3-SubstitutionTarget KinaseIC₅₀ (nM)
1a HPhenylAurora A150
1b CH₃PhenylAurora A85
1c H4-FluorophenylAurora A120
1d HPyridin-4-ylAurora A95
Ref-Inhibitor --Aurora A50

Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles.

SAR_Kinase cluster_scaffold 2-Oxo-7-Azaindole Core cluster_substitutions Key Substitution Points cluster_activity Biological Activity Scaffold N1 N1-Substitution (Potency & Selectivity) Activity Kinase Inhibition N1->Activity Modulates C3 C3-Substitution (Selectivity & Potency) C3->Activity Crucial for C5 C5-Substitution (Physicochemical Properties) C5->Activity Influences

Key SAR points for 2-oxo-7-azaindole kinase inhibitors.

As PARP Inhibitors

PARP inhibitors have shown significant promise in cancer therapy, particularly in tumors with deficiencies in DNA repair pathways. The 7-azaindole scaffold has been explored for the development of novel PARP inhibitors.[11]

Key SAR Observations for PARP Inhibition:

  • Carboxamide Moiety: A common feature of many PARP inhibitors is a carboxamide group that mimics the nicotinamide portion of NAD+, the natural substrate of PARP. 7-Azaindole-1-carboxamides have been designed as a new class of PARP-1 inhibitors.[11]

  • Cycloamine Substituents: Studies have shown that azaindoles bearing cycloamine substituents at the 2-position can be active against both PARP-1 and PARP-2.[12]

  • Substitutions on the Pyridine Ring: Modifications on the pyridine ring of the azaindole core can impact potency and selectivity.

Table 2: SAR Data for 7-Azaindole-1-carboxamide Analogs as PARP-1 Inhibitors

Compound IDSubstitution on Pyridine RingIC₅₀ (µM) for PARP-1
2a H0.55
2b 4-Methyl0.27
2c 4-Fluoro0.32
2d 5-Chloro0.48
Olaparib (Ref) -0.005

Note: Data is derived from published literature and is for comparative purposes.[11]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

Kinase Inhibition Assay: AlphaScreen™

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that is highly suitable for high-throughput screening of kinase inhibitors.[13]

Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase.[14] A donor bead is coated with streptavidin to bind the biotinylated substrate, and an acceptor bead is coated with an antibody that specifically recognizes the phosphorylated form of the substrate.[15] When the substrate is phosphorylated, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission.[14][15]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated substrate, ATP, and test compounds at desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound (or DMSO for control).

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a mixture of streptavidin-coated donor beads and phospho-specific antibody-coated acceptor beads.

  • Incubation: Incubate in the dark to allow for bead-antibody binding.

  • Read Plate: Read the plate on an AlphaScreen-capable plate reader.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[16]

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability.[17] In a CETSA® experiment, cells are treated with the compound and then heated to various temperatures.[17] The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or a proximity-based assay like AlphaLISA®.[16]

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[17]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Quantification: Analyze the amount of the target protein in the soluble fraction by Western blotting, ELISA, or other sensitive detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18]

Comparative Analysis with Alternative Inhibitors

To establish the therapeutic potential of 2-oxo-7-azaindole analogs, it is crucial to compare their performance against other classes of inhibitors targeting the same biological pathways.

Kinase Inhibitors:

  • Pyrido[2,3-d]pyrimidin-7-one analogs: This scaffold has also shown good inhibitory activity against cyclin-dependent kinases (CDKs).[1] A head-to-head comparison of optimized 2-oxo-7-azaindole analogs with these compounds would be necessary to determine superiority in terms of potency, selectivity, and pharmacokinetic properties.

  • Indole and Oxindole Scaffolds: These are closely related scaffolds that are also prevalent in approved kinase inhibitors.[1] While structurally similar, the nitrogen in the 7-azaindole ring can offer advantages in terms of hydrogen bonding and solubility.[3]

PARP Inhibitors:

  • Phthalazinone-based inhibitors (e.g., Olaparib): This is a well-established class of potent PARP inhibitors. Any new 2-oxo-7-azaindole-based PARP inhibitor would need to demonstrate comparable or superior potency, selectivity, and a favorable safety profile.

  • Benzimidazole-based inhibitors: These also represent a significant class of PARP inhibitors. Comparative studies would need to evaluate not only in vitro potency but also cellular activity and in vivo efficacy.

Conclusion and Future Directions

The 2-oxo-7-azaindole scaffold represents a versatile and promising platform for the design of novel kinase and PARP inhibitors. Its unique structural features allow for fine-tuning of biological activity and physicochemical properties through systematic SAR studies. The future of drug discovery with this scaffold lies in the exploration of novel substitutions to enhance selectivity for specific targets, thereby minimizing off-target effects and improving the therapeutic window. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation and optimization of these exciting new chemical entities. Further research into the precise binding modes of 2-oxo-7-azaindole analogs through co-crystallization studies will undoubtedly accelerate the development of the next generation of targeted therapies.

References

  • He, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(9), 2877. [Link]

  • Bhandari, S., et al. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(3), 374-390. [Link]

  • Bounaud, P.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19957-19994. [Link]

  • Bounaud, P.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19957-19994. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • He, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 237-253. [Link]

  • Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Cincinelli, R., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1475-1484. [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Rasayan Journal of Chemistry, 17(1), 624-636. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4502. [Link]

  • Yin, Y.-W., et al. (2015). [Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton]. Yao Xue Xue Bao, 50(6), 713-720. [Link]

  • Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 34, 127763. [Link]

  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • LaMarr, W. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2431. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • LaMarr, W. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Enzyme Assays: A Practical Approach. [Link]

  • Singh, P., et al. (2023). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 28(13), 5104. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry, celebrated as a "privileged" structure for developing potent protein kinase inhibitors.[1] Its remarkable utility stems from its ability to act as an excellent hinge-binding motif, mimicking the hydrogen bonding pattern of the natural ATP substrate within the kinase active site.[2][3] This has led to the successful development of numerous inhibitors targeting a wide array of kinases, including BRAF, JAK, ALK, c-Met, and FGFR.[4][5][6]

This guide focuses on a specific lead candidate, 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile . This molecule belongs to the 7-azaindolinone class, a variation of the core scaffold. While its structure suggests strong potential as a kinase inhibitor, the high conservation of the ATP binding site across the human kinome presents a formidable challenge: achieving selectivity.[7] Off-target kinase inhibition can lead to unexpected toxicities or confounding polypharmacology, making a rigorous cross-reactivity assessment a non-negotiable step in the drug discovery cascade.[8]

This document provides a comprehensive, multi-tiered strategy for profiling the selectivity of our lead compound. We will compare its performance using objective, industry-standard experimental workflows, moving from broad biochemical screening to targeted cellular validation and unbiased proteome-wide analysis.

Part 1: The Global View - Large-Scale Biochemical Kinome Profiling

Expertise & Causality: The first step in understanding a compound's selectivity is to cast a wide net. A large-scale kinome panel provides a global overview of potential interactions across hundreds of kinases. This is essential to identify off-target liabilities early, guiding subsequent medicinal chemistry efforts.[9] We will utilize a competitive binding assay format, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the kinase active site. This method is advantageous as it is independent of substrate, ATP concentration, or the functional state of the kinase, providing a direct measure of binding affinity.[7]

Experimental Workflow: Competitive Binding Assay

The workflow for a large-scale kinase binding assay is a robust, high-throughput process designed for maximal data acquisition from a single experiment.

cluster_assay Assay Execution cluster_readout Detection & Analysis Compound Test Compound (10 µM Stock in DMSO) Incubation Incubation of Compound with Kinase Library Compound->Incubation Kinase DNA-Tagged Kinase Library (Immobilized on Solid Support) Kinase->Incubation Displacement Addition of Biotinylated ATP-Competitive Ligand Probe Incubation->Displacement Equilibrium Binding Equilibrium Reached Displacement->Equilibrium Wash Wash Unbound Components Equilibrium->Wash Detection Quantify Bound Probe via qPCR of DNA Tag Wash->Detection Analysis Calculate % Inhibition vs. DMSO Control Detection->Analysis

Caption: High-level workflow for a KINOMEscan-type competitive binding assay.

Comparative Data: Initial Kinome Screen

To contextualize our lead compound's performance, we compare it against two well-characterized inhibitors also built on the 7-azaindole scaffold: Vemurafenib (a BRAF inhibitor) and Fedratinib (a JAK2 inhibitor). The data below represents a hypothetical screen at a single high concentration (e.g., 1 µM) to identify potent interactions.

Table 1: Comparative Kinome Profiling (% Inhibition at 1 µM)

Kinase Target Lead Compound Vemurafenib (Comparator 1) Fedratinib (Comparator 2) Rationale for Comparison
TNIK (Intended Target) 99% 15% 22% Hypothetical primary target for our lead.
BRAF 12% 98% 8% Primary target of Vemurafenib.
BRAF (V600E) 15% 99% 9% Mutant target of Vemurafenib.
JAK2 85% 35% 97% Primary target of Fedratinib.
JAK3 45% 28% 95% Known off-target of Fedratinib.
FGFR1 88% 18% 31% Potent off-target identified for Lead.
FLT3 75% 41% 89% Potent off-target for Lead and Fedratinib.

| c-MET | 21% | 5% | 11% | A common 7-azaindole target, showing selectivity. |

Interpretation: The initial screen reveals that our lead compound is a potent binder to its intended target, TNIK. However, it also demonstrates significant binding to FGFR1, JAK2, and FLT3. This "off-target" profile is distinct from Vemurafenib but shows some overlap with Fedratinib, highlighting a potential liability that must be investigated further in a cellular context.

Part 2: Cellular Validation - Confirming Target Engagement in a Live System

Expertise & Causality: A compound binding to a kinase in a test tube does not guarantee it will do so inside a cell, where it must cross membranes and compete with millimolar concentrations of endogenous ATP. Therefore, orthogonal validation in a physiological environment is critical. We will employ two gold-standard techniques: the NanoBRET™ Target Engagement (TE) assay and the Cellular Thermal Shift Assay (CETSA®).

Method A: NanoBRET™ Target Engagement Assay

The NanoBRET™ TE assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[10] A target kinase is expressed as a fusion with a bright NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, energy is transferred, generating a BRET signal. A test compound that enters the cell and binds the kinase will displace the tracer, leading to a dose-dependent loss of signal. This allows for the quantitative determination of intracellular affinity.[11][12]

Protocol: NanoBRET™ TE Intracellular Kinase Assay

  • Cell Preparation: Seed HEK293 cells into a 96-well plate. Transfect cells with the expression vector for the NanoLuc®-Kinase fusion protein and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in Opti-MEM medium.

  • Assay Execution: a. Add the NanoBRET® tracer to all wells at its predetermined optimal concentration. b. Add the serially diluted test compound or DMSO (vehicle control) to the appropriate wells. c. Add the NanoGlo® substrate/inhibitor solution to generate the luminescent signal. The extracellular inhibitor ensures that the signal is from live, intact cells.[13]

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to detect donor (NanoLuc®) and acceptor (tracer) emission simultaneously.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a four-parameter log-logistic curve to determine the IC50 value.

Method B: Cellular Thermal Shift Assay (CETSA®)

CETSA® operates on the principle of ligand-induced thermal stabilization.[14] When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than the unbound protein.[15][16] This change in thermal stability is a direct proxy for target engagement inside the cell.

Protocol: Isothermal Dose-Response (ITDR) CETSA®

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with a range of concentrations of the test compound or DMSO for 1 hour at 37°C.

  • Thermal Challenge: Harvest the cells and heat the cell suspensions at a single, optimized temperature (the Tagg where ~50% of the unbound protein aggregates) for 3 minutes, followed by immediate cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble, non-aggregated protein fraction.

  • Analysis: Quantify the amount of the target protein remaining in the supernatant using a standard detection method like Western Blot or AlphaScreen®. Plot the amount of soluble protein against compound concentration to determine the EC50 of thermal stabilization.

cluster_nbt NanoBRET™ Principle cluster_cetsa CETSA® Principle nbt_node1 NanoLuc-Kinase + Tracer nbt_node2 BRET Signal (Energy Transfer) nbt_node1->nbt_node2 nbt_node3 Add Inhibitor nbt_node4 Inhibitor Displaces Tracer nbt_node3->nbt_node4 nbt_node5 Loss of BRET Signal nbt_node4->nbt_node5 cetsa_node1 Unbound Kinase cetsa_node2 Heat Challenge cetsa_node1->cetsa_node2 cetsa_node3 Protein Denatures & Aggregates cetsa_node2->cetsa_node3 cetsa_node4 Inhibitor-Bound Kinase cetsa_node5 Heat Challenge cetsa_node4->cetsa_node5 cetsa_node6 Protein Remains Soluble (Stabilized) cetsa_node5->cetsa_node6

Caption: Principles of NanoBRET (top) and CETSA (bottom) for cellular target engagement.

Comparative Data: Cellular IC50 Values

The following table summarizes the hypothetical results from cellular target engagement assays for the primary target and key off-targets identified in Part 1.

Table 2: Cellular Target Engagement IC50 Values (NanoBRET™)

Kinase Target Lead Compound IC50 (nM) Fedratinib IC50 (nM) Selectivity Window (Lead)
TNIK (Intended Target) 15 2,500 -
JAK2 180 3 12-fold
FGFR1 250 4,100 17-fold

| FLT3 | 310 | 15 | 21-fold |

Interpretation: The NanoBRET™ data confirms that our lead compound engages its intended target, TNIK, with high potency in live cells. Crucially, it also confirms engagement of the off-targets JAK2 and FGFR1, albeit with a >10-fold selectivity window. This is a critical piece of information; while the compound is not perfectly selective, a therapeutic window may exist. The compound is significantly less potent on FLT3 than Fedratinib, indicating a tangible difference in their cellular selectivity profiles.

Part 3: Unbiased Profiling - Global Thermal Proteome Profiling

Expertise & Causality: While targeted assays are essential, they are inherently biased toward the kinases we choose to test. To uncover completely unexpected off-target interactions across the entire proteome, we can turn to chemoproteomics.[17][18] Thermal Proteome Profiling (TPP), also known as proteome-wide CETSA, is a powerful method that extends the CETSA principle by using quantitative mass spectrometry to identify every protein in the cell that is thermally stabilized by the compound.[19] This provides an unbiased, global map of target engagement and can reveal novel mechanisms of action or previously unknown sources of toxicity.[20]

Workflow Summary: Thermal Proteome Profiling (TPP)

  • Treatment & Heating: Treat two separate populations of live cells, one with the vehicle (DMSO) and one with a saturating concentration of the lead compound.

  • Temperature Gradient: Aliquot cells from each group and heat them across a gradient of temperatures (e.g., 10 different temperatures from 40°C to 70°C).

  • Fractionation: Lyse the cells and separate the soluble protein fractions from the aggregated fractions via ultracentrifugation.

  • Sample Preparation: Prepare the soluble fractions for mass spectrometry analysis (e.g., digestion, isobaric labeling).

  • LC-MS/MS Analysis: Analyze all samples by quantitative mass spectrometry to identify and quantify thousands of proteins at each temperature point.

  • Data Analysis: For each identified protein, generate melt curves for both the DMSO- and compound-treated states. A significant shift in the melting curve indicates a direct or indirect interaction between the compound and that protein.

Final Comparison and Strategic Outlook

By integrating the data from our multi-tiered approach, we can build a comprehensive cross-reactivity profile for this compound.

Table 3: Integrated Selectivity Profile Summary

Assay Tier Target(s) Lead Compound Result Interpretation & Next Steps
Biochemical Screen Full Kinome Potent binder to TNIK, JAK2, FGFR1, FLT3. Broad activity identified. Need to confirm cellular relevance.
Cellular Engagement TNIK, JAK2, FGFR1 Potent on-target IC50 (15 nM). >10-fold selectivity window over off-targets. Cellular activity confirmed. The selectivity window may be therapeutically viable.

| Unbiased Proteomics | Entire Proteome | (Hypothetical) Stabilization of TNIK, JAK2, FGFR1. No other significant protein hits. | Confirms the major interactions are within the kinome. Increases confidence in the on-target mechanism. |

The cross-reactivity profiling of This compound demonstrates the absolute necessity of an orthogonal, multi-tiered validation strategy.

  • Initial biochemical screening was effective at rapidly identifying a landscape of potential on- and off-targets.

  • Cellular target engagement assays were critical for validating these interactions in a physiological context, confirming a potentially viable selectivity window between the intended target (TNIK) and key off-targets (JAK2, FGFR1).

  • Global proteomic analysis provides the ultimate layer of confidence, ensuring no unexpected, high-affinity off-targets were missed.

Based on this profile, the lead compound demonstrates a promising, albeit not perfectly selective, profile. The next logical steps would involve functional cell-based assays to determine if the 12- to 17-fold selectivity window is sufficient to inhibit TNIK-driven signaling without significantly impacting JAK/STAT or FGF receptor pathways at therapeutic concentrations. This rigorous, data-driven approach ensures that only the most promising and well-characterized candidates advance toward clinical development.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters.

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). Advanced Science.

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery.

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules.

  • Kinase Target Engagement. Promega Corporation.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Assay Guidance Manual.

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Expert Opinion on Drug Discovery.

  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. (2024). ACS Chemical Biology.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). Journal of the American Chemical Society.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Advances.

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.

  • NanoBRET Assay Services. Reaction Biology.

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation.

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Proteomics.

  • Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. (2022). Journal of Proteomics & Bioinformatics.

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (2009). Bioorganic & Medicinal Chemistry Letters.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed.

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. (2021). Promega Connections.

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (2020). Royal Society of Chemistry.

  • NanoBRET® TE Intracellular Kinase Assays. Promega Corporation.

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2016). Bioinformatics.

  • Azaindole Therapeutic Agents. (2020). ACS Medicinal Chemistry Letters.

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules.

  • Chemoproteomic strategies for drug target identification. (2020). ResearchGate.

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). Analytical Chemistry.

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters.

  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. (2021). Chemico-Biological Interactions.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical & Pharmaceutical Bulletin.

Sources

A Head-to-Head Comparison of Privileged Scaffolds: Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain heterocyclic structures are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. Among these, the pyrrolopyrimidine and its bioisosteres stand out, particularly in the realm of kinase inhibition. This guide provides a detailed, head-to-head comparison of two closely related and highly significant scaffolds: pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[2,3-d]pyrimidine (7-deazapurine).

We will dissect their fundamental properties, synthetic accessibility, and biological applications, providing field-proven insights to guide strategic decisions in drug design and development. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.

Core Structural and Physicochemical Comparison

At first glance, the two scaffolds are remarkably similar, differing by a single nitrogen atom in the six-membered ring. However, this seemingly minor alteration imparts significant differences in their electronic properties, hydrogen bonding capabilities, and ultimately, their pharmacological profiles. The pyrrolo[2,3-d]pyrimidine system is a deaza-isostere of adenine, the core component of ATP, making it an exceptional mimic for targeting the ATP-binding sites of kinases.[1][2] The pyrrolo[2,3-b]pyridine scaffold often serves as a mimic of the pyrrolopyrimidine core itself and has been successfully employed in various kinase inhibitors.[3]

Scaffolds cluster_0 Pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_1 Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) struct_A struct_A struct_B struct_B

Caption: Core structures of Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine.

This fundamental structural difference influences key physicochemical properties that are critical for drug development, such as solubility, lipophilicity, and metabolic stability. The additional nitrogen atom in the pyrimidine ring generally increases the scaffold's polarity and potential for hydrogen bonding, which can impact solubility and interactions with metabolic enzymes.

PropertyPyrrolo[2,3-b]pyridinePyrrolo[2,3-d]pyrimidineRationale & Implications
Hydrogen Bonding 1 H-bond donor (pyrrole N-H), 1 H-bond acceptor (pyridine N)1 H-bond donor (pyrrole N-H), 2 H-bond acceptors (pyrimidine N1, N3)The additional acceptor site in the pyrimidine ring offers more opportunities for specific interactions with target proteins, but may also increase off-target binding or alter physical properties.
pKa Generally less basic than pyridine itself due to the fused pyrrole ring.The two nitrogen atoms in the pyrimidine ring make it a weaker base than the pyridine in the corresponding azaindole.This difference in basicity can significantly affect salt formation, aqueous solubility, and interactions with acidic residues in protein binding pockets.
Metabolic Stability Can be susceptible to oxidation on both the pyridine and pyrrole rings.The pyrimidine ring is generally more electron-deficient and can be more resistant to oxidative metabolism compared to pyridine. However, specific substitution patterns are critical.Choice of scaffold can be a strategic decision to mitigate known metabolic liabilities. For instance, blocking sites of metabolism with groups like halogens is a common strategy for both scaffolds.[4][5]
Solubility Generally lower aqueous solubility compared to its pyrimidine counterpart, depending on substituents.The increased number of nitrogen atoms typically enhances aqueous solubility.Improved solubility is a key advantage in drug development, potentially leading to better bioavailability and formulation options.

Synthetic Accessibility: A Comparative Overview

Both scaffolds are accessible through various synthetic routes, often starting from substituted pyrroles or pyrimidines. The choice of a specific synthetic strategy is dictated by the desired substitution pattern on the final molecule.

For pyrrolo[2,3-d]pyrimidines , a common approach involves constructing the pyrimidine ring onto a pre-existing, functionalized pyrrole. This can be achieved by reacting β-enaminonitriles or esters of a pyrrole with reagents like formamide or urea.[6] Alternatively, the pyrrole ring can be annulated onto a pyrimidine core.[6] One-pot, multi-component reactions have also been developed for efficient synthesis.[7]

The synthesis of pyrrolo[2,3-b]pyridines often starts from substituted 2-aminopyridines, which undergo cyclization to form the fused pyrrole ring. Another powerful method is the transition-metal-catalyzed cross-coupling of halo-pyridines with pyrrole derivatives.

Synthesis_Workflow cluster_0 Pyrrolo[2,3-d]pyrimidine Synthesis cluster_1 Pyrrolo[2,3-b]pyridine Synthesis A_start Substituted Pyrrole (e.g., 2-amino-3-cyanopyrrole) A_reagent + Bifunctional Reagent (e.g., Formamide, Urea) A_start->A_reagent A_cyclize Pyrimidine Ring Cyclization A_reagent->A_cyclize A_final Pyrrolo[2,3-d]pyrimidine Core A_cyclize->A_final B_start Substituted Pyridine (e.g., 2-amino-3-halopyridine) B_reagent + Alkyne/Ketone B_start->B_reagent B_cyclize Pyrrole Ring Cyclization (e.g., Sonogashira/Heck then cyclization) B_reagent->B_cyclize B_final Pyrrolo[2,3-b]pyridine Core B_cyclize->B_final

Caption: High-level comparative synthetic workflows for the two scaffolds.

Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

This protocol is adapted from a reported synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides.[5]

Step 1: Synthesis of Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3)

  • To a 250 mL round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3.07 g, 0.02 mol) and ethyl-4-aminobenzoate (3.30 g, 0.02 mol).

  • Add 100 mL of absolute ethanol to the flask.

  • Heat the mixture under reflux for 7 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate under vacuum and wash with cold ethanol to yield the desired product.

Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (4)

  • In a 100 mL round-bottom flask, suspend the product from Step 1 (2.0 g, 7.06 mmol) in hydrazine monohydrate (25 mL, 98%).

  • Heat the mixture under reflux for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate under vacuum, wash with cold water, and dry overnight to yield compound 4 as a white solid.[5]

Causality: The first step is a nucleophilic aromatic substitution where the amino group of ethyl-4-aminobenzoate displaces the chlorine atom on the pyrimidine ring. The use of ethanol as a solvent and heat is crucial to drive this reaction to completion. The second step is a standard conversion of an ester to a hydrazide using hydrazine hydrate, a potent nucleophile.

Experimental Protocol: Synthesis of a 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

This protocol is a general representation based on the Buchwald-Hartwig C-N cross-coupling reaction.[8]

Step 1: Buchwald-Hartwig C-N Cross-Coupling

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 2-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the desired aniline derivative (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.05 mmol), and a ligand (e.g., Xantphos, 0.1 mmol).

  • Add a base (e.g., Cs2CO3, 2.0 mmol) and a suitable dry solvent (e.g., dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through celite, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the coupled product.

Causality: This protocol leverages modern organometallic chemistry. The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the formation of a new carbon-nitrogen bond between the pyridine ring and the aniline. The inert atmosphere is critical to prevent the degradation of the catalyst, and the base is required for the catalytic cycle to proceed. This method offers a versatile and efficient way to introduce a wide range of substituents.[8]

Biological Applications and Structure-Activity Relationships

Both scaffolds are cornerstones in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.[2]

Pyrrolo[2,3-d]pyrimidine: This scaffold is arguably more prominent in approved drugs. Its structural resemblance to adenine allows it to act as an ATP-competitive inhibitor for a vast range of kinases.[2] By modifying the substituents at various positions, medicinal chemists can achieve high potency and selectivity for specific kinase targets.

  • Ruxolitinib (Jakafi®): A potent inhibitor of Janus kinases (JAK1 and JAK2), approved for myelofibrosis and polycythemia vera.[3]

  • Tofacitinib (Xeljanz®): Primarily a JAK3 inhibitor, used in the treatment of rheumatoid arthritis and other autoimmune disorders.[3]

  • Osimertinib (Tagrisso®): A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets the T790M mutation in non-small cell lung cancer (NSCLC).[8]

Pyrrolo[2,3-b]pyridine: This scaffold has also proven to be highly effective. While sometimes considered a bioisostere of the 7-deazapurine core, it has been successfully developed into potent and selective inhibitors in its own right.

  • Vemurafenib (Zelboraf®): A B-Raf enzyme inhibitor for the treatment of late-stage melanoma.

  • Pexidartinib (Turalio®): A colony-stimulating factor 1 receptor (CSF1R) inhibitor.[9]

  • Lead Compounds: Numerous derivatives are under investigation as potent inhibitors of targets like phosphodiesterase 4B (PDE4B), cyclin-dependent kinase 8 (CDK8), and fibroblast growth factor receptor (FGFR).[10][11][12]

JAK_STAT_Pathway cluster_Nucleus Cell Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates to Gene Gene Transcription (Inflammation, Cell Growth) STAT_P->Gene activates Drug Tofacitinib / Ruxolitinib (Pyrrolo[2,3-d]pyrimidine Core) Drug->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolo[2,3-d]pyrimidine-based drugs.

Structure-Activity Relationship (SAR) Insights:
  • The Pyrrole Moiety: The N-H group of the pyrrole ring is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket. Substitution on this nitrogen can be used to modulate properties but may disrupt this key interaction.

  • Position 4 (on Pyrimidine) / Position 7 (on Pyridine): This position is a key vector for achieving selectivity. Large, substituted aryl or heteroaryl groups are often attached here to probe deeper into the active site and interact with specific residues outside the conserved hinge region.[5][8]

  • Position 5 (on Pyrrole): Substitution at C5 is a common strategy to improve potency and selectivity. For example, in FGFR inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, introducing a hydrogen bond acceptor at this position can form a beneficial interaction with the glycine residue G485.[13]

  • Halogenation: The strategic placement of halogen atoms (F, Cl, Br) on appended aryl rings is a frequently used tactic. Halogens can enhance binding affinity through favorable interactions and improve metabolic stability by blocking sites of oxidation.[4][5]

Senior Application Scientist's Perspective: Strategic Scaffold Selection

The choice between a pyrrolo[2,3-b]pyridine and a pyrrolo[2,3-d]pyrimidine scaffold is a nuanced decision that should be driven by the specific goals of the drug discovery program.

Choose Pyrrolo[2,3-d]pyrimidine when:

  • The primary goal is ATP competition: Its identity as a close isostere of adenine makes it a natural starting point for kinase inhibitor design, with a high probability of achieving hinge-binding.[1][2]

  • Aqueous solubility is a key concern: The additional nitrogen atom generally imparts greater hydrophilicity, which can be advantageous for achieving a good pharmacokinetic profile.

  • Leveraging existing knowledge is critical: A wealth of SAR data and multiple approved drugs provide a robust roadmap for designing new inhibitors based on this scaffold.

Choose Pyrrolo[2,3-b]pyridine when:

  • Modulating basicity is required: The single pyridine nitrogen offers a different pKa profile, which might be beneficial for optimizing cell permeability or avoiding specific off-target interactions (e.g., hERG).

  • A different intellectual property landscape is desired: As a less-dramatized scaffold in certain target classes, it may offer more freedom to operate.

  • Scaffold hopping from a known pyrrolopyrimidine: If a program encounters issues with a pyrrolo[2,3-d]pyrimidine lead (e.g., metabolic instability, off-target effects), switching to the 7-azaindole core is a logical "scaffold hop" to retain key binding interactions while altering overall properties.[10]

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. The optimal choice depends on a careful analysis of the target protein's active site, the desired physicochemical properties of the final compound, and the synthetic feasibility of the proposed analogs. Parallel synthesis and evaluation of both scaffolds in the early stages of a project can be a highly effective strategy to empirically determine the most promising core structure for a given biological target.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SID. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]

  • Janus kinase inhibitor. Wikipedia. [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. ACS Publications. [Link]

  • Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. ACS Publications. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. [Link]

Sources

A Comparative Guide to Confirming the Binding Mode of 2-Oxo-7-Azaindoles to Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the precise binding mode of a small molecule inhibitor to its protein target is paramount. This guide provides an in-depth, objective comparison of experimental methodologies for confirming the binding of 2-oxo-7-azaindole derivatives to protein kinases, a class of compounds that has shown significant promise in targeted therapy. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The 7-azaindole scaffold is recognized as a privileged structure in kinase inhibitor design, largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The addition of a 2-oxo functional group can further modulate the compound's electronic properties and provide additional interaction points within the active site. Confirming the binding mode of these inhibitors is not merely an academic exercise; it is a critical step in structure-activity relationship (SAR) studies, guiding the optimization of potency, selectivity, and pharmacokinetic properties.

The Strategic Imperative: Why Binding Mode Confirmation is Non-Negotiable

Before embarking on the technical aspects of various assays, it is crucial to understand why a multi-faceted approach to binding mode confirmation is essential. A single experimental technique can sometimes be misleading. For instance, a potent IC50 value from a kinase activity assay confirms functional inhibition but reveals little about the direct physical interaction. Conversely, a biophysical "hit" does not guarantee functional relevance. Therefore, a combination of structural, biophysical, and computational methods provides a self-validating system, building a robust and reliable model of the inhibitor's mechanism of action.

A Comparative Analysis of Key Experimental Techniques

The following sections will compare and contrast the primary techniques used to elucidate the binding mode of 2-oxo-7-azaindole kinase inhibitors. We will explore the strengths, limitations, and practical considerations of each method.

X-Ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides an unparalleled high-resolution, three-dimensional snapshot of the protein-ligand complex, revealing atomic-level details of the binding interactions.[2] It is considered the definitive method for confirming the binding pose of an inhibitor.

Causality of Experimental Choice: When the goal is to visualize the precise orientation of the 2-oxo-7-azaindole within the kinase active site, identify the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions, and understand any conformational changes in the protein upon binding, X-ray crystallography is the technique of choice.

Illustrative Case Study: 2-substituted 7-azaindole binding to Spleen Tyrosine Kinase (Syk)

A co-crystal structure of a 2-substituted 7-azaindole derivative with Syk revealed that the indole-amide substituent is tightly packed between the N- and C-terminal lobes of the kinase.[3] This level of detail is invaluable for rational drug design, allowing medicinal chemists to design modifications that enhance these interactions.

Experimental Protocol: Co-crystallization of a 2-Oxo-7-Azaindole with a Target Kinase

  • Protein Expression and Purification: Express and purify the target kinase to >95% homogeneity. The protein should be concentrated to 5-15 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Ligand Preparation: Dissolve the 2-oxo-7-azaindole inhibitor in a suitable solvent (e.g., DMSO) to a stock concentration of 10-50 mM.

  • Complex Formation: Incubate the purified kinase with a 3-5 fold molar excess of the inhibitor for at least 2 hours on ice to ensure complex formation.

  • Crystallization Screening: Use a high-throughput screening approach with various commercially available crystallization screens to identify initial crystallization "hits." The sitting-drop or hanging-drop vapor diffusion method is commonly employed.

  • Optimization: Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement with a known kinase structure, followed by model building and refinement.

Data Presentation:

ParameterTypical Value
Protein Concentration5-15 mg/mL
Inhibitor:Protein Molar Ratio3:1 to 5:1
Resolution< 2.5 Å
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Dynamics

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding site, ligand conformation, and the dynamics of the interaction.[4] It is particularly useful for detecting weak binding events and for systems that are difficult to crystallize.

Causality of Experimental Choice: NMR is the preferred method when information about the solution-state dynamics of the protein-inhibitor complex is required. It can identify which parts of the inhibitor are in close proximity to the protein and can map the binding interface on the protein surface through chemical shift perturbation studies.

Key NMR Experiments for Binding Mode Analysis:

  • Saturation Transfer Difference (STD) NMR: Identifies the binding epitope of the ligand by observing which protons of the ligand receive saturation transfer from the protein.[5]

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): A "protein-observed" experiment that monitors changes in the chemical shifts of the protein's backbone amides upon ligand binding. This allows for the mapping of the binding site on the protein.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Provides distance constraints between protons on the ligand and the protein, which can be used to determine the three-dimensional structure of the complex in solution.[6]

Experimental Protocol: ¹H-¹⁵N HSQC Titration

  • Protein Preparation: Prepare a solution of ¹⁵N-labeled kinase at a concentration of 50-200 µM in a suitable NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 1 mM DTT, 10% D₂O).

  • Ligand Preparation: Prepare a concentrated stock solution (10-50 mM) of the 2-oxo-7-azaindole inhibitor in the same NMR buffer containing 100% D₂O to avoid signal overlap.

  • Initial Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the free protein.

  • Titration: Add increasing aliquots of the inhibitor stock solution to the protein sample, recording a ¹H-¹⁵N HSQC spectrum after each addition. Typical inhibitor:protein molar ratios are 0.5:1, 1:1, 2:1, 5:1, and 10:1.

  • Data Analysis: Analyze the chemical shift perturbations of the protein's backbone amide signals. Residues with significant chemical shift changes are likely at or near the binding site.

Biophysical Techniques for Quantifying Binding Affinity and Thermodynamics

While structural methods provide a static picture of the binding mode, biophysical techniques are essential for quantifying the strength and thermodynamics of the interaction.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4]

Causality of Experimental Choice: ITC is the gold standard for determining the thermodynamic driving forces of a protein-ligand interaction. It is a label-free, in-solution technique that does not require immobilization or chemical modification of the binding partners.

Experimental Protocol: ITC Titration of a 2-Oxo-7-Azaindole Inhibitor

  • Sample Preparation: Prepare the kinase solution (typically 10-50 µM) and the 2-oxo-7-azaindole inhibitor solution (typically 100-500 µM) in the same, extensively dialyzed buffer to minimize heat of dilution effects. Degas both solutions immediately before the experiment.

  • Instrument Setup: Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (number of injections, volume, and spacing).

  • Titration: Perform the titration by injecting the inhibitor solution into the kinase solution in the sample cell.

  • Data Analysis: Integrate the raw heat-flow data and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Data Presentation: Representative Thermodynamic Data

ParameterValue
Kd Binding Affinity
n Stoichiometry
ΔH Enthalpy Change
ΔS Entropy Change

SPR is a label-free, real-time technique that measures the binding of an analyte (e.g., inhibitor) in solution to a ligand (e.g., protein) immobilized on a sensor surface.[5] It provides kinetic information (association and dissociation rate constants, kon and koff) in addition to the binding affinity (Kd).

Causality of Experimental Choice: SPR is particularly useful for studying the kinetics of binding and for screening a large number of compounds. The real-time nature of the data can provide insights into the binding mechanism.

Experimental Protocol: SPR Analysis of a 2-Oxo-7-Azaindole Inhibitor

  • Protein Immobilization: Immobilize the purified kinase onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the 2-oxo-7-azaindole inhibitor in the running buffer.

  • Binding Analysis: Inject the different concentrations of the inhibitor over the immobilized kinase surface and a reference surface.

  • Regeneration: After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound inhibitor.

  • Data Analysis: Subtract the reference channel data from the active channel data to obtain the binding sensorgrams. Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (probe) upon binding to a larger molecule.[7] It is often used in a competitive binding format to determine the affinity of unlabeled inhibitors.

Causality of Experimental Choice: FP is a high-throughput and sensitive method that is well-suited for screening compound libraries and for determining the IC50 values of inhibitors in a competitive binding assay.

Experimental Protocol: Competitive FP Assay

  • Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled probe that is known to bind to the kinase, and the unlabeled 2-oxo-7-azaindole inhibitor.

  • Assay Setup: In a microplate, add a fixed concentration of the kinase and the fluorescent probe to each well. Then, add a serial dilution of the inhibitor.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Computational Docking: In Silico Prediction of Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[8]

Causality of Experimental Choice: Docking is a valuable tool for generating initial hypotheses about the binding mode of a novel inhibitor, for prioritizing compounds for synthesis and testing, and for rationalizing observed SAR.

Workflow for Molecular Docking:

  • Protein Preparation: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB) or use a homology model. Prepare the protein by adding hydrogens, assigning charges, and defining the binding site.

  • Ligand Preparation: Generate a 3D structure of the 2-oxo-7-azaindole inhibitor and assign appropriate charges and atom types.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to sample different conformations and orientations of the ligand within the protein's active site and score them based on a scoring function.

  • Pose Analysis: Analyze the top-scoring docking poses to identify the most plausible binding mode, paying close to attention to key interactions such as hydrogen bonds with the hinge region.

Visualizing the Workflow and Binding Interactions

To better illustrate the relationships between these techniques and the fundamental concepts of 2-oxo-7-azaindole binding, the following diagrams are provided.

Experimental_Workflow cluster_Structural Structural Confirmation cluster_Biophysical Biophysical Characterization cluster_Computational In Silico Prediction Xray X-Ray Crystallography ITC Isothermal Titration Calorimetry (ITC) Xray->ITC Structural Basis for Quantitative Analysis SPR Surface Plasmon Resonance (SPR) Xray->SPR Structural Basis for Quantitative Analysis FP Fluorescence Polarization (FP) Xray->FP Structural Basis for Quantitative Analysis NMR_Structure NMR Spectroscopy (Structure) NMR_Structure->ITC Solution-State Confirmation NMR_Structure->SPR Solution-State Confirmation NMR_Structure->FP Solution-State Confirmation ITC->Xray Validation of Binding Affinity SPR->Xray Validation of Binding Affinity FP->Xray Validation of Binding Affinity Docking Molecular Docking Docking->Xray Hypothesis Generation Docking->NMR_Structure Hypothesis Generation

Caption: A typical workflow for confirming the binding mode of a 2-oxo-7-azaindole inhibitor.

Binding_Mode cluster_Kinase Kinase Active Site Hinge Hinge Region DFG_motif DFG Motif Gatekeeper Gatekeeper Residue Inhibitor 2-Oxo-7-Azaindole Inhibitor->Hinge H-Bonds (N7 & NH) Inhibitor->DFG_motif Hydrophobic Interactions Inhibitor->Gatekeeper Steric Complementarity

Caption: Key interactions of a 2-oxo-7-azaindole inhibitor within a kinase active site.

Quantitative Comparison of 2-Oxo-7-Azaindole Derivatives and Alternative Scaffolds

The following table provides a comparative overview of the binding affinities of selected 7-azaindole derivatives and other kinase inhibitor scaffolds against various kinase targets. This data is compiled from multiple literature sources and is intended to be representative.

Inhibitor ScaffoldTarget KinaseKd / IC50 (nM)Reference
2-Oxo-7-Azaindole Derivative Aurora A15[9]
7-Azaindole Derivative JAK21[10]
7-Azaindole Derivative CDK95[11]
Indole Derivative ROCK1[12]
Pyrido[2,3-d]pyrimidin-7-one CDK48
Quinazoline EGFR0.1-1-
Imidazo[1,2-a]pyridine ALK2-5-

Note: Direct comparison of IC50 and Kd values across different studies should be done with caution due to variations in experimental conditions.

Conclusion and Future Perspectives

The robust confirmation of the binding mode of 2-oxo-7-azaindole inhibitors requires a multi-pronged approach that integrates structural biology, biophysical characterization, and computational modeling. X-ray crystallography remains the unparalleled method for high-resolution structural determination, while NMR spectroscopy offers invaluable insights into solution-state dynamics. Biophysical techniques such as ITC, SPR, and FP are essential for quantifying the binding affinity and thermodynamics, providing crucial data for SAR optimization.

As our understanding of kinase biology continues to evolve, so too will the methodologies for characterizing inhibitor binding. The integration of advanced techniques such as cryo-electron microscopy (cryo-EM) for large kinase complexes and the increasing accuracy of computational free energy perturbation (FEP) calculations will further refine our ability to design highly potent and selective 2-oxo-7-azaindole-based therapeutics. By employing the principles and protocols outlined in this guide, researchers can build a comprehensive and validated understanding of their compounds' mechanism of action, accelerating the journey from hit to clinical candidate.

References

  • Villasenor, A.G., et al. (2009). Structural insights for design of potent spleen tyrosine kinase inhibitors from crystallographic analysis of three inhibitor complexes. Chem.Biol.Drug Des., 73:466-470. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]

  • Surface plasmon resonance. Journal of Molecular Recognition. [Link]

  • Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Med. Chem. Commun.[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments. [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]

  • Different types of 7-azaindole inhibitors specifying their binding... ResearchGate. [Link]

  • X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... ResearchGate. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Topics in Medicinal Chemistry. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry. [Link]

  • Fluorescence polarization-based assays for detecting compounds binding to inactive c-Jun N-terminal kinase 3 and p38α mitogen-activated protein kinase. Analytical Biochemistry. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. Methods in Molecular Biology. [Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences. [Link]

  • 5HO7: DISCOVERY OF NOVEL 7-AZAINDOLES AS PDK1 INHIBITORS. RCSB PDB. [Link]

  • Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Independent Verification of the Synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold, and its derivatives such as 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to indoles allows them to act as bioisosteres, often with improved physicochemical properties. This guide provides an in-depth technical comparison of two plausible synthetic routes to this compound, a key intermediate for the synthesis of various therapeutic agents. As no direct, published synthesis for this specific molecule is readily available, this guide will leverage established chemical principles and literature precedents for the synthesis of closely related analogues to propose and compare two distinct and viable synthetic strategies.

Introduction to the Target Molecule

This compound, also known as 5-cyano-7-azaindolin-2-one, is a valuable building block in the synthesis of kinase inhibitors and other biologically active molecules. The 7-azaindole core is a prominent feature in numerous approved pharmaceuticals, highlighting the importance of efficient and verifiable synthetic routes to its derivatives. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of two proposed synthetic pathways, their respective advantages and disadvantages, and a detailed protocol for the independent verification of the final product.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of this compound are proposed and compared: Route 1: Late-Stage Cyanation and Route 2: Early-Stage Introduction of the Cyano Group .

FeatureRoute 1: Late-Stage CyanationRoute 2: Early-Stage Introduction of the Cyano Group
Starting Materials Commercially available 2-aminopyridineCommercially available 2-amino-5-bromopyridine
Key Reactions Bromination, Acetylation, Intramolecular Cyclization, Palladium-Catalyzed CyanationDiazotization, Sandmeyer Reaction, Reformatsky Reaction, Intramolecular Cyclization
Number of Steps 44
Potential Challenges Palladium catalyst screening and optimization for the cyanation step. Potential for catalyst poisoning.Handling of diazonium salts in the Sandmeyer reaction. Optimization of the Reformatsky reaction conditions.
Overall Yield (Estimated) ModerateModerate
Purification Multiple chromatographic purifications required.Multiple chromatographic purifications required.
Scalability Palladium-catalyzed reactions can be challenging to scale up.The Sandmeyer reaction can be hazardous on a large scale.

Route 1: Late-Stage Cyanation

This approach focuses on first constructing the 5-bromo-7-azaindolin-2-one core, followed by a palladium-catalyzed cyanation to introduce the nitrile group. This strategy benefits from the known reactivity of the 7-azaindole nucleus and the well-established utility of palladium catalysis in cross-coupling reactions.

Experimental Protocol: Route 1

Step 1: Synthesis of 2-Amino-5-bromopyridine

This reaction is a standard electrophilic bromination of 2-aminopyridine.

  • Reagents: 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure: To a solution of 2-aminopyridine in acetonitrile, add NBS portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with aqueous sodium thiosulfate and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of N-(5-Bromopyridin-2-yl)acetamide

Protection of the amino group is necessary for the subsequent cyclization step.

  • Reagents: 2-Amino-5-bromopyridine, Acetic Anhydride, Pyridine.

  • Procedure: Dissolve 2-amino-5-bromopyridine in pyridine and cool to 0 °C. Add acetic anhydride dropwise and stir the reaction at room temperature overnight. Pour the reaction mixture into ice water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the acetylated product.

Step 3: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-one

This key step involves an intramolecular cyclization to form the desired 7-azaindolin-2-one ring system.

  • Reagents: N-(5-Bromopyridin-2-yl)acetamide, Ethyl bromoacetate, Zinc dust (activated), Tetrahydrofuran (THF).

  • Procedure: This is a modified Reformatsky-type reaction followed by cyclization. To a suspension of activated zinc dust in THF, add a solution of N-(5-bromopyridin-2-yl)acetamide and ethyl bromoacetate in THF dropwise. The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, quenched with saturated aqueous ammonium chloride, and filtered. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 5-bromo-7-azaindolin-2-one.

Step 4: Synthesis of this compound

The final step is a palladium-catalyzed cyanation.

  • Reagents: 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-one, Zinc cyanide (Zn(CN)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Dimethylformamide (DMF).

  • Procedure: To a solution of the 5-bromo-7-azaindolin-2-one in DMF, add Zn(CN)₂, Pd₂(dba)₃, and dppf. The reaction mixture is degassed and heated under a nitrogen atmosphere. The reaction progress is monitored by HPLC. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the target molecule.

Workflow for Route 1

A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B NBS, MeCN C N-(5-Bromopyridin-2-yl)acetamide B->C Ac₂O, Pyridine D 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-one C->D BrCH₂CO₂Et, Zn, THF E This compound D->E Zn(CN)₂, Pd₂(dba)₃, dppf, DMF

Caption: Synthetic scheme for Route 1: Late-Stage Cyanation.

Route 2: Early-Stage Introduction of the Cyano Group

This alternative strategy introduces the cyano group at an earlier stage, starting from 2-amino-5-bromopyridine. This approach avoids the need for a late-stage palladium-catalyzed reaction on a more complex substrate.

Experimental Protocol: Route 2

Step 1: Synthesis of 5-Bromopyridin-2-amine

This is the same as Step 1 in Route 1.

Step 2: Synthesis of 6-Aminopyridine-3-carbonitrile

A Sandmeyer reaction is employed to convert the bromo-substituted pyridine to the corresponding nitrile.

  • Reagents: 5-Bromopyridin-2-amine, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide.

  • Procedure: Diazotize 5-bromopyridin-2-amine in aqueous HCl with sodium nitrite at 0 °C. The resulting diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction is carefully heated to drive the reaction to completion. After cooling, the reaction mixture is neutralized and the product is extracted. The crude product is purified by column chromatography.

Step 3: Synthesis of Ethyl 2-(5-cyano-2-aminopyridin-3-yl)-2-hydroxyacetate

A Reformatsky-type reaction is used to introduce the two-carbon unit required for the lactam ring.

  • Reagents: 6-Aminopyridine-3-carbonitrile-2-carbaldehyde (requires a formylation step not detailed here), Ethyl bromoacetate, Activated Zinc, THF.

  • Procedure: A formyl group is first introduced at the 2-position of 6-aminopyridine-3-carbonitrile. The resulting aldehyde is then subjected to a Reformatsky reaction with ethyl bromoacetate and activated zinc in THF to yield the β-hydroxy ester.

Step 4: Synthesis of this compound

The final step is an intramolecular cyclization.

  • Reagents: Ethyl 2-(5-cyano-2-aminopyridin-3-yl)-2-hydroxyacetate, Acid or Base catalyst.

  • Procedure: The β-hydroxy ester is cyclized under acidic or basic conditions to form the lactam ring. The reaction is heated and monitored by TLC. After workup and purification, the final product is obtained.

Workflow for Route 2

A 2-Amino-5-bromopyridine B 6-Aminopyridine-3-carbonitrile A->B 1. NaNO₂, HCl 2. CuCN C Ethyl 2-(5-cyano-2-aminopyridin-3-yl)-2-hydroxyacetate B->C 1. Formylation 2. BrCH₂CO₂Et, Zn, THF D This compound C->D Acid or Base catalyst

Caption: Synthetic scheme for Route 2: Early-Stage Cyanation.

Independent Verification of the Final Product

Regardless of the synthetic route chosen, rigorous analytical characterization is essential to confirm the identity and purity of the final product, this compound.

Analytical Techniques
TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the pyrrolidinone ring. Chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR Confirmation of the carbon skeleton.Signals for all eight carbon atoms, including the carbonyl carbon, the nitrile carbon, and the aromatic and aliphatic carbons.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (C₈H₅N₃O).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C≡N stretch (nitrile).
Representative Analytical Data (Based on Analogous Structures)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.0 (s, 1H, NH), 8.3 (d, 1H), 7.9 (d, 1H), 3.6 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 175 (C=O), 150, 145, 130, 120, 118 (C≡N), 115, 105, 35 (CH₂).

  • MS (ESI+): m/z 160.05 [M+H]⁺.

Workflow for Independent Verification

A Synthesized Compound D HPLC A->D E IR Spectroscopy A->E BA BA A->BA B ¹H and ¹³C NMR F Data Analysis and Comparison to Expected Values B->F C Mass Spectrometry C->F D->F E->F G Structure and Purity Confirmed F->G BA->C

Caption: Workflow for the analytical verification of the final product.

Conclusion

Both proposed synthetic routes to this compound offer viable pathways to this important synthetic intermediate. The choice between the "Late-Stage Cyanation" and "Early-Stage Introduction of the Cyano Group" strategies will depend on the specific expertise and resources of the research team. Route 1 may be more straightforward for those with experience in palladium catalysis, while Route 2 might be preferred by those comfortable with Sandmeyer and Reformatsky reactions. In either case, diligent in-process monitoring and rigorous final product analysis are paramount to ensure the synthesis of a high-quality, well-characterized compound suitable for downstream applications in drug discovery and development.

References

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules 2015, 20(9), 15696-15713.
  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals 2022, 15(4), 426.
  • Palladium-Catalyzed Cyanation of Indole Derivatives: Application Notes and Protocols. BenchChem. 2023.
  • The Reformatsky Reaction. Organic Reactions 2004, 1, 1-2.
  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Russian Chemical Bulletin 2021, 70, 1-21.
  • Synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine. Organic Syntheses 2005, 81, 233.

A Head-to-Head Comparison: Evaluating 2-Oxo-pyrrolo[2,3-b]pyridines Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors

In the landscape of kinase inhibitor drug discovery, the emergence of novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is of paramount importance. The 2-oxo-pyrrolo[2,3-b]pyridine core, a derivative of the broader pyrrolo[2,3-d]pyrimidine scaffold, has garnered significant attention for its potential as a versatile kinase inhibitor.[1] This guide provides a comprehensive framework for benchmarking a novel 2-oxo-pyrrolo[2,3-b]pyridine-based compound, designated here as Compound X, against a well-established, FDA-approved inhibitor, Ruxolitinib.

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP, making it an excellent starting point for designing ATP-competitive kinase inhibitors.[2][3] Modifications to this core, such as the introduction of an oxo- group, can lead to unique structural characteristics that influence binding affinity and selectivity for specific kinases.[1] This guide will focus on the Janus Kinase (JAK) family, as many pyrrolo[2,3-b]pyridine derivatives have shown potent activity against these enzymes, which are critical mediators of cytokine and growth factor signaling.[4][5][6][7] Ruxolitinib, a potent inhibitor of JAK1 and JAK2, serves as an ideal benchmark for this comparative analysis.[5][8]

Our benchmarking strategy will follow a logical progression, starting with a direct biochemical comparison of inhibitory activity and culminating in an assessment of cellular efficacy.

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Synthesis & Conclusion Rationale Target & Benchmark Selection Assay_Dev In Vitro Kinase Assay (ADP-Glo™) Rationale->Assay_Dev Selects Kinases (JAK1, JAK2, JAK3, TYK2) Data_Analysis_1 IC50 Determination Assay_Dev->Data_Analysis_1 Generates Raw Data Comparison Data Synthesis & Comparison Data_Analysis_1->Comparison Biochemical Potency Cell_Selection Cell Line Rationale Cell_Assay Cellular Proliferation Assay (CellTiter-Glo®) Cell_Selection->Cell_Assay Selects Model System Data_Analysis_2 GI50 Determination Cell_Assay->Data_Analysis_2 Measures Viability Data_Analysis_2->Comparison Cellular Efficacy Conclusion Conclusion Comparison->Conclusion Informs Outcome

Figure 1: A high-level overview of the benchmarking workflow.

Part 1: Biochemical Potency and Selectivity Profiling

The initial and most direct comparison of inhibitor performance is a biochemical assay.[9] This method isolates the kinase from the complex cellular environment, allowing for a precise measurement of the compound's direct inhibitory effect on the enzyme's activity.[9]

Rationale for Target Selection and Assay Platform

The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) was selected due to its therapeutic relevance in inflammatory diseases and myeloproliferative neoplasms, and the known activity of both Ruxolitinib and pyrrolo[2,3-b]pyridine scaffolds against these targets.[4][5][6]

For this study, the ADP-Glo™ Kinase Assay is the platform of choice. This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][11] Its high sensitivity, broad dynamic range, and resistance to compound interference make it a robust method for high-throughput screening and IC50 determination.[12] The principle of the assay involves two steps: first, the termination of the kinase reaction and depletion of the remaining ATP, followed by the conversion of the generated ADP into ATP, which is then used to produce a luminescent signal.[10][13] The intensity of the light is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[12]

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) for Compound X and Ruxolitinib against JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human kinases (JAK1, JAK2, JAK3, TYK2)

  • Substrate peptides specific for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound X and Ruxolitinib, serially diluted in 100% DMSO

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

  • ATP at the determined Km for each kinase

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted compound or DMSO vehicle control into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of kinase solution (enzyme in kinase buffer) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[14]

  • Reaction Initiation: Add 5 µL of a solution containing the substrate and ATP (at 2x the final desired concentration) to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 1-2 hours.[14] The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin needed to generate a luminescent signal.

  • Signal Stabilization and Measurement: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[14] Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Summary: Biochemical Inhibition

The following table summarizes the hypothetical IC50 values obtained for Compound X and Ruxolitinib against the JAK family kinases.

KinaseCompound X IC50 (nM)Ruxolitinib IC50 (nM)
JAK1 5.23.3
JAK2 2.12.8
JAK3 85.7>1000
TYK2 45.350.1

Interpretation: Based on this data, Compound X demonstrates potent inhibition of JAK1 and JAK2, comparable to Ruxolitinib. Notably, Compound X shows greater inhibitory activity against JAK3 than Ruxolitinib, suggesting a broader JAK family inhibition profile. Both compounds exhibit similar, weaker activity against TYK2.

Part 2: Cellular Activity and Antiproliferative Effects

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential for understanding a compound's activity in a more physiologically relevant context.[15][16] These assays account for factors such as cell permeability, metabolism, and engagement with the target in its native environment.

Rationale for Cell Line Selection

To assess the antiproliferative effects of our inhibitors, we selected the HEL 92.1.7 cell line. This human erythroleukemia cell line harbors a homozygous JAK2 V617F mutation, which leads to constitutive activation of the JAK-STAT signaling pathway and drives cell proliferation. This makes the HEL 92.1.7 cell line an excellent model for evaluating the cellular potency of JAK2 inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 (V617F) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Compound X / Ruxolitinib Inhibitor->JAK Inhibits ATP Binding

Figure 2: Simplified JAK-STAT signaling pathway inhibited by Compound X/Ruxolitinib.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method for quantifying viable cells in culture based on the measurement of ATP, which is an indicator of metabolically active cells.[17][18]

Materials:

  • HEL 92.1.7 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Compound X and Ruxolitinib, serially diluted

  • CellTiter-Glo® 2.0 Assay Kit (Promega)

  • White, opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed HEL 92.1.7 cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 1 µL of serially diluted compound or DMSO vehicle to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[19]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[19]

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19]

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]

  • Luminescence Reading: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent viability for each concentration relative to the DMSO-treated control wells. Plot the percent viability against the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary: Cellular Antiproliferative Activity
Cell LineCompound X GI50 (nM)Ruxolitinib GI50 (nM)
HEL 92.1.7 (JAK2 V617F) 150.5185.2

Interpretation: In a cellular context, Compound X demonstrates slightly more potent inhibition of proliferation in JAK2-dependent HEL 92.1.7 cells compared to Ruxolitinib. This suggests that Compound X has good cell permeability and effectively engages the JAK2 target within the cell to inhibit the downstream signaling that drives proliferation.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to benchmarking a novel 2-oxo-pyrrolo[2,3-b]pyridine-based kinase inhibitor, Compound X, against the established drug, Ruxolitinib.

The biochemical data indicates that Compound X is a potent inhibitor of JAK1 and JAK2, with a potency profile comparable to that of Ruxolitinib. The cellular data corroborates these findings, showing that Compound X effectively inhibits the proliferation of a JAK2-dependent cell line.

The key differentiator observed in this hypothetical study is the broader JAK family inhibition of Compound X, particularly its activity against JAK3. While this could be advantageous in certain therapeutic contexts, it also highlights the critical need for further investigation into the selectivity profile of Compound X across the wider human kinome to understand potential off-target effects.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Patel, V., et al. (2023). Ruxolitinib. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Wang, L., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Retrieved from [Link]

  • Astellas Pharma Inc. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[ 2 , 3 - b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Jakafi® (ruxolitinib). Mechanism of action. Retrieved from [Link]

  • ACS Publications. (2022, September 7). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Wikipedia. Ruxolitinib. Retrieved from [Link]

  • Weatherbee, J. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • Oslo University Hospital. CellTiter-Glo Assay - Protocols. Retrieved from [Link]

  • Reaction Biology. Kinase Screening Assay Services. Retrieved from [Link]

  • Zhang, C., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Zoetis Inc. (2015). Pyrrolo[2,3-D]pyrimidine compounds. Google Patents.
  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate?. Retrieved from [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • PathWhiz. Ruxolitinib Mechanism of Action Pathway. Retrieved from [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • Promega UK. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. Retrieved from [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

Sources

A Guide to Assessing the Selectivity of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. The 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile scaffold has emerged as a cornerstone for a new class of highly selective kinase inhibitors, exemplified by the groundbreaking therapeutic agent, Deucravacitinib (BMS-986165). This guide provides an in-depth comparative analysis of this scaffold's selectivity, focusing on its unique mechanism of action and the experimental methodologies crucial for its characterization.

The Dawn of Allosteric Inhibition: A Paradigm Shift in Kinase Selectivity

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1] First-generation JAK inhibitors, such as Tofacitinib, target the highly conserved ATP-binding site within the catalytic domain (JH1) of these kinases.[2] This lack of specificity can lead to off-target effects and associated adverse events due to the inhibition of multiple JAK isoforms.[3]

The this compound core of Deucravacitinib represents a significant leap forward by employing an allosteric inhibition mechanism.[1] Instead of competing with ATP in the catalytic domain, Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2.[1][4] This unique interaction stabilizes an inhibitory conformation of the enzyme, effectively preventing its activation and downstream signaling.[4] This allosteric approach is the foundation of its unprecedented selectivity for TYK2 over other JAK family members and the broader kinome.[5]

Comparative Selectivity Profile: A Quantitative Look

The remarkable selectivity of the this compound scaffold, as embodied by Deucravacitinib, is best illustrated through a direct comparison of half-maximal inhibitory concentrations (IC50) against the JAK family.

InhibitorTargetMechanism of ActionTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Deucravacitinib TYK2Allosteric (JH2 Domain)~0.2-1.0[5][6][7]>10,000[5]>10,000[5]>10,000[5]
Tofacitinib Pan-JAKATP-Competitive (JH1 Domain)16-34[8]1.7-112[8][9]1.8-20[8][9]0.75-1.6[8]
Upadacitinib JAK1 > JAK2ATP-Competitive (JH1 Domain)2715[10][11]14-43[10][12]593[10][11]1860[10][11]
Filgotinib JAK1 > JAK2ATP-Competitive (JH1 Domain)116[13][14]10[14]28[14]810[15][14]

As the data clearly indicates, Deucravacitinib exhibits a remarkable >10,000-fold selectivity for TYK2 over the other JAK kinases, a direct consequence of its unique allosteric binding mode.

Experimental Workflows for Assessing Selectivity

To rigorously evaluate the selectivity of novel compounds based on the this compound scaffold, a multi-faceted experimental approach is essential. This involves both biochemical and cell-based assays to provide a comprehensive understanding of a compound's potency and specificity.

Biochemical Kinase Inhibition Assays

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on purified kinase enzymes. The radiometric kinase assay is a gold-standard method for its robustness and direct measurement of enzymatic activity.[10]

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase Buffer, ATP (unlabeled + γ-³²P-ATP), Peptide Substrate, and Test Compound dilutions mix Combine Kinase, Substrate, and Test Compound reagents->mix Add to microplate initiate Initiate reaction by adding ATP mix mix->initiate incubate Incubate at 30°C for a defined period (e.g., 30-60 min) initiate->incubate spot Spot reaction mixture onto phosphocellulose paper incubate->spot wash Wash paper to remove unbound ATP spot->wash quantify Quantify incorporated ³²P using a phosphorimager wash->quantify

Caption: Workflow for a radiometric kinase assay.

Detailed Protocol: Radiometric Kinase Assay for JAK Selectivity Profiling

  • Reagent Preparation:

    • Prepare a 2x kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare a stock solution of the peptide substrate specific for the kinase being tested.

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare a 2x ATP solution containing unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilutions.

    • Add the purified JAK enzyme (JAK1, JAK2, JAK3, or TYK2) and the peptide substrate to each well.

    • Initiate the reaction by adding the ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Dry the filter mat and quantify the incorporated radioactivity using a phosphorimager.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are crucial, cellular assays are necessary to confirm that a compound can effectively inhibit its target within a living cell. The phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins is a direct downstream consequence of JAK activation. Flow cytometry-based phospho-STAT assays are a powerful tool for quantifying this inhibition.[13]

G cluster_cell_prep Cell Preparation & Treatment cluster_staining Fixation, Permeabilization & Staining cluster_analysis Flow Cytometry Analysis cells Culture and starve cells (e.g., PBMCs or cell lines) treat Pre-incubate cells with test compound cells->treat stimulate Stimulate with a specific cytokine (e.g., IL-2 for JAK1/3, IFN-α for TYK2) treat->stimulate fix Fix cells with formaldehyde stimulate->fix perm Permeabilize with methanol fix->perm stain Stain with fluorescently labeled antibodies against pSTAT and cell surface markers perm->stain acquire Acquire data on a flow cytometer stain->acquire gate Gate on specific cell populations acquire->gate analyze Quantify median fluorescence intensity (MFI) of pSTAT gate->analyze

Caption: Workflow for a cellular phospho-STAT assay.

Detailed Protocol: Cellular Phospho-STAT Assay via Flow Cytometry

  • Cell Preparation and Treatment:

    • Isolate peripheral blood mononuclear cells (PBMCs) or use a relevant cell line (e.g., U937).

    • Starve the cells of cytokines for a period (e.g., 2-4 hours) in serum-free media.

    • Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).

  • Cytokine Stimulation:

    • Stimulate the cells with a cytokine known to activate the specific JAK pathway of interest (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, IFN-α for TYK2/JAK1) for a short period (e.g., 15 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Immediately fix the cells by adding a formaldehyde-based fixation buffer to stop the signaling cascade.

    • Permeabilize the cells by adding ice-cold methanol to allow intracellular antibody staining.

  • Antibody Staining and Analysis:

    • Wash the cells and stain with a cocktail of fluorescently labeled antibodies. This should include an antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT5 for IL-2 stimulation) and antibodies against cell surface markers to identify specific cell populations (e.g., CD3 for T cells).

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

    • Calculate the percent inhibition of STAT phosphorylation at each compound concentration and determine the cellular IC50 value.

Structure-Activity Relationship (SAR): The Key to Selectivity

The remarkable selectivity of Deucravacitinib is not solely due to its allosteric mechanism but is also finely tuned by its chemical structure. The deuterated methyl amide group has been identified as a key pharmacophore that enhances binding to a specific pocket within the TYK2 JH2 pseudokinase domain.[16] This highlights the importance of subtle structural modifications in achieving high selectivity.

Future drug discovery efforts focusing on the this compound scaffold should systematically explore substitutions at various positions to further optimize potency and selectivity. Computational modeling, in conjunction with empirical testing, will be invaluable in predicting how different functional groups will interact with the unique topology of the TYK2 pseudokinase domain.

Conclusion: A New Frontier in Kinase Inhibition

The this compound scaffold, as exemplified by Deucravacitinib, has ushered in a new era of highly selective kinase inhibitors. Its allosteric mechanism of action provides a blueprint for overcoming the challenge of targeting highly conserved ATP-binding sites. By employing a rigorous and multi-faceted experimental approach, researchers can effectively assess the selectivity of novel analogs and continue to push the boundaries of targeted drug discovery. The insights and methodologies presented in this guide are intended to empower scientists in their pursuit of safer and more effective therapies for a wide range of diseases.

References

  • Agilent. (n.d.). Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Deucravacitinib? Retrieved from [Link]

  • Grokipedia. (n.d.). Filgotinib. Retrieved from [Link]

  • O'Shea, J. J., & Plenge, R. (2012). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. Immunity, 36(4), 542–550. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Generon. (2019, October 16). JAK1 inhibitor Rinvoq (upadacitinib) approved by the FDA in the United States. Retrieved from [Link]

  • Oxford Academic. (2020, October 29). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Modern Rheumatology. Retrieved from [Link]

  • ResearchGate. (2023, October). Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]

  • Vath, C. (2025, June 12). How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles? RhAPP. Retrieved from [Link]

  • National Institutes of Health. (2018, August 28). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). Retrieved from [Link]

  • PubMed Central. (2021, August 30). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). deucravacitinib | Ligand page. Retrieved from [Link]

  • National Institutes of Health. (2023, October 9). Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors. Retrieved from [Link]

  • Drug Central. (n.d.). deucravacitinib. Retrieved from [Link]

  • American Chemical Society. (n.d.). Discovery of deucravacitinib: A first-in-class, allosteric TYK2 inhibitor for the treatment of autoimmune diseases. Retrieved from [Link]

  • PubMed. (2025, May 14). A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors. Retrieved from [Link]

  • Protocols.io. (2022, November 30). Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Flow Cytometric Analysis of STAT Phosphorylation. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to a class of molecules actively investigated for their therapeutic potential, including as inhibitors for enzymes like fibroblast growth factor receptor (FGFR) and phosphodiesterase 4B (PDE4B).[1][2] The responsible management of these research chemicals, from synthesis to disposal, is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Presumptive Hazard Assessment & Regulatory Framework

  • Pyrrolo[2,3-b]pyridine Core: Structurally related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

  • Nitrile (-CN) Group: Compounds containing a nitrile group can be toxic if swallowed, inhaled, or in contact with skin. A significant, though context-dependent, risk is the potential to release highly toxic hydrogen cyanide (HCN) gas if mixed with strong acids.

  • Regulatory Context: The disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[7][8] All laboratory personnel must adhere to their institution's written Chemical Hygiene Plan (CHP) as required by OSHA.[3][9]

Core Disposal Principles: The 3 'S' Rule

Before detailing specific procedures, it is essential to understand the foundational principles of chemical waste management in a laboratory setting.

  • Safety First: Always handle the chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[10]

  • Segregation: Never mix this waste stream with incompatible chemicals, particularly strong acids or oxidizing agents.[10][11] Keep solid, liquid, and sharp wastes in separate, dedicated containers.

  • Secure Storage: Store all waste in clearly labeled, sealed, and appropriate containers within a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EHS) department.[12][13][14]

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[5]Protects against splashes of solutions or accidental aerosolization of solid powder.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides incidental splash protection. For prolonged contact or handling of concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[15]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[15]
Respiratory Not typically required when handled in a fume hood.Use a NIOSH-approved respirator if there is a risk of generating aerosols outside of a functioning fume hood.[15][16]

Step-by-Step Disposal Protocols

The following procedures provide clear, actionable steps for managing waste generated from this compound.

Protocol 1: Disposal of Solid Waste

This category includes expired pure compounds, residual powder in original containers, and contaminated consumables like weigh paper, gloves, and absorbent pads.

  • Designate a Container: Procure a sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene).

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • An accumulation start date

    • The primary hazards (e.g., "Toxic," "Irritant")

  • Waste Collection: Carefully place all solid waste into the designated container. For contaminated consumables, it is best practice to double-bag them before placing them in the final waste container.[10]

  • Secure Storage: Keep the container sealed at all times, except when adding waste. Store it in your lab's designated Satellite Accumulation Area (SAA).[13][14]

  • Arrange Pickup: Once the container is full or has been stored for the maximum allowable time (typically 12 months, but check institutional policy), contact your EHS department for pickup.[8][14]

Protocol 2: Disposal of Liquid Waste

This includes solutions of the compound in organic solvents (e.g., DMSO, DMF, Methanol).

  • Designate a Container: Use a sealable, chemical-resistant container (e.g., a 4L glass bottle or a dedicated solvent waste carboy). Crucially, ensure this waste stream is compatible with other contents of the carboy. When in doubt, start a new, dedicated waste container.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with approximate percentages. For example:

    • "Waste: Methanol (~99%), this compound (~1%)"

  • Waste Collection: Pour liquid waste carefully into the container using a funnel to prevent spills.

  • Secure Storage: Keep the container tightly sealed and stored in secondary containment within the SAA.

  • Arrange Pickup: Follow institutional procedures to have the full container collected by EHS.

Protocol 3: Decontamination

This applies to glassware and surfaces potentially contaminated with the compound.

  • Gross Decontamination: Rinse glassware (beakers, flasks, etc.) with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinseate is considered hazardous liquid waste and must be collected according to Protocol 2. Do not pour it down the drain. [13]

  • Secondary Cleaning: After the initial solvent rinse, glassware can be washed with soap and water as usual.

  • Surface Cleaning: For work surfaces inside a fume hood, wipe down with an appropriate solvent on an absorbent pad. Dispose of the pad as solid hazardous waste (Protocol 1).

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is critical to ensuring safety.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Assess the Spill:

    • For a small spill (< 5g or < 100mL of dilute solution) inside a fume hood:

      • Ensure you are wearing full PPE.

      • Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

      • Carefully collect the absorbed material using non-sparking tools and place it in your solid hazardous waste container.

      • Wipe the area with a solvent-dampened cloth and dispose of it as solid waste.

    • For a large spill or any spill outside of a fume hood:

      • Evacuate the immediate area.

      • If the substance is volatile or dusty, close the laboratory door to contain the vapors.

      • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation cluster_2 Step 3: Containment cluster_3 Step 4: Storage & Final Disposition A Waste Generation (e.g., pure solid, solution, contaminated gloves) B Identify Waste Type A->B C Solid Waste (Powder, Consumables) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Sharps Waste (Needles, Scalpels) B->E Sharp F Package in Labeled, Sealed Container C->F G Pour into Labeled, Sealed Carboy D->G H Place in Puncture-Proof Sharps Container E->H I Store in Designated Satellite Accumulation Area (SAA) F->I G->I H->I J Request Pickup from Environmental Health & Safety (EHS) I->J K Final Disposal by Licensed Vendor J->K

Caption: Disposal workflow for this compound.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab?. Retrieved from [Link]

  • Avantor. (2011). Material Safety Data Sheet: PYRIDINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Old Dominion University. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Southwest Tennessee Community College. (2012). Appendix I: OSHA Laboratory Standard. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and handling procedures for this compound (CAS No. 1190321-76-6). As a senior application scientist, my aim is to equip you with the necessary knowledge to handle this compound safely, ensuring both personal protection and the integrity of your research. The following procedures are based on a synthesis of available data for this compound and related heterocyclic nitrile structures.

Understanding the Risks: Hazard Assessment

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Damage: Poses a risk of serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

Given the presence of the nitrile group (-CN), it is prudent to handle this compound with the understanding that it could potentially release cyanide under certain conditions, such as exposure to strong acids or high temperatures, although this is not explicitly documented for this specific molecule.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to establish a safe working environment through engineering controls.

  • Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Safety Equipment: Ensure easy access to a safety shower and an eyewash station.[2] These should be tested regularly.

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered approach to PPE is essential for handling this compound. The following table summarizes the required PPE, followed by a step-by-step guide for proper use.

Body PartRequired PPESpecifications and Rationale
Hands Nitrile GlovesNitrile offers good resistance against a range of chemicals, including many solvents and bases.[4] Double-gloving is recommended for enhanced protection.
Eyes Safety GogglesMust be chemical splash goggles with side-shields to provide a complete seal around the eyes.[2]
Face Face ShieldA face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or if there is a significant splash risk.[5]
Body Laboratory CoatA flame-resistant lab coat that fastens securely is mandatory.
Clothing Impervious ClothingFor larger scale operations, consider a chemically resistant apron or suit.[2][5]
Respiratory RespiratorRequired when vapors or aerosols may be generated.[6] The type of respirator and cartridge should be selected based on a formal risk assessment.
Step-by-Step PPE Protocol:
  • Donning (Putting On) PPE:

    • Wash hands thoroughly.

    • Put on the inner pair of nitrile gloves.

    • Don the laboratory coat, ensuring it is fully buttoned.

    • Put on the outer pair of nitrile gloves, extending them over the cuffs of the lab coat.

    • Wear safety goggles.

    • If required, wear a face shield over the goggles.

    • If a respirator is necessary, ensure it is properly fitted and has the correct cartridges.

  • Doffing (Taking Off) PPE:

    • Remove the outer pair of gloves, peeling them off without touching the outside surface.

    • Remove the face shield and goggles.

    • Take off the laboratory coat, folding it inward to contain any contamination.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

The following diagram illustrates the workflow for safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_controls Verify Engineering Controls (Fume Hood, Eyewash) don_ppe Don Appropriate PPE prep_controls->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction/Experiment dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Experiment Complete dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Final Step

Caption: Workflow for Safe Handling of the Compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (in fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your institution's safety officer.

    • Prevent the spill from entering drains.[2]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while under the safety shower.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.

    • Remove contact lenses if present and easy to do so.[2]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek immediate medical attention.[7]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

The logical flow for waste disposal is outlined in the diagram below.

cluster_generation Waste Generation cluster_segregation Segregation & Storage cluster_disposal Final Disposal solid_waste Contaminated Solids (PPE, Absorbents) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Unused Solutions & Reaction Quench liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup final_disposal Incineration or Other Approved Method ehs_pickup->final_disposal

Caption: Waste Disposal Workflow.

By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • Material Safety Data Sheet for Pyridine. (2011).
  • Safety Data Sheet for 2-Methyl-1H-pyrrolo[2,3-b]pyridine. (2025). MedchemExpress.com.
  • Safety Data Sheet for Pyridine. (2009). Fisher Scientific.
  • Safety Data Sheet for Pyridine. (2025). Sigma-Aldrich.
  • NIOSH. (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks.
  • Safety Data Sheet for 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide. (2024). CymitQuimica.
  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Safe Chemical Handling Protection PPE Kit. (2025). Wilhelmsen.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
  • 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile Product Page. Labsolu.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.